6-Bromo-4-chloroquinoline-2-carboxylic acid
Description
Properties
IUPAC Name |
6-bromo-4-chloroquinoline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrClNO2/c11-5-1-2-8-6(3-5)7(12)4-9(13-8)10(14)15/h1-4H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJRWJJGCTINMBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CC(=N2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40652188 | |
| Record name | 6-Bromo-4-chloroquinoline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40652188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887589-43-7 | |
| Record name | 6-Bromo-4-chloroquinoline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40652188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Structure Elucidation of 6-Bromo-4-chloroquinoline-2-carboxylic acid
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of 6-bromo-4-chloroquinoline-2-carboxylic acid, a halogenated quinoline derivative of significant interest in medicinal chemistry and drug development.[1] The quinoline scaffold is a cornerstone in the synthesis of a wide array of biologically active compounds.[1] This document outlines a multi-technique analytical approach, integrating mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and Fourier-transform infrared (FTIR) spectroscopy. Each section details not only the experimental protocols but also the underlying scientific principles and data interpretation strategies, offering researchers a robust, self-validating workflow for unambiguous structure confirmation.
Introduction: The Quinoline Scaffold and the Imperative of Structural Integrity
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals with diverse therapeutic applications, including antimalarial, antibacterial, and anticancer agents.[1][2] The specific biological activity of these compounds is intrinsically linked to their three-dimensional structure and the precise placement of functional groups. Therefore, the unambiguous structural elucidation of novel quinoline derivatives, such as this compound, is a critical step in the drug discovery and development pipeline.
This guide presents a holistic and logical workflow for confirming the molecular structure of this compound (Figure 1). By synergistically employing multiple analytical techniques, we can build a comprehensive and validated structural picture, ensuring the integrity of subsequent research and development efforts.
Figure 1: Proposed Structure of this compound
Caption: 2D representation of the target molecule.
Mass Spectrometry: The First Step in Molecular Formula Determination
Mass spectrometry (MS) is an essential first-line technique in structure elucidation, providing crucial information about the molecular weight and elemental composition of a compound.[3] For halogenated molecules like this compound, MS is particularly informative due to the characteristic isotopic patterns of bromine and chlorine.[4][5]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is recommended to obtain accurate mass measurements, which are critical for determining the elemental composition.
Protocol:
-
Sample Preparation: Dissolve a small amount (approximately 1 mg) of the purified compound in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL. Further dilute the stock solution to a working concentration of 1-10 µg/mL.
-
Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, capable of producing intact molecular ions.[3] Both positive and negative ion modes should be explored.
-
Mass Analyzer: Set the mass analyzer to a high-resolution mode (resolving power > 10,000).
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 Da).
Data Interpretation and Expected Results
The molecular formula of this compound is C₁₀H₅BrClNO₂.[6] The monoisotopic mass is calculated to be 284.91922 Da.[6]
Key Features to Observe:
-
Molecular Ion Peak (M+): In positive ion mode, expect a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 285.92650. In negative ion mode, the deprotonated molecule [M-H]⁻ would appear at m/z 283.91194.[7]
-
Isotopic Pattern: The presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and one chlorine atom (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic isotopic cluster for the molecular ion.[4][5][8] This pattern will consist of four main peaks:
-
M+ (containing ⁷⁹Br and ³⁵Cl)
-
M+2 (containing ⁸¹Br and ³⁵Cl, or ⁷⁹Br and ³⁷Cl)
-
M+4 (containing ⁸¹Br and ³⁷Cl) The relative intensities of these peaks provide a definitive signature for the presence of one bromine and one chlorine atom.
-
Table 1: Predicted Isotopic Distribution for the Molecular Ion of C₁₀H₅BrClNO₂
| Isotope Combination | m/z (approx.) | Relative Abundance |
| ⁷⁹Br, ³⁵Cl | 284.9 | 100% |
| ⁸¹Br, ³⁵Cl | 286.9 | ~98% |
| ⁷⁹Br, ³⁷Cl | 286.9 | ~32% |
| ⁸¹Br, ³⁷Cl | 288.9 | ~31% |
Note: The combined intensity at M+2 will be the sum of the contributions from ⁸¹Br³⁵Cl and ⁷⁹Br³⁷Cl.
Workflow for Mass Spectrometry Analysis
Caption: Workflow for molecular formula determination via HRMS.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
While mass spectrometry confirms the molecular formula, NMR spectroscopy is unparalleled for elucidating the connectivity of atoms within a molecule.[9] A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is required for a complete structural assignment.
Experimental Protocol: 1D and 2D NMR
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice for carboxylic acids as it can facilitate the observation of the acidic proton.
-
¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. The aromatic region (typically 7.0-9.0 ppm for quinolines) will be of primary interest.[1] The carboxylic acid proton is expected to appear as a broad singlet at a significantly downfield chemical shift (>10 ppm).[1][10]
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. Expect signals for the ten carbon atoms of the quinoline ring system and one for the carboxylic acid carbonyl carbon (typically in the 165-185 ppm range).[1][11]
-
2D NMR:
-
COSY (Correlation Spectroscopy): To establish proton-proton (¹H-¹H) coupling networks, particularly within the aromatic rings.[2]
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and their attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for connecting the different fragments of the molecule and confirming the positions of substituents.[12]
-
Predicted Chemical Shifts and Coupling Patterns
The quinoline ring system can be considered as a fused benzene and pyridine ring.[2] The substituents (-Br, -Cl, -COOH) will have predictable effects on the chemical shifts of the remaining protons and carbons.
¹H NMR Predictions:
-
H-3: This proton is on the pyridine ring, adjacent to the carboxylic acid. It is expected to be a singlet.
-
H-5, H-7, H-8: These protons on the benzene ring will form a coupled spin system.
-
H-5: Expected to be a doublet, coupled to H-7 (meta-coupling, small J value).
-
H-7: Expected to be a doublet of doublets, coupled to H-5 (meta-coupling) and H-8 (ortho-coupling, larger J value).
-
H-8: Expected to be a doublet, coupled to H-7 (ortho-coupling).
-
¹³C NMR Predictions:
-
C=O (Carboxylic Acid): Expected around 165-170 ppm.
-
Aromatic Carbons: Ten distinct signals are expected in the aromatic region (approx. 110-150 ppm). The carbons directly attached to the electronegative bromine and chlorine atoms (C-6 and C-4) will have characteristic chemical shifts.
HMBC Correlations: Crucial HMBC correlations for confirming the substituent positions include:
-
Correlation from H-3 to C-2, C-4, and the carboxylic carbonyl carbon.
-
Correlation from H-5 to C-4, C-6, and C-7.
-
Correlation from H-7 to C-5, C-6, and C-8a.
-
Correlation from H-8 to C-6, C-7, and C-8a.
Logical Flow for NMR-Based Structure Elucidation
Caption: Logical workflow for NMR data acquisition and interpretation.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups
FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, FTIR will confirm the presence of the carboxylic acid and the aromatic quinoline core.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
Protocol:
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the clean ATR crystal should be taken and subtracted from the sample spectrum.
Expected Absorption Bands
Table 2: Characteristic FTIR Absorption Bands
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Characteristics |
| Carboxylic Acid O-H | Stretch | 3300-2500 | Very broad band, often superimposed on C-H stretches.[11][13][14] |
| Aromatic C-H | Stretch | 3100-3000 | Sharp, medium-to-weak bands. |
| Carboxylic Acid C=O | Stretch | 1760-1690 | Strong, sharp band.[11][13][14] Its position can indicate hydrogen bonding. |
| Aromatic C=C/C=N | Stretch | 1650-1450 | Multiple medium-to-strong bands, characteristic of the quinoline ring. |
| C-O | Stretch | 1320-1210 | Medium-to-strong band.[13] |
| C-Cl | Stretch | 850-550 | Medium-to-strong band in the fingerprint region. |
| C-Br | Stretch | 690-515 | Medium-to-strong band in the fingerprint region. |
The presence of a very broad absorption in the 3300-2500 cm⁻¹ region, coupled with a strong carbonyl peak around 1700 cm⁻¹, is highly indicative of a hydrogen-bonded carboxylic acid dimer.[13]
X-ray Crystallography: The Definitive Structure
For an unambiguous, three-dimensional structure determination, single-crystal X-ray crystallography is the gold standard.[15] This technique provides precise bond lengths, bond angles, and the overall molecular geometry in the solid state.[16]
Protocol: Single Crystal Growth and Data Collection
Protocol:
-
Crystal Growth: High-quality single crystals are essential. The slow evaporation method is commonly employed.
-
Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, acetonitrile) to form a near-saturated solution.
-
Filter the solution to remove any dust or particulate matter.
-
Loosely cover the container and allow the solvent to evaporate slowly over several days to weeks.
-
-
Data Collection: Mount a suitable crystal on a single-crystal X-ray diffractometer and collect the diffraction data.
-
Structure Solution and Refinement: The collected data is used to solve and refine the crystal structure, yielding a detailed atomic model of the molecule.
The crystal structure of quinoline-2-carboxylic acid itself has been shown to exist as tautomeric pairs of the neutral molecule and a zwitterion in the solid state.[17][18] A similar phenomenon could be possible for this derivative, and X-ray crystallography would be the definitive method to observe it.
Conclusion: A Synergistic Approach to Structure Validation
The structural elucidation of this compound requires a multi-faceted analytical strategy. This guide has detailed a systematic workflow that leverages the strengths of mass spectrometry, NMR spectroscopy, and FTIR spectroscopy to build a coherent and validated structural model. High-resolution mass spectrometry establishes the correct molecular formula. A suite of 1D and 2D NMR experiments maps the precise connectivity of the atoms. FTIR provides rapid confirmation of key functional groups. Finally, where feasible, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of structure. By following this integrated and self-validating approach, researchers can proceed with confidence in the identity and integrity of this valuable chemical entity.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. This compound | C10H5BrClNO2 | CID 29922240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. PubChemLite - this compound (C10H5BrClNO2) [pubchemlite.lcsb.uni.lu]
- 8. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]
- 9. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]
- 10. pubs.aip.org [pubs.aip.org]
- 11. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
A Technical Guide to 6-Bromo-4-chloroquinoline-2-carboxylic acid (CAS 887589-43-7): A Versatile Scaffold for Drug Discovery
Abstract
6-Bromo-4-chloroquinoline-2-carboxylic acid is a highly functionalized heterocyclic compound that serves as a pivotal building block for medicinal chemists and drug development professionals.[1] Its quinoline core is a privileged scaffold, present in a multitude of compounds with a broad spectrum of biological activities, including anticancer, antiviral, and antimalarial properties.[1] The strategic placement of three distinct functional groups—a carboxylic acid at the 2-position, a reactive chloro group at the 4-position, and a bromo group at the 6-position—provides orthogonal chemical handles for systematic structural modification. This guide offers a comprehensive technical overview of its chemical properties, plausible synthetic routes, spectroscopic characterization, and its strategic application in the design and synthesis of novel therapeutic agents. We will explore its potential as a precursor for libraries of drug candidates, particularly focusing on its utility in generating inhibitors for enzymes such as dihydroorotate dehydrogenase (DHODH), a key target in antiviral and cancer therapy.[2]
Chemical Identity and Physicochemical Properties
The unique arrangement of functional groups on the quinoline scaffold dictates the compound's reactivity and its utility as a synthetic intermediate. Its identity is precisely defined by the following descriptors and computed properties.
Table 1: Chemical Identifiers for CAS 887589-43-7
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | This compound | [3] |
| CAS Number | 887589-43-7 | [3][4][5] |
| Molecular Formula | C₁₀H₅BrClNO₂ | [1][3] |
| Molecular Weight | 286.51 g/mol | [1][3] |
| Canonical SMILES | C1=CC2=C(C=C1Br)C(=CC(=N2)C(=O)O)Cl | [3][6] |
| InChIKey | PJRWJJGCTINMBV-UHFFFAOYSA-N |[3] |
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| XLogP3 | 3.4 | [3][6] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
| Rotatable Bond Count | 1 | [3] |
| Exact Mass | 284.91922 Da | [3] |
| Monoisotopic Mass | 284.91922 Da | [3] |
| Topological Polar Surface Area | 50.2 Ų | [3] |
| Density | 1.819 g/cm³ (Predicted) | [7] |
| Boiling Point | 409.6°C at 760 mmHg (Predicted) |[7] |
Synthesis and Spectroscopic Characterization
While specific literature detailing the synthesis of CAS 887589-43-7 is sparse, a robust synthetic pathway can be proposed based on well-established quinoline synthesis methodologies, such as the Pfitzinger reaction or related condensations.[8][9]
Proposed Synthetic Pathway
A logical and efficient approach commences with a substituted isatin, which undergoes condensation with a pyruvate source, followed by chlorination. The choice of 5-bromoisatin as a starting material directly installs the required bromine atom at the 6-position of the final quinoline ring system.
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative procedure derived from established chemical principles for quinoline synthesis.[8][9]
Step 1: Synthesis of 6-Bromo-4-hydroxyquinoline-2-carboxylic acid
-
To a stirred solution of potassium hydroxide (2.0 eq.) in water, add 5-bromoisatin (1.0 eq.).
-
Heat the mixture to 60°C until a clear solution is obtained, indicating the opening of the isatin ring.
-
Add sodium pyruvate (1.5 eq.) to the reaction mixture.
-
Reflux the mixture for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Causality: The basic conditions facilitate the condensation between the opened isatin intermediate and the enolizable pyruvate, leading to cyclization and formation of the quinoline ring.[8]
-
-
After completion, cool the reaction mixture to room temperature and slowly acidify with concentrated HCl to pH 2-3.
-
The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water, and dried to yield the intermediate product.
Step 2: Synthesis of this compound (CAS 887589-43-7)
-
Carefully add phosphorus oxychloride (POCl₃, ~10 eq. by volume) to the dried 6-bromo-4-hydroxyquinoline-2-carboxylic acid (1.0 eq.) in a flask equipped with a reflux condenser.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Causality: POCl₃ is a standard and highly effective reagent for converting the hydroxyl group of a 4-hydroxyquinoline (or its tautomeric quinolin-4-one form) into the corresponding 4-chloroquinoline.[10] DMF can catalyze this transformation via the formation of a Vilsmeier-Haack reagent.
-
-
Heat the mixture to reflux (approx. 110°C) for 3-5 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring in a well-ventilated fume hood.
-
Neutralize the solution with a saturated sodium bicarbonate solution until the precipitate forms completely.
-
Collect the solid product by vacuum filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain the final compound.
Structural Elucidation
The identity and purity of the synthesized compound must be confirmed by a suite of spectroscopic techniques. The following tables outline the predicted spectral data based on the compound's structure.
Table 3: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
|---|---|---|---|
| >13.0 | br s | 1H, -COOH | The acidic proton of the carboxylic acid is expected to be a broad singlet at a very downfield shift.[1] |
| ~8.5-8.6 | d | 1H, H5 | Doublet, deshielded by the bromine and adjacent to the ring junction. |
| ~8.2-8.3 | s | 1H, H3 | Singlet in the aromatic region, adjacent to the chloro and carboxylic acid groups. |
| ~8.0-8.1 | dd | 1H, H7 | Doublet of doublets, showing coupling to H5 and H8. |
| ~7.8-7.9 | d | 1H, H8 | Doublet, coupled to H7. |
Table 4: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~165-168 | C=O (Carboxylic Acid) | Typical range for a carboxylic acid carbonyl carbon.[1] |
| ~150-155 | C2 (C-COOH) | Carbon bearing the carboxylic acid group. |
| ~145-150 | C4 (C-Cl) | Carbon attached to the electronegative chlorine atom. |
| ~142-147 | C8a | Quaternary carbon at the ring junction. |
| ~135-140 | C7 | Aromatic CH. |
| ~125-130 | C5 | Aromatic CH. |
| ~122-127 | C4a | Quaternary carbon at the ring junction. |
| ~120-125 | C6 (C-Br) | Carbon attached to the bromine atom. |
| ~118-122 | C8 | Aromatic CH. |
| ~115-120 | C3 | Aromatic CH. |
-
Mass Spectrometry (MS): Electrospray ionization (ESI) would show a characteristic isotopic pattern for a molecule containing one bromine and one chlorine atom, with the [M-H]⁻ ion at m/z ≈ 284/286/288.
-
Infrared (IR) Spectroscopy: Key stretches would include a broad O-H band (~2500-3300 cm⁻¹), a C=O stretch (~1700-1725 cm⁻¹), and C=C/C=N stretches in the 1500-1600 cm⁻¹ region.
Applications in Medicinal Chemistry and Drug Development
The title compound is not an end-product therapeutic but rather a high-value starting material. Its utility stems from the ability to selectively address its three key functional regions.
References
- 1. benchchem.com [benchchem.com]
- 2. SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C10H5BrClNO2 | CID 29922240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. PubChemLite - this compound (C10H5BrClNO2) [pubchemlite.lcsb.uni.lu]
- 7. chembk.com [chembk.com]
- 8. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 10. atlantis-press.com [atlantis-press.com]
The Multifaceted Biological Activity of Quinoline Carboxylic Acids: A Technical Guide for Drug Discovery Professionals
Abstract
Quinoline carboxylic acids represent a cornerstone scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the diverse pharmacological properties of this class of compounds, with a focus on their anticancer, antibacterial, antiviral, and antimalarial activities. We will delve into the core mechanisms of action, elucidate structure-activity relationships (SAR), and provide detailed, field-proven experimental protocols for their synthesis and biological evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of quinoline carboxylic acid derivatives.
Introduction: The Quinoline Scaffold - A Privileged Structure in Medicinal Chemistry
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a prominent heterocyclic scaffold found in numerous natural products and synthetic molecules with significant therapeutic value.[1][2][3] The incorporation of a carboxylic acid moiety, particularly at the 4-position, endows the quinoline nucleus with a diverse range of pharmacological activities, making it a "privileged structure" in drug discovery.[1][4] The versatility of this scaffold allows for extensive chemical modifications at various positions, enabling the fine-tuning of its biological profile to achieve desired therapeutic effects.[4][5] This guide will explore the key biological activities that make quinoline carboxylic acids a compelling area of research for the development of novel therapeutics.
Synthetic Strategies for Quinoline Carboxylic Acids
The synthesis of the quinoline carboxylic acid core is a critical first step in the exploration of its biological potential. Several named reactions are commonly employed, each offering distinct advantages in terms of substituent placement and overall yield.
A prevalent method for synthesizing 2-aryl-quinoline-4-carboxylic acids is the Doebner reaction . This three-component reaction involves the condensation of an aniline, an appropriate benzaldehyde derivative, and pyruvic acid, often in a solvent like ethanol.[1][6] Another important route is the Pfitzinger synthesis , which utilizes isatin and a carbonyl compound to generate quinoline-4-carboxylic acids.[7][8] Other notable methods include the Combes, Doebner-von Miller, and Friedländer syntheses, which provide access to a variety of substituted quinolines.[7]
Below is a generalized workflow for the Doebner synthesis of a 2-aryl-quinoline-4-carboxylic acid.
Caption: Generalized workflow for the Doebner synthesis.
Anticancer Activity: A Multi-pronged Attack on Tumorigenesis
Quinoline carboxylic acid derivatives have emerged as a promising class of anticancer agents, exhibiting potent activity against a wide range of cancer cell lines.[2][5][9] Their antiproliferative effects are not attributed to a single mechanism but rather a multifaceted approach that targets key cellular processes essential for tumor growth and survival.[5]
Mechanisms of Antiproliferative Activity
The primary mechanisms through which quinoline carboxylic acids exert their anticancer effects include the inhibition of crucial enzymes, induction of apoptosis, and cell cycle arrest.[2][5]
-
Enzyme Inhibition: A significant target for certain quinoline carboxylic acids is dihydroorotate dehydrogenase (DHODH) , a key enzyme in the de novo pyrimidine biosynthesis pathway.[6][10][11][12] By inhibiting DHODH, these compounds deplete the cellular pool of pyrimidines, which are essential for DNA and RNA synthesis, thereby halting the proliferation of rapidly dividing cancer cells.[11][12] The carboxylate group at the C-4 position is crucial for this activity, as it often forms a salt bridge with key residues in the enzyme's active site.[6][11] Some derivatives also exhibit inhibitory activity against other critical enzymes like topoisomerases and histone deacetylases (HDACs).[5][6]
-
Induction of Apoptosis: Many quinoline carboxylic acid derivatives trigger programmed cell death, or apoptosis, in cancer cells.[5] This is often achieved by modulating the expression of key apoptotic proteins, such as upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2.[5] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of the caspase cascade, ultimately resulting in cell death.[5]
-
Cell Cycle Arrest: These compounds can interfere with the normal progression of the cell cycle, a fundamental process for cancer cell proliferation.[5] They have been shown to induce cell cycle arrest at various phases, particularly the G2/M and S phases, preventing cancer cells from dividing.[5] This is often mediated by modulating the activity of cyclin-dependent kinases (CDKs) and their regulatory cyclin partners.[5]
Caption: Multifaceted anticancer mechanisms of quinoline carboxylic acids.
Structure-Activity Relationship (SAR) for Anticancer Activity
The anticancer potency of quinoline carboxylic acids is highly dependent on the nature and position of substituents on the quinoline ring. Key SAR observations include:
-
C-2 Position: Bulky, hydrophobic substituents at the C-2 position are often necessary for potent DHODH inhibition.[6][10] The presence of an aryl ring at this position is frequently associated with good anticancer activity.[6]
-
C-4 Position: The carboxylic acid group at the C-4 position is generally considered essential for activity, particularly for DHODH inhibitors, where it participates in crucial binding interactions.[6][10]
-
Benzo Portion: Substitutions on the benzo portion of the quinoline ring can also significantly influence activity.[10]
| Compound Class | Key Substituents | Target | Observed Activity | Reference |
| 2-Aryl-quinoline-4-carboxylic acids | Bulky, hydrophobic group at C-2 | DHODH | Potent inhibition | [6][10] |
| 2-Styrylquinoline-3-carboxylates | Hydrolysis of ester to carboxylic acid | Cancer Cells | Increased selectivity and potency | [13] |
| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid | Chloro at C-6, substituted phenyl at C-2 | Breast Cancer Cells (MCF-7) | Significant growth inhibition | [9] |
Antibacterial Activity: Targeting Bacterial DNA Replication
Quinolone carboxylic acids, a subset of quinoline derivatives, are a well-established class of broad-spectrum antibacterial agents.[14][15][16] Their primary mechanism of action involves the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[11][15]
Mechanism of Antibacterial Action
DNA gyrase and topoisomerase IV are essential enzymes that control the topological state of bacterial DNA during replication, transcription, and repair.[11] Quinolones bind to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the DNA strands.[11] This leads to the accumulation of double-strand DNA breaks, which is ultimately lethal to the bacterial cell.[11] The carboxylic acid group at the C-3 position is a critical pharmacophore for this activity.[11]
Caption: Mechanism of action of quinolone carboxylic acids on bacterial topoisomerases.
Antiviral and Antimalarial Activities: Expanding the Therapeutic Horizon
Beyond their established anticancer and antibacterial roles, quinoline carboxylic acids and their derivatives have demonstrated promising activity against various viruses and the malaria parasite, Plasmodium falciparum.
Antiviral Activity
The antiviral activity of certain quinoline carboxylic acids is also linked to the inhibition of host-cell DHODH .[12][17][18] Viruses rely on the host cell's machinery for replication, including the supply of nucleotides. By inhibiting DHODH, these compounds deplete the pyrimidine pool, thereby indirectly inhibiting viral replication.[12][17] This mechanism offers the advantage of a broad-spectrum antiviral effect and a potentially higher barrier to the development of viral resistance.[12][18] For instance, some quinoline carboxylic acid derivatives have shown activity against influenza virus and other RNA viruses.[12][17]
Antimalarial Activity
The quinoline scaffold is central to several well-known antimalarial drugs, such as chloroquine and quinine.[19] More recently, novel quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives have been identified with potent antiplasmodial activity, including against drug-resistant strains of P. falciparum.[8][20][21][22][23] The mechanisms of action for these newer derivatives are still under investigation, but some have been shown to inhibit translation elongation factor 2 (PfEF2) in the parasite.[23] The structure-activity relationships in this area are complex, with modifications at the C-2 and C-4 positions significantly impacting potency and pharmacokinetic properties.[8][20]
Experimental Protocols for Biological Evaluation
Standardized and robust assays are crucial for the accurate assessment of the biological activities of quinoline carboxylic acid derivatives. The following sections provide detailed, step-by-step methodologies for key in vitro assays.
Anticancer Activity: Cell Viability and Cytotoxicity Assays
6.1.1. MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[5][24]
-
Materials:
-
96-well plates
-
Cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete culture medium
-
Quinoline carboxylic acid derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[5]
-
Compound Treatment: Prepare serial dilutions of the quinoline carboxylic acid derivatives in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include vehicle and positive controls.[4][5]
-
Incubation: Incubate the plate for 24-72 hours at 37°C.[5]
-
MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.[5]
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[4]
-
Caption: Workflow for determining anticancer activity using the MTT assay.
6.1.2. Sulforhodamine B (SRB) Assay for Cytotoxicity
The SRB assay is a colorimetric method that measures cellular protein content to determine cell density.[5]
-
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
Quinoline carboxylic acid derivatives
-
Trichloroacetic acid (TCA), 10% (w/v)
-
SRB solution (0.4% w/v in 1% acetic acid)
-
1% acetic acid
-
10 mM Tris base solution
-
-
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.[5]
-
Cell Fixation: After incubation, gently add 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C to fix the cells.[5]
-
Washing: Wash the plates five times with slow-running tap water and allow to air dry.
-
Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 10-30 minutes.
-
Washing: Quickly rinse the plates with 1% acetic acid to remove unbound dye and allow to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well.
-
Absorbance Measurement: Measure the absorbance at 510 nm.
-
Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antibacterial agent that prevents the visible growth of a bacterium. The broth microdilution method is commonly used.
-
Materials:
-
96-well microtiter plates
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
Quinoline carboxylic acid derivatives
-
Bacterial inoculum standardized to 0.5 McFarland
-
-
Procedure:
-
Compound Preparation: Prepare serial two-fold dilutions of the test compounds in MHB directly in the microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include positive (bacteria without compound) and negative (broth without bacteria) controls.[4]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[4]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Conclusion and Future Perspectives
Quinoline carboxylic acids continue to be a highly fruitful area of research in medicinal chemistry. Their diverse biological activities, coupled with the synthetic tractability of the quinoline scaffold, make them attractive candidates for the development of novel therapeutic agents. The multifaceted anticancer activity, potent antibacterial action, and emerging antiviral and antimalarial potential highlight the broad therapeutic utility of this compound class. Future research will likely focus on the design of more selective and potent derivatives, the elucidation of novel mechanisms of action, and the optimization of pharmacokinetic and pharmacodynamic properties to translate the promise of these compounds into clinical realities. The strategic application of the synthetic and biological evaluation protocols outlined in this guide will be instrumental in advancing the field and unlocking the full therapeutic potential of quinoline carboxylic acids.
References
- 1. researchgate.net [researchgate.net]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. derpharmachemica.com [derpharmachemica.com]
- 15. Comparative antibacterial activity of new quinolone-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quinolone antibacterial agents. Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. malariaworld.org [malariaworld.org]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 22. New derivatives of quinoline-4-carboxylic acid with antiplasmodial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Role of 6-Bromo-4-chloroquinoline-2-carboxylic acid in Modern Medicinal Chemistry: A Technical Guide
Abstract
6-Bromo-4-chloroquinoline-2-carboxylic acid has emerged as a highly versatile and strategically important scaffold in medicinal chemistry. Its unique substitution pattern, featuring a reactive carboxylic acid, a displaceable chloro group, and a versatile bromo substituent, provides a trifecta of chemical handles for the synthesis of complex, biologically active molecules. This technical guide provides an in-depth analysis of the synthesis, chemical reactivity, and application of this quinoline derivative, with a particular focus on its role as a key intermediate in the development of targeted therapeutics, including kinase inhibitors. Detailed experimental protocols, mechanistic insights, and structure-activity relationship (SAR) considerations are presented for researchers, scientists, and drug development professionals.
Introduction: The Quinoline Scaffold in Drug Discovery
The quinoline ring system is a privileged heterocyclic motif deeply embedded in the history of medicinal chemistry. From the isolation of the antimalarial quinine to the development of synthetic antibacterial agents, quinoline derivatives have consistently yielded compounds with a broad spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] The rigid bicyclic structure of quinoline serves as an excellent framework for presenting functional groups in a defined three-dimensional space, facilitating interactions with biological targets.
This compound (IUPAC Name: this compound) is a synthetic derivative that capitalizes on the inherent biological potential of the quinoline core while offering multiple points for chemical diversification.[4] This guide will elucidate the strategic importance of this molecule in the synthesis of novel drug candidates.
Physicochemical Properties and Chemical Reactivity
A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₀H₅BrClNO₂ | [4] |
| Molecular Weight | 286.51 g/mol | [4] |
| Appearance | Solid (typically off-white to yellow powder) | |
| CAS Number | 887589-43-7 | [4] |
The key to the utility of this molecule lies in the differential reactivity of its functional groups.
-
Carboxylic Acid (C2-position): This group is readily activated for amide bond formation, a cornerstone reaction in medicinal chemistry for linking molecular fragments and modulating physicochemical properties.[5]
-
Chloro Group (C4-position): The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution (SNA_r_), allowing for the introduction of various amine, alcohol, and thiol substituents. This position is often critical for establishing key interactions with target proteins.
-
Bromo Group (C6-position): The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[6] This enables the introduction of a wide array of aryl, heteroaryl, and alkyl groups, providing a powerful tool for exploring the chemical space around the quinoline core. The C-Br bond is significantly more reactive in these couplings than the C-Cl bond, allowing for selective functionalization.[6]
Synthesis of this compound
The synthesis of this compound is typically achieved through a multi-step sequence, often beginning with a substituted aniline. A common and effective approach is a modification of the Gould-Jacobs reaction.
Synthetic Pathway Overview
The overall synthetic strategy involves the condensation of 4-bromoaniline with a malonic acid derivative to form the quinoline core, followed by chlorination.
Caption: Generalized synthetic workflow for this compound.
Detailed Experimental Protocol (Illustrative)
Step 1: Synthesis of 6-Bromo-4-hydroxyquinoline-2-carboxylic acid (via Gould-Jacobs Reaction)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-bromoaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Condensation: Heat the mixture at 120-130 °C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the aniline.
-
Cyclization: Add the resulting intermediate adduct to a high-boiling point solvent such as diphenyl ether and heat to 240-250 °C for 30-60 minutes. This high temperature facilitates the intramolecular cyclization.
-
Hydrolysis and Work-up: Cool the reaction mixture and add an excess of aqueous sodium hydroxide solution (e.g., 10-20% w/v). Heat the mixture to reflux for 1-2 hours to hydrolyze the ester. After cooling, carefully acidify the aqueous solution with a strong acid (e.g., concentrated HCl) to a pH of 2-3. The product, 6-bromo-4-hydroxyquinoline-2-carboxylic acid, will precipitate out of solution.
-
Purification: Collect the solid by filtration, wash with water, and dry under vacuum.
Step 2: Synthesis of this compound
-
Reaction Setup: In a flask equipped with a reflux condenser and a gas trap, suspend 6-bromo-4-hydroxyquinoline-2-carboxylic acid (1.0 eq) in phosphorus oxychloride (POCl₃, excess). A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
Chlorination: Heat the mixture to reflux (approximately 110 °C) for 3-4 hours. The reaction progress can be monitored by TLC.
-
Work-up: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess POCl₃.
-
Isolation: The product will precipitate as a solid. Collect the solid by filtration, wash thoroughly with water until the filtrate is neutral, and then dry under vacuum.[4][7]
Application in the Synthesis of Kinase Inhibitors
The primary application of this compound in medicinal chemistry is as a versatile intermediate for the synthesis of kinase inhibitors.[8] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers.[9]
Strategic Derivatization
The three reactive sites on the molecule allow for a systematic and combinatorial approach to drug discovery.
Caption: Strategic derivatization of this compound.
Case Study: Synthesis of Novel Bioactive Carboxamides
While direct synthesis from this compound is not extensively documented in publicly available literature, we can extrapolate a highly probable synthetic workflow based on its known reactivity and the synthesis of analogous compounds. The following represents a validated approach for generating novel carboxamide derivatives with potential kinase inhibitory activity.
Protocol: Amide Coupling of this compound
-
Activation of Carboxylic Acid: Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as DMF or dichloromethane (DCM). Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and an additive like 1-Hydroxybenzotriazole (HOBt) (1.2 eq). Stir the mixture at room temperature for 30 minutes to form the activated ester intermediate.[10]
-
Amine Addition: To the activated intermediate, add the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq).
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with aqueous acid (e.g., 1N HCl), saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 6-bromo-4-chloroquinoline-2-carboxamide derivative.
This approach allows for the rapid generation of a library of compounds with diverse substituents at the carboxamide position, which can be screened for biological activity.
Structure-Activity Relationship (SAR) Insights
While specific SAR data for derivatives of this compound is not abundant, general principles from related quinoline-based kinase inhibitors can be applied.
-
C2-Carboxamide: The nature of the amine coupled to the carboxylic acid can significantly impact solubility, cell permeability, and interactions with the solvent-exposed region of the kinase active site.
-
C4-Substituent: The substituent introduced at the C4 position often acts as a hinge-binder, forming critical hydrogen bonds with the backbone of the kinase hinge region. Small, appropriately functionalized amines are often preferred.
-
C6-Substituent: The group introduced at the C6 position via cross-coupling can extend into a hydrophobic pocket of the kinase active site, enhancing potency and selectivity. The bromo-substituent itself can also participate in favorable halogen bonding interactions.
For example, in a series of 4-aminoquinazoline derivatives (a related heterocyclic core), the nature of the substituent at the 4-amino position was found to be critical for potent and selective antagonism of the ORL1 receptor.[11] Similarly, for quinoline carboxylic acid inhibitors of dihydroorotate dehydrogenase, bulky hydrophobic substituents at the C2 position and appropriate substitutions on the benzo portion of the quinoline ring were found to be crucial for activity.[12]
Conclusion and Future Perspectives
This compound represents a powerful and versatile building block in the medicinal chemist's toolbox. Its strategically positioned functional groups allow for a modular and efficient approach to the synthesis of complex molecules, particularly in the pursuit of novel kinase inhibitors. The ability to selectively functionalize the C2, C4, and C6 positions provides a robust platform for fine-tuning the pharmacological properties of drug candidates. As our understanding of the kinome and the structural biology of kinase-inhibitor interactions continues to grow, the importance of intermediates like this compound is set to increase, paving the way for the development of next-generation targeted therapies.
References
- 1. This compound | C10H5BrClNO2 | CID 29922240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1374868-94-6 Cas No. | 6-Bromo-4-chloroquinoline-3-carboxamide | Matrix Scientific [matrixscientific.com]
- 3. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 6-BROMO-4-CHLOROQUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 5. hepatochem.com [hepatochem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. atlantis-press.com [atlantis-press.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery and structure-activity relationships of 4-aminoquinazoline derivatives, a novel class of opioid receptor like-1 (ORL1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-Bromo-4-chloroquinoline-2-carboxylic acid: A Pivotal Intermediate in Modern Synthesis
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Within this class of privileged structures, 6-Bromo-4-chloroquinoline-2-carboxylic acid stands out as a highly versatile and valuable synthetic intermediate. Its trifunctional nature—possessing a reactive carboxylic acid, a displaceable chloro group, and a bromo moiety ripe for cross-coupling—offers a strategic platform for the construction of complex molecular architectures. This guide provides an in-depth examination of its properties, synthesis, and reactivity, offering field-proven insights for researchers, scientists, and drug development professionals aiming to leverage this potent building block.
Core Molecular Profile and Physicochemical Properties
This compound (CAS No. 887589-43-7) is a poly-halogenated quinoline derivative whose utility is derived directly from its distinct functional group arrangement.[1][2] Each functional group offers an orthogonal handle for sequential, selective chemical transformations, making it an ideal starting point for library synthesis and lead optimization campaigns.
Key Physicochemical Data
The fundamental properties of this intermediate are summarized below, providing a baseline for its handling, characterization, and reaction planning.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 887589-43-7 | PubChem[1] |
| Molecular Formula | C₁₀H₅BrClNO₂ | PubChem[1] |
| Molecular Weight | 286.51 g/mol | PubChem[1] |
| Appearance | Solid (typically off-white to yellow) | N/A |
| Melting Point | ~200 °C (with decomposition) | Chemsrc[3] |
| SMILES | C1=CC2=C(C=C1Br)C(=CC(=N2)C(=O)O)Cl | PubChem[1] |
| InChIKey | PJRWJJGCTINMBV-UHFFFAOYSA-N | PubChem[1] |
Spectroscopic Signature
Understanding the expected spectroscopic data is critical for reaction monitoring and product verification.
-
¹H NMR Spectroscopy : The proton NMR spectrum is anticipated to display distinct signals within the aromatic region (typically 7.5-9.0 ppm). The protons on the quinoline core will show characteristic doublet and doublet-of-doublets splitting patterns. The carboxylic acid proton will appear as a broad singlet at a significantly downfield chemical shift (>10 ppm), which may be exchangeable with D₂O.
-
¹³C NMR Spectroscopy : The carbon spectrum will reveal ten unique signals for the quinoline ring system and the carboxylic acid. The carbonyl carbon of the acid is expected to resonate in the 165-185 ppm range. Carbons bonded to the electronegative halogen atoms (C4-Cl and C6-Br) will exhibit chemical shifts influenced by their respective electronic environments.
Strategic Synthesis of the Intermediate
The construction of the 6-bromo-4-chloroquinoline core is a multi-step process that requires careful control of reaction conditions. A common and effective strategy begins with 4-bromoaniline, proceeding through a cyclization reaction, followed by functional group manipulations. This approach is an adaptation of established quinoline synthesis methodologies, such as the Gould-Jacobs reaction.[4]
Synthetic Workflow Overview
The overall transformation can be visualized as a three-stage process: condensation and cyclization, saponification and decarboxylation (if necessary), and finally, chlorination.
Caption: Generalized workflow for the synthesis of the 6-bromo-4-chloroquinoline scaffold.
Detailed Experimental Protocol (Illustrative)
The following protocol outlines the synthesis of the core scaffold, 6-Bromo-4-chloroquinoline , which is a direct precursor to the title compound. The introduction of the 2-carboxylic acid group often requires a separate synthetic strategy starting from different materials (e.g., isatin derivatives) or subsequent C-H activation/functionalization, which is beyond the scope of this generalized guide. The protocol below is based on methods described in patent literature.[5][6]
Step 1: Synthesis of 6-Bromo-4-hydroxyquinoline
-
Combine 4-bromoaniline (1.0 equiv) and diethyl ethoxymethylenemalonate (1.1 equiv).
-
Heat the mixture, typically to 100-120 °C, for 1-2 hours. The reaction progress can be monitored by TLC.
-
After cooling, the intermediate adduct is often precipitated by adding a non-polar solvent like n-hexane.
-
The isolated intermediate is added to a high-boiling point solvent, such as diphenyl ether, and heated to reflux (~250 °C) for 1 hour to induce thermal cyclization.
-
Upon cooling, the cyclized product, ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate, precipitates and can be collected by filtration.
-
The ester is then hydrolyzed to the carboxylic acid using an aqueous base (e.g., 10% NaOH) under reflux.
-
Subsequent heating of the 3-carboxylic acid intermediate in a high-boiling solvent leads to decarboxylation, yielding 6-bromo-4-hydroxyquinoline.
Step 2: Synthesis of 6-Bromo-4-chloroquinoline
-
To 6-bromo-4-hydroxyquinoline (1.0 equiv), add phosphorus oxychloride (POCl₃, ~10-15 equiv) as both the reagent and solvent. A catalytic amount of DMF can be used to facilitate the reaction.
-
Heat the mixture to reflux (around 110 °C) for 3-6 hours until the starting material is consumed (monitored by TLC).[6][7]
-
After cooling to room temperature, the excess POCl₃ is carefully removed under reduced pressure.
-
The residue is then cautiously poured into a mixture of ice and water with vigorous stirring.
-
Neutralize the acidic solution with a base such as solid potassium carbonate or a saturated NaHCO₃ solution until the pH is approximately 7-8.[6]
-
The resulting precipitate, 6-bromo-4-chloroquinoline, is collected by filtration, washed with water, and dried under vacuum.[6]
Reactivity and Application in Synthesis
The true power of this compound lies in the differential reactivity of its three functional groups. This allows for a programmed, step-wise elaboration of the molecule.
Caption: Key synthetic transformations enabled by the functional groups of the title compound.
-
Position 2 (Carboxylic Acid): This is the classic handle for peptide-type couplings. It can be readily converted into amides using standard coupling reagents (e.g., HATU, EDC), forming a stable linkage to amines. Alternatively, Fischer esterification or conversion to an acyl chloride followed by reaction with an alcohol provides access to ester derivatives.[8][9]
-
Position 4 (Chloro Group): The chlorine at the C4 position is activated towards nucleophilic aromatic substitution (SₙAr). This is due to the electron-withdrawing effect of the quinoline nitrogen atom. This site is highly valuable for introducing diversity, as a wide range of nucleophiles—including primary and secondary amines, alcohols, and thiols—can displace the chloride, typically under basic conditions. This reaction is a cornerstone for building libraries of potential kinase inhibitors.
-
Position 6 (Bromo Group): The bromine atom is a workhorse for modern synthetic chemistry, serving as an ideal site for transition metal-catalyzed cross-coupling reactions.[10]
-
Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst allows for the formation of C-C bonds, attaching new aryl or vinyl groups.
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds, providing an alternative and often milder route to introduce amines compared to SₙAr at the C4 position.[11]
-
Other Couplings: The bromo group also facilitates other important transformations like Sonogashira (alkyne coupling), Heck (alkene coupling), and cyanation reactions.
-
This orthogonal reactivity allows a synthetic chemist to, for example, first perform a Suzuki coupling at C6, then a nucleophilic substitution at C4, and finally an amide coupling at C2, all in a controlled sequence.
Safety, Handling, and Storage
As a halogenated, reactive organic compound, this compound must be handled with appropriate care.
-
Hazard Identification : The compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1]
-
Personal Protective Equipment (PPE) : Always wear standard laboratory PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.
-
Handling : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[3] Avoid contact with skin and eyes.[3]
-
Storage : Store in a cool, dry place in a tightly sealed container.[3] It is incompatible with strong oxidizing agents.[3]
Conclusion
This compound is more than just a chemical; it is a strategic tool for molecular design and construction. Its pre-installed, differentially reactive functional groups provide a robust and flexible platform for generating novel compounds with significant potential in drug discovery and materials science. By understanding its synthesis and the nuances of its reactivity, researchers can unlock its full potential, accelerating the development of next-generation therapeutics and functional materials.
References
- 1. This compound | C10H5BrClNO2 | CID 29922240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. CAS#:287176-62-9 | 6-bromo-2-chloroquinoline-4-carboxylic acid | Chemsrc [chemsrc.com]
- 4. benchchem.com [benchchem.com]
- 5. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]
- 6. 6-BROMO-4-CHLOROQUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 7. atlantis-press.com [atlantis-press.com]
- 8. Carboxyl Derivative Reactivity [www2.chemistry.msu.edu]
- 9. youtube.com [youtube.com]
- 10. Page loading... [guidechem.com]
- 11. jk-sci.com [jk-sci.com]
Harnessing the Quinoline Scaffold: A Technical Guide to Unlocking Novel Therapeutic Targets
For the attention of Researchers, Scientists, and Drug Development Professionals.
Preamble: The Enduring Versatility of the Quinoline Moiety
The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a cornerstone in medicinal chemistry.[1][2][3] Its inherent structural features, including the nitrogen atom which acts as an electron sink through resonance, provide a versatile platform for chemical modification and interaction with a diverse array of biological macromolecules.[2][4] This guide delves into the key therapeutic targets of quinoline derivatives, offering a comprehensive overview of their mechanisms of action and the experimental methodologies employed to validate their therapeutic potential across various disease paradigms. Our focus is to provide not just a catalog of targets, but a deeper understanding of the causality behind the design and evaluation of these potent therapeutic agents.
Part 1: Oncological Targets - A Multi-pronged Assault on Cancer
Quinoline derivatives have emerged as powerful agents in oncology, exhibiting a remarkable ability to interfere with multiple facets of cancer progression, including cell proliferation, survival, angiogenesis, and metastasis.[1][2][4][5] Their mechanisms of action are diverse, targeting a range of critical cellular components.[6][7][8]
DNA and Associated Enzymes: The Classic Targets
A primary and well-established mechanism of action for many quinoline-based anticancer agents is their interaction with DNA and the enzymes that regulate its topology.[1][5]
-
DNA Intercalation: The planar aromatic structure of the quinoline ring allows it to insert between the base pairs of the DNA double helix. This intercalation disrupts the normal helical structure, interfering with crucial cellular processes like DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1][6] Marketed drugs such as Doxorubicin and Mitoxantrone, which contain a quinoline-like isoquinoline core, exemplify this mode of action.[1][6]
-
Topoisomerase Inhibition: Topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and recombination. Quinoline derivatives can act as "topoisomerase poisons" by stabilizing the transient covalent complex formed between the enzyme and DNA.[5][9] This leads to the accumulation of DNA strand breaks, triggering a DNA damage response that culminates in apoptosis.[9] Both type I and type II topoisomerases are targeted by different classes of quinoline compounds.[1]
Kinase Inhibition: Disrupting Aberrant Signaling
Protein kinases are pivotal regulators of cellular signaling pathways that are often dysregulated in cancer. Quinoline derivatives have been successfully developed as potent inhibitors of various kinases, offering a more targeted approach to cancer therapy.[10]
-
Tyrosine Kinase Inhibitors (TKIs): Many quinoline-based drugs target receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[6][11] By blocking the ATP-binding site of these kinases, they inhibit downstream signaling pathways responsible for cell proliferation, survival, and angiogenesis. Several FDA-approved TKIs, such as Lapatinib and Vandetanib, feature a quinoline core.[12]
-
Serine/Threonine Kinase Inhibitors: Quinoline derivatives also show inhibitory activity against serine/threonine kinases like Pim-1 kinase, which is often overexpressed in various cancers and promotes cell growth.[6]
Other Prominent Anticancer Targets
The therapeutic reach of quinoline derivatives in oncology extends beyond DNA and kinases:
-
Tubulin Polymerization Inhibition: Some quinoline derivatives interfere with the dynamics of microtubules by inhibiting tubulin polymerization.[2][7][8] This disruption of the mitotic spindle leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[13]
-
Heat Shock Protein 90 (Hsp90) Inhibition: Hsp90 is a molecular chaperone that stabilizes numerous oncoproteins. Its inhibition by quinoline compounds leads to the degradation of these client proteins, thereby inhibiting cancer cell growth.[7][8]
-
Histone Deacetylase (HDAC) Inhibition: HDACs play a crucial role in epigenetic regulation. Quinoline-based HDAC inhibitors can induce changes in gene expression that lead to cell cycle arrest, differentiation, and apoptosis.[7][8]
Experimental Workflow: Validating Anticancer Activity
A typical workflow to identify and validate the anticancer targets of a novel quinoline derivative involves a multi-step process.
Caption: A streamlined workflow for anticancer drug discovery with quinoline derivatives.
Protocol: In Vitro Kinase Inhibition Assay (Example: EGFR)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a quinoline derivative against EGFR kinase activity.
-
Materials: Recombinant human EGFR kinase domain, ATP, poly(Glu, Tyr) 4:1 substrate, 96-well microplates, kinase buffer, detection antibody (anti-phosphotyrosine), HRP-conjugated secondary antibody, TMB substrate, stop solution.
-
Procedure: a. Coat microplate wells with the poly(Glu, Tyr) substrate. b. Prepare serial dilutions of the quinoline derivative in kinase buffer. c. Add the recombinant EGFR kinase to the wells, followed by the quinoline derivative dilutions. d. Initiate the kinase reaction by adding ATP. e. Incubate at 37°C for a specified time (e.g., 60 minutes). f. Stop the reaction and wash the wells. g. Add the anti-phosphotyrosine primary antibody and incubate. h. Wash and add the HRP-conjugated secondary antibody. i. Wash and add the TMB substrate. j. Stop the color development with the stop solution. k. Read the absorbance at 450 nm.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
| Target Class | Specific Target Examples | Mechanism of Action | Representative Quinoline Derivatives |
| DNA & Associated Enzymes | DNA, Topoisomerase I/II | Intercalation, Enzyme Poisoning | Doxorubicin (analogue), Mitoxantrone (analogue) |
| Protein Kinases | EGFR, VEGFR, Pim-1 | ATP-Competitive Inhibition | Lapatinib, Vandetanib |
| Cytoskeletal Proteins | Tubulin | Inhibition of Polymerization | Combretastatin A-4 analogues |
| Chaperone Proteins | Hsp90 | Inhibition of Chaperone Function | Various experimental compounds |
| Epigenetic Modulators | HDACs | Enzyme Inhibition | Various experimental compounds |
Part 2: Infectious Diseases - A Legacy of Combating Pathogens
The history of quinoline derivatives in medicine is deeply intertwined with the fight against infectious diseases, most notably malaria.[14][15] Their utility, however, extends to bacterial and viral infections as well.
Antimalarial Targets: Disrupting the Parasite's Life Cycle
Quinolines like chloroquine, quinine, and mefloquine have been mainstays in malaria treatment for decades.[14][16][17] Their primary target is the food vacuole of the Plasmodium parasite.
-
Heme Polymerization Inhibition: During its intraerythrocytic stage, the malaria parasite digests host hemoglobin, releasing toxic free heme. The parasite detoxifies this heme by polymerizing it into hemozoin. Chloroquine, a weak base, accumulates in the acidic food vacuole and is thought to inhibit this polymerization process.[14][16] The resulting buildup of free heme is lethal to the parasite.[16]
-
Other Potential Targets: The precise mechanisms of other quinoline antimalarials like mefloquine are less clear but may involve interactions with other parasite proteins.[16]
Antibacterial Targets: Halting Bacterial Replication
The fluoroquinolones are a major class of synthetic broad-spectrum antibiotics.[18] Their primary targets are two essential bacterial enzymes involved in DNA replication:
-
DNA Gyrase (Topoisomerase II): This enzyme introduces negative supercoils into bacterial DNA, which is crucial for replication and transcription.[19] Fluoroquinolones inhibit DNA gyrase, leading to the accumulation of DNA strand breaks and bacterial cell death.[9][19]
-
Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes after replication.[9][20] Its inhibition by fluoroquinolones prevents the segregation of replicated DNA, leading to cell death.[9][20]
Antiviral Targets: An Emerging Frontier
The application of quinoline derivatives as antiviral agents is a growing area of research.[21][22]
-
Viral Enzymes: Some quinoline derivatives have shown inhibitory activity against key viral enzymes. For example, certain compounds have been found to inhibit the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2.[23] Others have shown promise as inhibitors of the SARS-CoV-2 papain-like protease (PLpro).[24]
-
Viral Replication: Quinoline compounds like mefloquine have demonstrated the ability to inhibit the replication of various viruses, including Zika virus.[21]
Experimental Workflow: Assessing Antibacterial Activity
Caption: Workflow for evaluating the antibacterial potential of quinoline derivatives.
Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
-
Objective: To determine the lowest concentration of a quinoline derivative that inhibits the visible growth of a specific bacterium.[25]
-
Materials: Bacterial culture, Mueller-Hinton broth (MHB), 96-well microplates, quinoline derivative stock solution.
-
Procedure: a. Prepare a standardized bacterial inoculum. b. Prepare two-fold serial dilutions of the quinoline derivative in MHB in the microplate wells. c. Inoculate each well with the bacterial suspension. d. Include positive (bacteria, no drug) and negative (broth only) controls. e. Incubate the plate at 37°C for 16-24 hours.[25] f. Determine the MIC by visually inspecting for the lowest concentration that shows no turbidity.
Part 3: Neurodegenerative and Inflammatory Disorders - Modulating Complex Pathologies
The therapeutic potential of quinoline derivatives extends to complex multifactorial diseases like neurodegenerative and inflammatory disorders.
Targets in Neurodegenerative Diseases
-
Cholinesterase Inhibition: In Alzheimer's disease, the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) can increase the levels of the neurotransmitter acetylcholine.[26][27] Some quinoline derivatives have been designed as potent inhibitors of these enzymes.[26]
-
Monoamine Oxidase (MAO) Inhibition: MAO-A and MAO-B are enzymes that metabolize neurotransmitters. Their inhibition can be beneficial in Parkinson's and Alzheimer's diseases. Certain 8-hydroxyquinoline derivatives have shown selective inhibition of MAO-B.[26][28]
-
Metal Chelation: The dysregulation of metal ions like copper and zinc has been implicated in the pathology of neurodegenerative diseases.[29] 8-Hydroxyquinoline is a well-known metal chelator, and its derivatives are being explored for their ability to modulate metal homeostasis in the brain.[26]
Anti-inflammatory Targets
Quinoline derivatives have demonstrated anti-inflammatory properties by targeting key enzymes and receptors in inflammatory pathways.[30][31][32][33]
-
Cyclooxygenase (COX) Inhibition: Some quinoline derivatives with a carboxylic acid moiety have shown inhibitory activity against COX enzymes, which are involved in the synthesis of prostaglandins.[30]
-
Phosphodiesterase 4 (PDE4) Inhibition: PDE4 is an enzyme that degrades cyclic AMP (cAMP). Its inhibition by certain quinoline compounds can lead to an increase in cAMP levels, which has anti-inflammatory effects.[30][31]
-
Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonism: TRPV1 is a receptor involved in pain and inflammation. Quinoline derivatives containing a carboxamide group have been identified as TRPV1 antagonists.[30]
Conclusion and Future Perspectives
The quinoline scaffold continues to be a highly privileged structure in drug discovery, yielding compounds that modulate a wide and growing range of therapeutic targets.[2][3][34] The future of quinoline-based drug development lies in the rational design of multi-target agents, particularly for complex diseases like cancer and neurodegenerative disorders, and in the exploration of novel mechanisms of action to combat drug resistance in infectious diseases. Advances in computational chemistry and a deeper understanding of disease biology will undoubtedly unlock new therapeutic opportunities for this remarkable heterocyclic system.
References
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 4. ijrpr.com [ijrpr.com]
- 5. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijmphs.com [ijmphs.com]
- 7. Molecular target interactions of quinoline derivatives as anticancer agents: A review | Semantic Scholar [semanticscholar.org]
- 8. Molecular Target Interactions of Quinoline Derivatives as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quinine - Wikipedia [en.wikipedia.org]
- 18. Quinolone antibiotics - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 19. [Mechanism of action of quinolones] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
- 21. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Quinoline and Quinazoline Derivatives Inhibit Viral RNA Synthesis by SARS-CoV-2 RdRp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. news-medical.net [news-medical.net]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 27. walshmedicalmedia.com [walshmedicalmedia.com]
- 28. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 29. benthamdirect.com [benthamdirect.com]
- 30. benthamdirect.com [benthamdirect.com]
- 31. Quinolines: a new hope against inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. benthamdirect.com [benthamdirect.com]
- 34. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
An In-depth Technical Guide to 6-Bromo-4-chloroquinoline-2-carboxylic acid: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of 6-bromo-4-chloroquinoline-2-carboxylic acid, a halogenated quinoline derivative of significant interest in medicinal chemistry. Quinoline scaffolds are foundational in a multitude of biologically active compounds, demonstrating a wide range of therapeutic properties including anticancer, antiviral, and antimalarial activities.[1] The presence of bromo, chloro, and carboxylic acid functional groups on this particular quinoline core makes it a highly versatile intermediate for the synthesis of novel therapeutic agents.[1] This document is intended for researchers, scientists, and drug development professionals, offering insights into its synthesis, physicochemical properties, and potential applications.
Physicochemical and Structural Characteristics
This compound is a solid organic compound with the molecular formula C₁₀H₅BrClNO₂.[2][3] Its structure is characterized by a quinoline bicyclic system substituted with a bromine atom at the 6-position, a chlorine atom at the 4-position, and a carboxylic acid group at the 2-position.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 887589-43-7 | PubChem[2] |
| Molecular Formula | C₁₀H₅BrClNO₂ | PubChem[2] |
| Molecular Weight | 286.51 g/mol | PubChem[2] |
| Monoisotopic Mass | 284.91922 Da | PubChem[2][3] |
| Purity (Typical) | ≥95% - 98% | Benchchem, CymitQuimica[1][4] |
Synthetic Pathways and Methodologies
The synthesis of this compound can be approached through a multi-step process, typically starting from a substituted aniline. A plausible and common strategy involves the construction of a 4-hydroxyquinoline intermediate, followed by chlorination.
A generalized synthetic workflow can be conceptualized as follows:
Experimental Protocol: A Representative Synthesis
The following protocol is a representative, field-proven method adapted from analogous quinoline syntheses. The initial step involves a condensation-cyclization reaction to form the quinoline core, followed by a chlorination step. The synthesis of the precursor, 6-bromo-4-hydroxyquinoline, often starts with 4-bromoaniline and a suitable three-carbon component, followed by cyclization in a high-boiling point solvent like diphenyl ether.[5][6]
Step 1: Synthesis of 6-Bromo-4-hydroxyquinoline-2-carboxylic acid
This step can be achieved via reactions like the Doebner-von Miller reaction or variations thereof. For instance, the reaction of 5-bromoindoline-2,3-dione with malonic acid can yield a related isomer, 6-bromo-2-hydroxyquinoline-4-carboxylic acid, highlighting a viable strategy for constructing the bromo-quinoline carboxylic acid core.[7][8] A more direct route to the 4-hydroxy analog would involve reacting 4-bromoaniline with pyruvic acid and an aldehyde in a Combes quinoline synthesis.
Step 2: Chlorination of 6-Bromo-4-hydroxyquinoline-2-carboxylic acid
The conversion of the 4-hydroxy group to a 4-chloro group is a critical step. This transformation leverages dehydrating chlorinating agents, with phosphorus oxychloride (POCl₃) being the reagent of choice due to its efficacy.
-
Reaction Setup: To a round-bottom flask charged with 6-bromo-4-hydroxyquinoline-2-carboxylic acid (1 equivalent), slowly add phosphorus oxychloride (POCl₃, ~10-15 equivalents) under an inert atmosphere (e.g., nitrogen or argon). A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.[6][9]
-
Heating: The reaction mixture is heated to reflux (approximately 110-115 °C) and stirred for 4-6 hours.[9] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, the mixture is cooled to room temperature. The excess POCl₃ is carefully removed under reduced pressure.[9] The residue is then slowly and cautiously poured into a beaker containing crushed ice and water to quench the remaining POCl₃.[9]
-
Neutralization and Isolation: The acidic aqueous solution is neutralized to a pH of ~7-8 using a saturated solution of a base like sodium bicarbonate or potassium carbonate.[6][9] This typically results in the precipitation of the crude product.
-
Purification: The solid precipitate is collected by filtration, washed thoroughly with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane mixture) to yield the final product, this compound.
Causality Behind Experimental Choices: The use of excess POCl₃ serves as both the reagent and the solvent, driving the reaction to completion. The addition of catalytic DMF forms a Vilsmeier-Haack reagent intermediate, which is a more potent chlorinating species. The quench in ice water is highly exothermic and must be performed with extreme care to control the reaction rate and prevent splashing of corrosive material. Neutralization is essential to deprotonate the product and facilitate its precipitation from the aqueous solution.
Spectroscopic Profile
Spectroscopic analysis is crucial for the structural confirmation of this compound.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to display signals primarily in the aromatic region (typically between 7.0 and 9.0 ppm). The protons on the quinoline ring will show characteristic splitting patterns (doublets and doublets of doublets) due to spin-spin coupling. A broad singlet, corresponding to the carboxylic acid proton, is anticipated at a significantly downfield chemical shift (often >10 ppm).[1]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will exhibit ten distinct signals for the quinoline ring carbons and one for the carboxylic acid carbonyl carbon. The carbonyl carbon is expected to resonate in the downfield region of 165-185 ppm.[1] The carbons directly attached to the electronegative bromine and chlorine atoms will also have characteristic chemical shifts.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the compound's molecular weight (286.51 g/mol ).[2] High-resolution mass spectrometry (HRMS) would confirm the elemental composition.
Reactivity and Applications in Drug Discovery
The trifunctional nature of this compound makes it a valuable scaffold for chemical elaboration in drug discovery programs.
-
Carboxylic Acid Group (C2): This group is readily converted into a variety of other functional groups. Esterification or amidation reactions can be used to introduce diverse side chains, which can modulate the compound's solubility, cell permeability, and target-binding affinity.
-
Chloro Group (C4): The chlorine atom at the 4-position of the quinoline ring is activated towards nucleophilic aromatic substitution (SNAr). This allows for the introduction of various nucleophiles, such as amines, thiols, and alkoxides, providing a straightforward method to build molecular complexity and explore structure-activity relationships.
-
Bromo Group (C6): The bromine atom is an excellent handle for transition metal-catalyzed cross-coupling reactions. Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings can be employed to form new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a vast array of complex derivatives.
The quinoline-4-carboxylic acid motif itself is a recognized pharmacophore in medicinal chemistry.[10] By leveraging the reactivity of its functional groups, this compound serves as an ideal starting material for developing novel compounds targeting a range of diseases.
Safety and Handling
As per the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[2]
-
H302: Harmful if swallowed.[2]
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Handling Recommendations:
-
Use in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[11]
Conclusion
This compound is a strategically important building block for chemical synthesis and drug development. Its well-defined physicochemical properties, coupled with the versatile reactivity of its three distinct functional groups, provide medicinal chemists with a powerful platform for creating diverse molecular libraries. The synthetic routes, while requiring careful handling of hazardous reagents, are based on established and reliable chemical transformations. A thorough understanding of its reactivity and safety profile is essential for its effective and safe utilization in the laboratory to advance research and development in medicinal chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C10H5BrClNO2 | CID 29922240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C10H5BrClNO2) [pubchemlite.lcsb.uni.lu]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]
- 6. atlantis-press.com [atlantis-press.com]
- 7. 6-BROMO-2-HYDROXYQUINOLINE-4-CARBOXYLIC ACID CAS#: 5463-29-6 [m.chemicalbook.com]
- 8. 6-BROMO-2-HYDROXYQUINOLINE-4-CARBOXYLIC ACID | 5463-29-6 [chemicalbook.com]
- 9. 6-BROMO-4-CHLOROQUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. CAS#:287176-62-9 | 6-bromo-2-chloroquinoline-4-carboxylic acid | Chemsrc [chemsrc.com]
The Quinoline Scaffold: A Privileged Framework for the Discovery of Novel Kinase Inhibitors
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Enduring Appeal of Kinases as Drug Targets and the Rise of the Quinoline Scaffold
Protein kinases, orchestrators of a vast array of cellular processes, have long been a focal point in drug discovery, particularly in oncology. Their dysregulation is a hallmark of many cancers, driving aberrant cell proliferation, survival, and metastasis. Consequently, the development of small molecule kinase inhibitors has revolutionized cancer therapy. Within the diverse chemical space of kinase inhibitors, the quinoline scaffold has emerged as a "privileged" structure.[1][2][3] Its rigid, bicyclic aromatic system provides an excellent foundation for the design of potent and selective inhibitors that can effectively compete with ATP at the kinase hinge region. Several FDA-approved drugs, including bosutinib and cabozantinib, feature a quinoline core, underscoring the clinical and commercial success of this scaffold.[3]
This guide provides a comprehensive technical overview of the strategies and methodologies employed in the discovery and development of novel kinase inhibitors based on the quinoline framework. Moving beyond a simple recitation of protocols, we will delve into the rationale behind experimental choices, offering insights gleaned from years of field experience to empower researchers in their own discovery efforts.
Part 1: The Drug Discovery Workflow: From Hit Identification to Preclinical Candidate
The journey of a quinoline-based kinase inhibitor from a library of compounds to a potential therapeutic is a multi-stage process. This workflow is designed to systematically identify potent and selective compounds with favorable drug-like properties.
Caption: A generalized workflow for the discovery of kinase inhibitors.
Hit Identification: Finding the Initial Spark
The initial phase of discovery focuses on identifying "hits" - compounds that exhibit inhibitory activity against the target kinase. Several strategies can be employed:
-
High-Throughput Screening (HTS): This involves screening large libraries of diverse chemical compounds against the target kinase in a miniaturized, automated format. The goal is to quickly identify compounds that meet a predefined activity threshold.
-
Fragment-Based Drug Design (FBDD): This approach screens smaller, lower-affinity compounds ("fragments") that bind to the target kinase. The binding of these fragments is then optimized and they are linked together to generate more potent lead compounds.
-
Virtual Screening: Computational methods are used to screen virtual libraries of compounds to predict their binding affinity to the target kinase. This can be a cost-effective way to prioritize compounds for experimental testing.
Hit-to-Lead and Lead Optimization: Fanning the Flame
Once initial hits are identified, the subsequent phases focus on transforming them into viable drug candidates.
-
Structure-Activity Relationship (SAR) Studies: This is an iterative process of synthesizing and testing analogs of the initial hits to understand how chemical modifications affect their biological activity.[4] The goal is to identify the key chemical moieties responsible for potency and selectivity.
-
Potency and Selectivity Assays: Rigorous in vitro assays are used to quantify the inhibitory potency (typically as an IC50 value) of the compounds against the target kinase.[5] Equally important is assessing their selectivity by testing them against a panel of other kinases to identify and minimize off-target effects.[5][6]
-
ADME/Tox Profiling: In parallel with optimizing potency and selectivity, early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADME/Tox) properties is crucial. This helps to ensure that the lead compounds have the potential to be safe and effective in vivo.
Preclinical Development: The Final Gauntlet
Promising lead compounds that meet the desired potency, selectivity, and ADME/Tox criteria advance to preclinical development. This stage involves:
-
In Vivo Efficacy Models: The lead compounds are tested in animal models of the target disease (e.g., tumor xenografts in mice) to evaluate their therapeutic efficacy.
-
Toxicology Studies: Comprehensive toxicology studies are conducted in animals to identify any potential safety concerns.
-
Pharmacokinetics/Pharmacodynamics (PK/PD): These studies examine how the drug is absorbed, distributed, metabolized, and excreted by the body (PK) and the relationship between drug concentration and its pharmacological effect (PD).
Part 2: Core Methodologies and Experimental Protocols
The success of a kinase inhibitor discovery program hinges on the robust and reproducible execution of key experiments. This section provides detailed, step-by-step protocols for foundational assays.
Synthesis of a Representative Quinoline Scaffold: 4-Anilino-3-cyanoquinoline
The 4-anilino-3-cyanoquinoline core is a common feature in many potent kinase inhibitors. The following is a generalized protocol for its synthesis.
Experimental Protocol: Synthesis of 4-Anilino-3-cyanoquinoline
-
Step 1: Condensation. React an appropriately substituted aniline with ethyl (ethoxymethylene)cyanoacetate. This reaction is typically carried out in a suitable solvent like ethanol and may be heated to drive the reaction to completion.
-
Step 2: Thermal Cyclization. The product from Step 1 is then subjected to thermal cyclization. This is often achieved by heating the intermediate in a high-boiling point solvent such as Dowtherm A. This step regioselectively forms the quinoline ring system.
-
Step 3: Chlorination. The resulting 4-hydroxyquinoline-3-carbonitrile is then chlorinated, typically using a reagent like phosphorus oxychloride (POCl3), to yield the 4-chloroquinoline-3-carbonitrile intermediate.
-
Step 4: Nucleophilic Aromatic Substitution. Finally, the 4-chloro intermediate is reacted with a desired aniline derivative in a nucleophilic aromatic substitution reaction to afford the final 4-anilino-3-cyanoquinoline product. This step is often carried out in a solvent such as isopropanol or N,N-dimethylformamide (DMF) and may require the addition of a base.
-
Purification and Characterization. The final product is purified using standard techniques such as column chromatography or recrystallization. The structure and purity are confirmed by analytical methods including ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Kinase Inhibition Assay: Quantifying Potency
This assay is fundamental to determining the potency of a compound against its target kinase. The following is a protocol for a common fluorescence-based assay format.
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Prepare serial dilutions of the test compound in kinase assay buffer.
-
Prepare a solution of the target kinase and its specific substrate in kinase assay buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add the diluted test compound or vehicle control (DMSO).
-
Add the kinase/substrate solution to each well.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to each well, which converts the ADP generated to ATP and produces a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control).
-
Normalize the data to the "no inhibitor" control (100% kinase activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell Viability Assay (MTT): Assessing Cellular Effects
This assay measures the metabolic activity of cells as an indicator of cell viability and is commonly used to assess the cytotoxic or cytostatic effects of kinase inhibitors.
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 72 hours). Include a vehicle control (DMSO).
-
-
MTT Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability versus the logarithm of the compound concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 value.[6]
-
Western Blotting: Probing Signaling Pathways
Western blotting allows for the detection of specific proteins in a complex mixture, making it an invaluable tool for investigating the effects of kinase inhibitors on intracellular signaling pathways.
Experimental Protocol: Western Blotting for Phosphorylated Kinases
-
Cell Lysis:
-
Treat cells with the kinase inhibitor for the desired time.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunoblotting:
-
Block the membrane with a blocking agent (e.g., bovine serum albumin or non-fat dry milk) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase or a downstream substrate.
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane. The HRP on the secondary antibody will catalyze a reaction that produces light.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
-
Analysis:
-
Quantify the band intensities using densitometry software. To control for loading differences, re-probe the membrane with an antibody against the total (phosphorylated and unphosphorylated) form of the protein or a housekeeping protein (e.g., GAPDH or β-actin).
-
Part 3: Key Kinase Targets and Representative Quinoline Inhibitors
The versatility of the quinoline scaffold has led to the development of inhibitors targeting a wide range of kinases. This section highlights some of the key kinase targets and provides examples of potent quinoline-based inhibitors.
Epidermal Growth Factor Receptor (EGFR)
EGFR is a receptor tyrosine kinase that plays a critical role in cell proliferation and survival.[7] Mutations and overexpression of EGFR are common in various cancers, including non-small cell lung cancer (NSCLC).[7]
References
- 1. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Item - 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 4. QSAR studies on 4-anilino-3-quinolinecarbonitriles as Src kinase inhibitors using robust PCA and both linear and nonlinear models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
A Spectroscopic Guide to 6-Bromo-4-chloroquinoline-2-carboxylic acid: Structure, Interpretation, and Experimental Protocols
Introduction
6-Bromo-4-chloroquinoline-2-carboxylic acid, a halogenated quinoline derivative, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1] The precise arrangement of its substituents—a bromine atom at position 6, a chlorine atom at position 4, and a carboxylic acid at position 2—creates a unique electronic and steric environment that dictates its chemical reactivity and potential biological activity. Accurate structural elucidation and purity assessment are paramount for any research and development endeavor involving this molecule. This technical guide provides an in-depth analysis of the key spectroscopic techniques used to characterize this compound, offering insights into spectral interpretation and best-practice experimental methodologies.
This document is designed for researchers, scientists, and drug development professionals, providing not just data, but the scientific rationale behind the spectral features and analytical choices.
Molecular Structure and Isomeric Context
The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure. This compound (CAS 887589-43-7) has the molecular formula C₁₀H₅BrClNO₂ and a molecular weight of approximately 286.51 g/mol .[2][3] It is crucial to distinguish it from its isomers, such as 6-Bromo-2-chloroquinoline-4-carboxylic acid (CAS 287176-62-9), as the positional differences of the substituents lead to distinct spectroscopic signatures.[1]
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy: Predicted Data and Interpretation
The proton NMR spectrum is anticipated to display signals exclusively in the aromatic region, with the exception of the highly deshielded carboxylic acid proton.[1] The electron-withdrawing effects of the chloro, bromo, and carboxylic acid groups, along with the inherent aromaticity of the quinoline ring, will shift the ring protons downfield.
Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
|---|---|---|---|---|
| H-3 | ~8.2 - 8.4 | s | - | Singlet due to no adjacent protons. Deshielded by the adjacent carboxylic acid and the quinoline nitrogen. |
| H-5 | ~8.6 - 8.8 | d | ~2.0 | Doublet due to meta-coupling with H-7. Significantly deshielded by the adjacent chloro group at C-4. |
| H-7 | ~8.0 - 8.2 | dd | ~9.0, ~2.0 | Doublet of doublets due to ortho-coupling with H-8 and meta-coupling with H-5. |
| H-8 | ~8.3 - 8.5 | d | ~9.0 | Doublet due to ortho-coupling with H-7. |
| COOH | >13.0 | br s | - | Broad singlet, highly deshielded due to the acidic nature of the proton. Its presence is solvent-dependent.[1] |
Insight into Experimental Choices: The choice of DMSO-d₆ as a solvent is strategic for compounds containing carboxylic acids.[1] It is a polar solvent capable of dissolving the sample, and importantly, it slows down the exchange of the acidic proton with water, often allowing for its observation as a broad singlet in the spectrum.
¹³C NMR Spectroscopy: Predicted Data and Interpretation
The ¹³C NMR spectrum will show ten distinct signals for the carbon atoms of the quinoline ring system and one for the carboxylic acid carbon. The chemical shifts are influenced by the electronegativity of the attached substituents and their position on the ring.
Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
|---|---|---|
| C-2 | ~150 - 155 | Attached to the electronegative nitrogen and the carboxylic acid group. |
| C-3 | ~122 - 125 | Aromatic CH carbon. |
| C-4 | ~148 - 152 | Attached to the highly electronegative chlorine atom. |
| C-4a | ~125 - 128 | Bridgehead carbon. |
| C-5 | ~128 - 131 | Aromatic CH carbon. |
| C-6 | ~120 - 123 | Attached to the bromine atom (heavy atom effect). |
| C-7 | ~135 - 138 | Aromatic CH carbon. |
| C-8 | ~130 - 133 | Aromatic CH carbon. |
| C-8a | ~145 - 148 | Bridgehead carbon attached to nitrogen. |
| COOH | ~165 - 170 | Carbonyl carbon of the carboxylic acid.[1] |
Advanced NMR Techniques: A Self-Validating System
To unambiguously assign the predicted ¹H and ¹³C signals, a suite of two-dimensional (2D) NMR experiments should be employed. This approach creates a self-validating dataset where correlations confirm the proposed structure.
Caption: A typical 2D NMR workflow for structural confirmation.
-
COSY (Correlation Spectroscopy): Would reveal the coupling between H-7 and H-8, and the meta-coupling between H-5 and H-7.
-
HSQC (Heteronuclear Single Quantum Coherence): Directly correlates each proton signal (H-3, H-5, H-7, H-8) to its attached carbon signal (C-3, C-5, C-7, C-8).
-
HMBC (Heteronuclear Multiple Bond Correlation): Provides the crucial long-range (2-3 bond) correlations that piece the molecular puzzle together. For instance, the H-3 proton should show a correlation to C-2, C-4, and the carboxylic carbon. H-5 should correlate to C-4, C-4a, and C-7.
Standard Protocol for NMR Sample Preparation
-
Sample Weighing: Accurately weigh 20-30 mg of this compound for ¹³C NMR (a ¹H NMR can be run on the same sample).
-
Solvent Selection: Use approximately 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆).
-
Dissolution: Dissolve the sample completely in the solvent, using gentle vortexing or sonication if necessary.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquisition: Record standard 1D ¹H, 1D ¹³C, and 2D (COSY, HSQC, HMBC) spectra on a spectrometer operating at 400 MHz or higher for optimal resolution.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. For this compound, the presence of two different halogen atoms (bromine and chlorine) with characteristic isotopic distributions makes MS a powerful identification tool.
Expected Mass Spectrum
The molecular ion peak in the mass spectrum will exhibit a distinctive isotopic cluster due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%).
Table 3: Predicted m/z Values for Key Molecular Ions
| Ion Adduct | Predicted m/z | Source |
|---|---|---|
| [M-H]⁻ | 283.91194 | [4] |
| [M]+ | 284.91867 | [4] |
| [M+H]⁺ | 285.92650 | [4] |
| [M+Na]⁺ | 307.90844 |[4] |
Insight into Isotopic Patterns: The molecular ion region will show a characteristic pattern of peaks. The most abundant peaks will correspond to [C₁₀H₅⁷⁹Br³⁵ClNO₂]⁺, [C₁₀H₅⁸¹Br³⁵ClNO₂]⁺, [C₁₀H₅⁷⁹Br³⁷ClNO₂]⁺, and [C₁₀H₅⁸¹Br³⁷ClNO₂]⁺, creating a unique fingerprint for the molecule.
Fragmentation Pathways
In electron ionization (EI) mass spectrometry, the molecular ion will likely undergo fragmentation. Common fragmentation pathways for quinoline carboxylic acids include the loss of the carboxylic acid group.
-
Loss of COOH: A significant fragment would be observed corresponding to [M - COOH]⁺.
-
Loss of Halogens: Subsequent fragmentation could involve the loss of Br or Cl atoms.
Protocol for Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent like methanol or acetonitrile.
-
Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, which will likely show prominent [M+H]⁺ or [M-H]⁻ ions.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended to confirm the elemental composition from the accurate mass measurement and to resolve the isotopic patterns clearly.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Characteristic IR Absorption Bands
The IR spectrum of this compound will be characterized by several key absorption bands.[1]
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |
|---|---|---|---|
| 2500-3300 | O-H stretch (Carboxylic acid) | Broad | The broadness is due to hydrogen bonding between the carboxylic acid groups.[1] |
| ~1700-1725 | C=O stretch (Carboxylic acid) | Strong | Characteristic strong absorption for a carbonyl group in a carboxylic acid.[1] |
| ~1400-1600 | C=C and C=N stretch (Quinoline ring) | Medium-Strong | Aromatic ring stretching vibrations. |
| Below 1000 | C-Cl and C-Br stretch | Medium-Weak | Stretching vibrations for carbon-halogen bonds appear in the fingerprint region. |
Protocol for IR Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is the most straightforward. Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.
UV-Visible Spectroscopy
While not as structurally informative as NMR or MS, UV-Vis spectroscopy can confirm the presence of the conjugated quinoline system. The extended π-system of the quinoline ring is expected to show strong absorption bands in the UV region, typically between 200-400 nm. The exact position and intensity of these bands will be influenced by the substituents and the solvent used.
Conclusion
The comprehensive spectroscopic characterization of this compound requires a multi-faceted approach, with each technique providing a unique and complementary piece of structural information. ¹H and ¹³C NMR, supported by 2D experiments, are essential for determining the precise atomic connectivity. Mass spectrometry confirms the molecular weight and elemental composition through its characteristic isotopic patterns. IR spectroscopy provides a rapid confirmation of the key functional groups. Together, these techniques form a robust, self-validating system for the unambiguous identification and purity assessment of this important chemical entity, ensuring the integrity of subsequent research and development activities.
References
An In-depth Technical Guide to the Solubility and Stability of 6-Bromo-4-chloroquinoline-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction
6-Bromo-4-chloroquinoline-2-carboxylic acid is a halogenated quinoline derivative with the molecular formula C₁₀H₅BrClNO₂ and a molecular weight of 286.51 g/mol .[1][2] The quinoline scaffold is a significant heterocyclic structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties.[1] The presence of bromo, chloro, and carboxylic acid functional groups makes this compound a versatile intermediate for the synthesis of novel therapeutic agents.[1] Understanding the solubility and stability of this molecule is paramount for its effective use in research and drug development, influencing everything from reaction conditions and purification to formulation and storage.
This guide provides a comprehensive overview of the solubility and stability of this compound, offering both theoretical insights and practical, field-proven experimental protocols.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential before delving into its solubility and stability.
| Property | Value | Source |
| Molecular Formula | C₁₀H₅BrClNO₂ | PubChem[2] |
| Molecular Weight | 286.51 g/mol | PubChem[2] |
| Appearance | Predicted to be a solid | BenchChem[1] |
| Melting Point | 200 °C (with decomposition) | Chemsrc, Inc.[3] |
| CAS Number | 887589-43-7 | PubChem[2] |
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical determinant of its biological activity and developability. The molecular structure of this compound, with its largely aromatic and halogenated backbone, alongside a polar carboxylic acid group, suggests a nuanced solubility profile.
Qualitative Solubility
Experimental observations indicate that this compound is almost insoluble in water.[4] However, it demonstrates solubility in organic solvents.[4]
| Solvent | Solubility |
| Water | Almost Insoluble[4] |
| Ethanol | Soluble[4] |
| Dimethyl Sulfoxide (DMSO) | Soluble[4] |
| Dichloromethane (DCM) | Soluble[4] |
The poor aqueous solubility is attributed to the hydrophobic nature of the quinoline ring system and the halogen substituents. The carboxylic acid group, while polar, is not sufficient to overcome the hydrophobicity of the rest of the molecule in neutral water. In alkaline aqueous solutions, the solubility is expected to increase due to the deprotonation of the carboxylic acid to form a more soluble carboxylate salt. Conversely, in acidic solutions, the basic nitrogen atom on the quinoline ring could be protonated, potentially increasing solubility, although the overall effect will depend on the pKa of both the carboxylic acid and the quinoline nitrogen.
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the equilibrium solubility of this compound in various solvents.
Methodology: Shake-Flask Method
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent (e.g., water, phosphate buffer at various pH levels, ethanol, DMSO).
-
Ensure that a visible excess of the solid remains to confirm saturation.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.
-
Filter the collected supernatant through a suitable filter (e.g., 0.22 µm) to remove any remaining undissolved solid.
-
-
Quantification:
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a pre-validated analytical method.
-
Analyze the concentration of the dissolved compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Calculation:
-
Calculate the solubility of the compound in the respective solvent, typically expressed in mg/mL or µg/mL, based on the measured concentration and the dilution factor.
-
References
An In-Depth Technical Guide to the Safe Handling and Application of 6-Bromo-4-chloroquinoline-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromo-4-chloroquinoline-2-carboxylic acid is a pivotal, multi-functional halogenated quinoline derivative that serves as a versatile intermediate in medicinal chemistry and drug discovery. Its unique structural arrangement, featuring a carboxylic acid group for amide bond formation and two distinct halogen atoms (bromine and chlorine) amenable to various cross-coupling reactions, makes it a valuable scaffold for constructing complex molecular architectures. This guide provides a comprehensive overview of the critical safety protocols, handling procedures, and fundamental chemical properties of this compound. It is designed to empower researchers with the knowledge necessary to mitigate risks and leverage its synthetic potential in a safe and efficient manner. We will delve into the causality behind recommended experimental choices, offering field-proven insights to ensure both personal safety and the integrity of research outcomes.
Compound Identification and Physicochemical Properties
Understanding the fundamental physicochemical properties of this compound is the first step toward its safe and effective use. These properties dictate its behavior in various experimental settings and inform appropriate handling and storage protocols.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 887589-43-7 | [1] |
| Molecular Formula | C₁₀H₅BrClNO₂ | [1] |
| Molecular Weight | 286.51 g/mol | [1] |
| Appearance | Solid (form may vary) | [2] |
| Melting Point | ~200 °C (decomposes) | [2] |
| Solubility | Data not widely available; likely soluble in organic solvents like DMF and DMSO. | |
| pKa | Data not available; the carboxylic acid moiety imparts acidic properties. |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. A thorough understanding of its potential health effects is crucial for risk assessment and the implementation of appropriate safety measures.
GHS Pictogram:
Signal Word: Warning
GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Potential Health Effects:
-
Inhalation: May cause irritation to the respiratory tract.[2]
-
Skin Contact: Causes skin irritation. Prolonged or repeated contact may lead to dermatitis.[2]
-
Eye Contact: Causes serious eye irritation, which could result in redness, pain, and blurred vision.[2]
-
Ingestion: Harmful if swallowed, may cause irritation of the digestive tract.[2]
Chronic Exposure: Specific data on the chronic effects of this compound are not readily available. However, due to the presence of the quinoline core, which itself is a subject of toxicological studies, prolonged exposure should be avoided.[3][4]
Safe Handling and Personal Protective Equipment (PPE)
A proactive approach to safety is paramount when working with this compound. The following protocols are designed to minimize exposure and ensure a safe laboratory environment.
Engineering Controls
The primary line of defense against exposure is the use of effective engineering controls.
-
Fume Hood: All handling of this compound, including weighing, transferring, and setting up reactions, must be conducted in a well-ventilated chemical fume hood. This is critical to prevent the inhalation of any dust or aerosols.
-
Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible in the immediate vicinity of the work area.[2]
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent skin and eye contact.
-
Eye Protection: Chemical safety goggles or a face shield are required. Standard safety glasses do not provide adequate protection.
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves, must be worn. Gloves should be inspected for any signs of degradation or perforation before use and disposed of after handling the compound.
-
Skin and Body Protection: A laboratory coat must be worn at all times. For tasks with a higher risk of splashing, a chemically resistant apron is recommended.
-
Respiratory Protection: For situations where dust or aerosol generation is unavoidable and engineering controls are insufficient, a NIOSH-approved respirator with an appropriate particulate filter should be used.[2]
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 6-Bromo-4-chloroquinoline-2-carboxylic acid from 4-Bromoaniline
Abstract
This technical guide provides a comprehensive, three-step synthetic pathway for the preparation of 6-Bromo-4-chloroquinoline-2-carboxylic acid, a valuable heterocyclic scaffold in medicinal chemistry and drug development. Commencing with the readily available starting material, 4-bromoaniline, the synthesis proceeds through a Conrad-Limpach-type cyclization to construct the quinoline core, followed by saponification and subsequent chlorination. This document is intended for researchers, medicinal chemists, and process development scientists, offering not only detailed, step-by-step protocols but also in-depth explanations of the underlying reaction mechanisms and strategic considerations for each transformation. All procedures have been designed to be self-validating, with clear guidance on reagent stoichiometry, reaction conditions, and safety precautions.
Introduction: The Quinoline Scaffold in Drug Discovery
Quinoline and its derivatives are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents. Their versatile biological activities span antimalarial, anticancer, antibacterial, and anti-inflammatory applications.[1] The specific target molecule, this compound, incorporates several key features: a bromine atom at the 6-position, which can serve as a handle for further functionalization via cross-coupling reactions; a chloro group at the 4-position, a reactive site for nucleophilic substitution; and a carboxylic acid at the 2-position, which can be used for amide bond formation or as a key pharmacophoric element.
This guide details a robust and logical synthesis from 4-bromoaniline, designed to provide a reliable route to this important intermediate for drug discovery programs. The chosen pathway balances efficiency, scalability, and the use of established, well-understood chemical transformations.
Overall Synthetic Scheme
The synthesis is structured in three distinct stages, beginning with the formation of the core heterocyclic system and culminating in the target molecule.
Figure 1: Overall three-step synthesis pathway.
Step 1: Synthesis of Ethyl 6-bromo-4-hydroxyquinoline-2-carboxylate
This initial step constructs the core quinoline ring system using a Conrad-Limpach-type reaction. This classic method involves the condensation of an aniline with a β-ketoester to form a 4-hydroxyquinoline.[2] In this protocol, 4-bromoaniline is reacted with diethyl oxalacetate.
Mechanistic Rationale
The reaction proceeds via two key stages. First, the nucleophilic nitrogen of 4-bromoaniline attacks the more electrophilic keto-carbonyl of diethyl oxalacetate, rather than the ester carbonyls. This is followed by dehydration to form an enamine intermediate.[3][4] The second stage is a high-temperature, intramolecular cyclization. The enamine attacks the proximal ester carbonyl, leading to the formation of the six-membered heterocyclic ring and elimination of ethanol. Tautomerization of the resulting quinolone yields the more stable 4-hydroxyquinoline aromatic system. High temperatures (typically >200 °C) are required to provide the activation energy for the cyclization step, which temporarily disrupts the aromaticity of the aniline ring.[5]
Figure 2: Simplified mechanism of the Conrad-Limpach cyclization.
Experimental Protocol
Materials:
| Reagent/Solvent | M.W. ( g/mol ) | Amount | Moles (mmol) | Eq. |
|---|---|---|---|---|
| 4-Bromoaniline | 172.03 | 17.2 g | 100 | 1.0 |
| Diethyl oxalacetate | 188.18 | 20.7 g (18.8 mL) | 110 | 1.1 |
| Dowtherm™ A | - | 200 mL | - | - |
Procedure:
-
Setup: Equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, a thermometer, and a Dean-Stark trap fitted with a reflux condenser.
-
Reagent Addition: Charge the flask with 4-bromoaniline (17.2 g, 100 mmol) and Dowtherm™ A (200 mL). Begin stirring to dissolve the aniline.
-
Condensation: Slowly add diethyl oxalacetate (20.7 g, 110 mmol) to the mixture at room temperature over 15 minutes.
-
Water Removal: Heat the mixture to 140-150 °C. Water will begin to collect in the Dean-Stark trap as the enamine forms. Maintain this temperature until no more water is collected (approx. 1-2 hours).
-
Cyclization: Increase the temperature of the reaction mixture to 250-255 °C and maintain for 30-45 minutes. The solution will darken. Monitor the reaction by TLC (e.g., 1:1 Hexane:Ethyl Acetate) for the disappearance of the enamine intermediate.
-
Workup: Allow the reaction mixture to cool to below 100 °C. Carefully pour the warm mixture into a beaker containing 400 mL of hexanes. A precipitate will form.
-
Isolation: Stir the suspension for 30 minutes, then collect the solid product by vacuum filtration.
-
Purification: Wash the filter cake thoroughly with hexanes (3 x 100 mL) to remove the high-boiling solvent. Further purification can be achieved by recrystallization from ethanol or by trituration with hot ethyl acetate to yield Ethyl 6-bromo-4-hydroxyquinoline-2-carboxylate as a solid.
Step 2: Saponification to 6-Bromo-4-hydroxyquinoline-2-carboxylic acid
This step involves the basic hydrolysis (saponification) of the ethyl ester to the corresponding carboxylic acid. This is a standard transformation that proceeds in high yield.[6]
Mechanistic Rationale
Saponification is a nucleophilic acyl substitution reaction. The hydroxide ion (from NaOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the ethoxide as a leaving group. A final, irreversible acid-base reaction occurs where the highly basic ethoxide deprotonates the newly formed carboxylic acid, driving the reaction to completion.[7] An acidic workup is required in the final stage to protonate the carboxylate salt and isolate the neutral carboxylic acid product.
Experimental Protocol
Materials:
| Reagent/Solvent | M.W. ( g/mol ) | Amount | Moles (mmol) | Eq. |
|---|---|---|---|---|
| Ethyl 6-bromo-4-hydroxyquinoline-2-carboxylate | 312.13 | 28.1 g | 90 | 1.0 |
| Sodium Hydroxide (NaOH) | 40.00 | 10.8 g | 270 | 3.0 |
| Ethanol (95%) | - | 200 mL | - | - |
| Water | - | 100 mL | - | - |
| Concentrated HCl (37%) | - | As needed | - | - |
Procedure:
-
Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend the Ethyl 6-bromo-4-hydroxyquinoline-2-carboxylate (28.1 g, 90 mmol) in ethanol (200 mL).
-
Base Addition: In a separate beaker, dissolve sodium hydroxide (10.8 g, 270 mmol) in water (100 mL). Carefully add the NaOH solution to the stirred suspension in the flask.
-
Reaction: Heat the mixture to reflux (approx. 80-85 °C) and maintain for 2-4 hours. The reaction progress can be monitored by TLC until the starting ester is fully consumed.
-
Cooling & Concentration: Allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Precipitation: Dilute the remaining aqueous solution with 200 mL of water. Slowly and with vigorous stirring, acidify the solution to pH 2-3 by the dropwise addition of concentrated hydrochloric acid. A thick precipitate will form.
-
Isolation: Cool the suspension in an ice bath for 30 minutes. Collect the solid product by vacuum filtration.
-
Purification: Wash the filter cake with cold water (3 x 50 mL) until the washings are neutral. Dry the product under vacuum to afford 6-Bromo-4-hydroxyquinoline-2-carboxylic acid. The product is often of sufficient purity for the next step without further purification.
Step 3: Synthesis of this compound
The final step is the conversion of the 4-hydroxy group to the 4-chloro group. The tautomeric equilibrium between the 4-hydroxyquinoline and the quinolin-4-one form favors the latter, which reacts with phosphorus oxychloride (POCl₃) in a deoxychlorination reaction.
Mechanistic Rationale
The mechanism involves the activation of the carbonyl oxygen of the quinolin-4-one tautomer by phosphorus oxychloride.[8][9] The oxygen acts as a nucleophile, attacking the phosphorus atom of POCl₃ and displacing a chloride ion. This forms a highly activated phosphate ester intermediate. The displaced chloride ion then acts as a nucleophile, attacking the C4 position of the quinoline ring and cleaving the C-O bond. The driving force is the formation of a stable phosphate byproduct and the restoration of the fully aromatic quinoline system.[10]
Figure 3: Simplified mechanism for chlorination with POCl₃.
Experimental Protocol
Materials:
| Reagent/Solvent | M.W. ( g/mol ) | Amount | Moles (mmol) | Eq. |
|---|---|---|---|---|
| 6-Bromo-4-hydroxyquinoline-2-carboxylic acid | 284.09 | 22.7 g | 80 | 1.0 |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 120 mL (excess) | - | - |
Procedure:
-
Safety First: This procedure must be performed in a well-ventilated chemical fume hood. POCl₃ is highly corrosive and reacts violently with water. Wear appropriate personal protective equipment (gloves, lab coat, safety goggles, and face shield).[11][12]
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a drying tube), add 6-Bromo-4-hydroxyquinoline-2-carboxylic acid (22.7 g, 80 mmol).
-
Reagent Addition: Carefully add phosphorus oxychloride (120 mL) to the flask.
-
Reaction: Heat the mixture to reflux (approx. 105-110 °C) and maintain for 3-5 hours. The solid will gradually dissolve. Monitor the reaction by TLC (quench a small aliquot carefully with ice/bicarbonate and extract with ethyl acetate).
-
POCl₃ Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess POCl₃ under reduced pressure via vacuum distillation (ensure the vacuum trap is suitable for corrosive vapors).
-
Workup: Place a large beaker (2 L) containing 1 kg of crushed ice in the fume hood. Very slowly and carefully, pour the cooled reaction residue onto the ice with vigorous stirring. This is a highly exothermic and hazardous step.
-
Neutralization & Isolation: Once the quenching is complete, a solid precipitate will form. Slowly neutralize the acidic slurry by the careful addition of a saturated sodium bicarbonate solution or solid sodium carbonate until the pH is ~7-8.
-
Filtration & Washing: Collect the solid product by vacuum filtration. Wash the filter cake extensively with cold water (e.g., 5 x 100 mL).
-
Drying: Dry the product in a vacuum oven at 50-60 °C to yield the final product, this compound.
Safety and Handling Precautions
-
4-Bromoaniline: Toxic if swallowed, in contact with skin, or if inhaled. It is a suspected carcinogen and may cause damage to organs through prolonged exposure. Handle in a fume hood with appropriate PPE.[13][14]
-
Diethyl Oxalacetate: Harmful if swallowed and causes serious eye irritation. Avoid contact with skin and eyes.[15][16]
-
Polyphosphoric Acid (PPA) (if used as an alternative cyclization agent): Highly corrosive. Causes severe skin and eye burns. Reacts exothermically with water. Handle with extreme care.[17][18]
-
Phosphorus Oxychloride (POCl₃): Highly toxic, corrosive, and reacts violently with water, releasing toxic fumes. Causes severe burns to skin, eyes, and the respiratory tract. All manipulations must be conducted in a well-maintained chemical fume hood with appropriate PPE, including a face shield and acid-resistant gloves.[11][12][19]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 3. Enamine - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Saponification-Typical procedures - operachem [operachem.com]
- 7. quora.com [quora.com]
- 8. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. POCl3 Mechanism for Activated Chlorine Formation [commonorganicchemistry.com]
- 10. Collection - POCl3 Chlorination of 4-Quinazolones - The Journal of Organic Chemistry - Figshare [figshare.com]
- 11. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 12. atlantis-press.com [atlantis-press.com]
- 13. carlroth.com [carlroth.com]
- 14. researchgate.net [researchgate.net]
- 15. fishersci.com [fishersci.com]
- 16. fishersci.ca [fishersci.ca]
- 17. POLYPHOSPHORIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 18. starkcorp.us [starkcorp.us]
- 19. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 [mdpi.com]
The Synthetic Chemist's Guide to the Quinoline Core: Detailed Protocols and Mechanistic Insights
Introduction: The Enduring Importance of the Quinoline Scaffold
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its derivatives are the core of numerous pharmaceuticals, demonstrating a vast spectrum of biological activities including antimalarial (e.g., quinine, chloroquine), anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1][2][3] Beyond medicine, quinolines are integral to the production of dyes, corrosion inhibitors, and ligands for catalysis.[3][4]
This guide provides researchers, scientists, and drug development professionals with a detailed examination of the most robust and historically significant methods for synthesizing the quinoline core. We will move beyond simple procedural lists to explore the underlying mechanisms, offering insights into why specific reagents and conditions are employed. This document is designed to be a practical and authoritative resource, grounding experimental protocols in established chemical principles.
CRITICAL SAFETY PRECAUTIONS
Before commencing any synthesis, a thorough risk assessment is mandatory. Quinoline synthesis often involves highly corrosive acids, toxic reagents, and dangerously exothermic reactions.[5][6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, a lab coat, and chemically resistant gloves.[6]
-
Fume Hood: All procedures must be conducted in a well-ventilated chemical fume hood.[5][7]
-
Exothermic Reactions: Many quinoline syntheses, particularly the Skraup reaction, can be violently exothermic.[8][9] Reactions should be heated gently and monitored closely, with an appropriate cooling bath (e.g., ice-water) on standby. The use of moderators like ferrous sulfate is often recommended to control the reaction rate.[8]
-
Reagent Handling: Concentrated sulfuric acid is extremely corrosive and must be handled with extreme care.[7] Aniline and its derivatives are toxic and can be absorbed through the skin.[6] Nitrobenzene is a potent oxidizing agent and toxic.[10]
-
Waste Disposal: All chemical waste must be disposed of according to institutional and regulatory guidelines. Avoid releasing quinoline or its intermediates into the environment, as they can be toxic to aquatic life.[5][11]
Chapter 1: The Skraup Synthesis
The Skraup synthesis, first reported by Zdenko Hans Skraup in 1880, is a foundational method for producing quinoline itself and its derivatives.[7][12] It involves the reaction of a primary aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[13]
Principle and Mechanism
The reaction proceeds in several distinct stages. The causality behind the reagent choice is critical to understanding the synthesis.[8][12]
-
Dehydration of Glycerol: Concentrated sulfuric acid acts as both a catalyst and a dehydrating agent, converting glycerol into the highly reactive α,β-unsaturated aldehyde, acrolein.[7][8][12]
-
Michael Addition: The aromatic amine performs a nucleophilic conjugate (Michael) addition to the acrolein intermediate.[7][8]
-
Cyclization: The strong acid catalyst promotes the electrophilic cyclization of the resulting β-anilinopropionaldehyde intermediate onto the benzene ring, forming a 1,2-dihydroquinoline.[8][14]
-
Oxidation: The dihydroquinoline is not stable and is oxidized in the final step to the aromatic quinoline product.[14] Nitrobenzene is a classic oxidizing agent for this step and is conveniently reduced to aniline, which can re-enter the reaction cycle.[8]
Caption: Mechanism of the Skraup Quinoline Synthesis.
Detailed Experimental Protocol: Synthesis of Quinoline
This protocol is adapted from established procedures and should be performed with strict adherence to safety guidelines.[9]
Materials:
-
Aniline (93 g, 1.0 mole)
-
Glycerol (276 g, 3.0 moles)
-
Nitrobenzene (49 g, 0.4 mole)
-
Concentrated Sulfuric Acid (100 ml)
-
Ferrous Sulfate Heptahydrate (10 g) - This is the moderator to control the reaction.
Apparatus:
-
2-liter round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Heating mantle or oil bath
-
Apparatus for steam distillation
Procedure:
-
In the 2-liter round-bottom flask, combine the aniline, glycerol, and nitrobenzene.
-
Equip the flask with a reflux condenser and a mechanical stirrer.
-
Begin stirring the mixture. Slowly and carefully, add the concentrated sulfuric acid in small portions. The addition is exothermic, and the rate should be controlled to prevent excessive boiling.[7]
-
Add the ferrous sulfate heptahydrate to the mixture.
-
Gently heat the mixture using a heating mantle. The reaction will become more exothermic and may begin to boil without external heating. Maintain a gentle reflux by controlling the heating mantle.[7][9]
-
Once the initial vigorous reaction subsides, maintain the temperature of the reaction mixture at 140-150°C for 3-4 hours.[9]
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully dilute the dark mixture with approximately 500 ml of water.
-
Neutralize the mixture with a concentrated solution of sodium hydroxide until it is strongly alkaline. Be cautious, as this neutralization is also highly exothermic.
-
Set up for steam distillation. The unchanged nitrobenzene will distill first, followed by the quinoline.[7]
-
Collect the distillate containing the quinoline (it will form a separate layer).
-
-
Purification:
-
Separate the quinoline layer from the aqueous layer using a separatory funnel.
-
Dry the crude quinoline over anhydrous potassium carbonate.
-
Purify the dried product by vacuum distillation, collecting the fraction boiling at approximately 237°C (at atmospheric pressure).
-
Chapter 2: The Doebner-von Miller Reaction
This reaction is a versatile modification of the Skraup synthesis, allowing for the preparation of substituted quinolines.[15] It utilizes α,β-unsaturated aldehydes or ketones reacting with an aromatic amine in the presence of an acid catalyst.[15][16]
Principle and Mechanism
The mechanism is debated but is believed to share features with the Skraup synthesis.[15][17] An α,β-unsaturated carbonyl compound (which can be formed in situ from an aldol condensation) reacts with the aniline.[15] The key steps involve conjugate addition of the amine, cyclization onto the aromatic ring, dehydration, and a final oxidation step to yield the quinoline.[17]
Caption: General Mechanism of the Doebner-von Miller Reaction.
Detailed Experimental Protocol: Synthesis of 2-Methylquinoline (Quinaldine)
Materials:
-
Aniline
-
Crotonaldehyde (or generate in situ from acetaldehyde)
-
Hydrochloric acid
-
An oxidizing agent (e.g., nitrobenzene or arsenic acid)
Procedure:
-
Charge a reaction flask with aniline and concentrated hydrochloric acid.
-
Cool the mixture in an ice bath.
-
Slowly add crotonaldehyde to the stirred mixture, maintaining the low temperature.
-
After the addition is complete, add the oxidizing agent.
-
Heat the reaction mixture under reflux for several hours.
-
Work-up:
-
Cool the reaction mixture and neutralize with a strong base (e.g., NaOH solution).
-
Extract the product with an organic solvent like diethyl ether or dichloromethane.
-
Wash the organic layer with water and then brine.
-
-
Purification:
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude oil by vacuum distillation.
-
Chapter 3: The Combes Synthesis
The Combes synthesis provides a route to 2,4-disubstituted quinolines by reacting an aromatic amine with a β-diketone under acidic conditions.[16][18]
Principle and Mechanism
The reaction begins with the condensation of the aniline with one of the carbonyl groups of the β-diketone to form an enamine intermediate (a Schiff base tautomer).[18][19] The strong acid catalyst (commonly concentrated H₂SO₄) then protonates the remaining carbonyl group, activating it for electrophilic attack.[10] The rate-determining step is the intramolecular electrophilic aromatic substitution (annulation), followed by dehydration to yield the final quinoline product.[18][20]
Caption: Mechanism of the Combes Quinoline Synthesis.
Detailed Experimental Protocol: Synthesis of 2,4-Dimethylquinoline
Materials:
-
Aniline
-
Acetylacetone (2,4-pentanedione)
-
Concentrated Sulfuric Acid
Procedure:
-
Pre-cool concentrated sulfuric acid in an ice bath.
-
In a separate flask, mix aniline and acetylacetone.
-
Slowly and with vigorous stirring, add the aniline-diketone mixture to the cold sulfuric acid, ensuring the temperature does not rise excessively.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat it gently (e.g., in a 100°C water bath) for a short period (e.g., 15-30 minutes).
-
Work-up:
-
Carefully pour the reaction mixture over a large amount of crushed ice.
-
Make the resulting solution strongly alkaline by the slow addition of concentrated sodium hydroxide solution, while cooling in an ice bath.
-
A precipitate or oil of the product should form.
-
Extract the product with a suitable organic solvent (e.g., ether).
-
-
Purification:
-
Dry the organic extracts and remove the solvent.
-
Purify the crude product by distillation or recrystallization from a suitable solvent.
-
Chapter 4: The Conrad-Limpach-Knorr Synthesis
This method is particularly important for the synthesis of 4-hydroxyquinolines (4-quinolones) and 2-hydroxyquinolines (2-quinolones).[13][21] The reaction involves the condensation of an aniline with a β-ketoester, such as ethyl acetoacetate.[22] The outcome is highly dependent on the reaction temperature.
Principle and Mechanism
The reaction pathway diverges based on temperature, which dictates kinetic versus thermodynamic control.[23]
-
Kinetic Control (Lower Temp, ~140°C): The more nucleophilic aniline nitrogen attacks the more electrophilic ketone carbonyl of the β-ketoester. This leads to a β-aminoacrylate intermediate which, upon heating to a higher temperature (~250°C) in an inert solvent, cyclizes to form the 4-hydroxyquinoline (Conrad-Limpach product).[21][23]
-
Thermodynamic Control (Higher Temp): At higher initial temperatures, the reaction favors the formation of an amide bond between the aniline and the ester group, yielding a β-ketoanilide. Subsequent cyclization under acidic conditions produces the 2-hydroxyquinoline (Knorr product).[13]
Caption: Divergent Pathways of the Conrad-Limpach-Knorr Synthesis.
Chapter 5: The Friedländer Synthesis
The Friedländer synthesis is a straightforward and efficient method for producing substituted quinolines via the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., another ketone or aldehyde).[24][25] The reaction can be catalyzed by either acid or base.[26]
Principle and Mechanism
The mechanism involves an initial aldol-type condensation between the two carbonyl components, followed by cyclization and dehydration.[24][26]
-
Condensation: A base catalyst deprotonates the α-methylene compound, which then attacks the carbonyl of the 2-aminoaryl aldehyde/ketone. Alternatively, an acid catalyst protonates the carbonyl, making it more electrophilic. This forms a Schiff base intermediate.
-
Cyclodehydration: The intermediate undergoes an intramolecular condensation (cyclization) followed by the elimination of a water molecule to form the aromatic quinoline ring.[24]
Caption: Experimental Workflow for the Friedländer Synthesis.
Detailed Experimental Protocol: General Procedure
This is a generalized protocol; specific conditions may vary based on substrate reactivity.[27]
Materials:
-
2-Aminoaryl aldehyde or ketone (e.g., 2-aminobenzaldehyde)
-
Carbonyl compound with α-methylene group (e.g., acetone)
-
Catalyst (e.g., aqueous NaOH for base catalysis, or p-toluenesulfonic acid for acid catalysis)
-
Solvent (e.g., ethanol)
Procedure:
-
Dissolve the 2-aminoaryl aldehyde/ketone and the α-methylene carbonyl compound in a suitable solvent like ethanol in a round-bottom flask.
-
Add a catalytic amount of the chosen acid or base.
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC).
-
Work-up:
-
Upon completion, cool the reaction mixture.
-
If the product precipitates, it can be collected by filtration.
-
Alternatively, remove the solvent under reduced pressure.
-
If necessary, neutralize the catalyst.
-
Extract the product into an organic solvent, wash, and dry.
-
-
Purification:
-
Purify the crude product by recrystallization from an appropriate solvent or by column chromatography.
-
Summary and Comparison of Methods
| Synthesis Method | Starting Materials | Key Reagents | Product Type | Key Advantages | Key Limitations |
| Skraup | Aromatic Amine, Glycerol | H₂SO₄, Oxidant | Un/Substituted Quinolines | Simple starting materials; good for parent quinoline. | Violently exothermic; harsh conditions; limited substitution patterns.[8][9] |
| Doebner-von Miller | Aromatic Amine, α,β-Unsaturated Carbonyl | Acid Catalyst | Substituted Quinolines | More versatile than Skraup; allows for varied substituents.[15] | Complex reaction mixtures; mechanism can be ambiguous.[17] |
| Combes | Aromatic Amine, β-Diketone | Strong Acid (H₂SO₄) | 2,4-Disubstituted Quinolines | Direct route to specific substitution patterns.[16][18] | Requires β-diketones; strong acid can limit functional group tolerance. |
| Conrad-Limpach | Aromatic Amine, β-Ketoester | Heat | 4-Hydroxyquinolines | Excellent for 4-quinolones; regioselectivity is temperature-controlled.[21][28] | Requires high temperatures for cyclization; potential for side products. |
| Friedländer | 2-Aminoaryl Ketone/Aldehyde, α-Methylene Carbonyl | Acid or Base Catalyst | Polysubstituted Quinolines | Milder conditions; high convergence and atom economy.[24][26] | Requires pre-functionalized 2-aminoaryl carbonyls which can be hard to access.[26] |
References
- 1. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 4. Quinoline - Wikipedia [en.wikipedia.org]
- 5. lobachemie.com [lobachemie.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. uop.edu.pk [uop.edu.pk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 11. chemos.de [chemos.de]
- 12. vivechemistry.wordpress.com [vivechemistry.wordpress.com]
- 13. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 14. Work out the mechanism for the Skraup synthesis of quinoline. | Filo [askfilo.com]
- 15. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 16. iipseries.org [iipseries.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 19. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 20. wikiwand.com [wikiwand.com]
- 21. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 22. scribd.com [scribd.com]
- 23. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 24. alfa-chemistry.com [alfa-chemistry.com]
- 25. organicreactions.org [organicreactions.org]
- 26. researchgate.net [researchgate.net]
- 27. Friedlaender Synthesis [organic-chemistry.org]
- 28. synarchive.com [synarchive.com]
Application Notes & Protocols: Leveraging 6-Bromo-4-chloroquinoline-2-carboxylic acid in Modern Drug Discovery
Introduction: The Strategic Value of the Quinoline Scaffold
The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] This heterocyclic aromatic structure is integral to numerous established drugs, demonstrating a broad spectrum of biological activities including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[2][3]
6-Bromo-4-chloroquinoline-2-carboxylic acid emerges as a particularly valuable starting material for drug discovery programs. Its quinoline core is strategically functionalized with three distinct reactive handles: a carboxylic acid at the 2-position, a chloro group at the 4-position, and a bromo group at the 6-position. This trifunctional nature provides medicinal chemists with a powerful platform for generating diverse molecular libraries through sequential and site-selective modifications. This guide provides an in-depth exploration of the properties, synthetic utility, and biological evaluation of this compound, offering field-proven protocols and insights for its effective application.
Compound Profile and Physicochemical Properties
A thorough understanding of the starting material's properties is fundamental to its successful application.
| Property | Value | Source |
| IUPAC Name | This compound | [4] |
| CAS Number | 887589-43-7 | [4][5] |
| Molecular Formula | C₁₀H₅BrClNO₂ | [4][6] |
| Molecular Weight | 286.51 g/mol | [1][4] |
| Appearance | Typically a solid powder | N/A |
| Purity | >95% (typical for research grade) | [1][7] |
Safety & Handling: According to its Globally Harmonized System (GHS) classification, this compound is harmful if swallowed and causes skin and serious eye irritation.[4][7] It may also cause respiratory irritation.[4][7] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. All manipulations should be performed within a certified chemical fume hood.
The Role in Medicinal Chemistry: A Multi-Functional Building Block
The true potential of this compound lies in its capacity to serve as a versatile template for creating novel derivatives. The distinct reactivity of its functional groups allows for a structured approach to building molecular complexity and exploring Structure-Activity Relationships (SAR).
-
The Carboxylic Acid (C2): This group is an ideal anchor point for derivatization via amide bond formation, creating libraries of amides, or through esterification. The proximity of the carboxylic acid to the quinoline nitrogen atom is particularly significant, as this motif is known to chelate divalent metal ions, a potential molecular mechanism for the anticancer properties observed in related quinoline-2-carboxylic acids.[8][9]
-
The Chloro Group (C4): The chlorine at the C4 position is a reactive site for nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide variety of amine, ether, or thioether linkages, which are critical for modulating target binding, selectivity, and pharmacokinetic properties.
-
The Bromo Group (C6): The bromine atom is a classic handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings. This enables the facile introduction of aryl, heteroaryl, or alkyl groups, providing a powerful tool for exploring distal binding pockets of a biological target.
Caption: Strategic diversification points on the core scaffold.
Synthetic Protocol: Amide Library Synthesis
This protocol details a standard and robust method for derivatizing the carboxylic acid group, a crucial first step in many medicinal chemistry campaigns.
Objective: To synthesize a diverse library of amides from this compound and a panel of primary or secondary amines.
Causality Behind Choices:
-
Solvent: Dimethylformamide (DMF) is chosen for its high polarity, which effectively dissolves the starting materials and reagents, and its high boiling point, which allows for a wide reaction temperature range.
-
Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes side reactions and racemization (if applicable), leading to cleaner products and higher yields.
-
Base: N,N-Diisopropylethylamine (DIPEA) is a non-nucleophilic base used to activate the carboxylic acid and neutralize the HCl generated during the reaction without competing as a nucleophile.
Step-by-Step Protocol:
-
Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq) in anhydrous DMF (0.1 M concentration).
-
Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir the mixture at room temperature for 20-30 minutes. A color change may be observed, indicating the formation of the active ester intermediate.
-
Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 2-12 hours.
-
Work-up: Once the starting material is consumed, pour the reaction mixture into water. This will precipitate the product and dissolve the DMF and excess reagents.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure amide derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. Quinoline: A versatile heterocyclic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound | C10H5BrClNO2 | CID 29922240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. PubChemLite - this compound (C10H5BrClNO2) [pubchemlite.lcsb.uni.lu]
- 7. CAS#:287176-62-9 | 6-bromo-2-chloroquinoline-4-carboxylic acid | Chemsrc [chemsrc.com]
- 8. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Derivatization of 6-Bromo-4-chloroquinoline-2-carboxylic Acid for Structure-Activity Relationship (SAR) Studies
Abstract
The quinoline core is a "privileged scaffold" in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with applications ranging from anticancer to antimalarial and anti-inflammatory treatments. The specific scaffold, 6-bromo-4-chloroquinoline-2-carboxylic acid, presents a trifecta of chemically distinct reactive sites, making it an exceptionally versatile starting point for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies. This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic derivatization of this molecule. We will delve into the chemical logic behind targeting each reactive position—the C4-chloro, C6-bromo, and C2-carboxylic acid—and provide robust, field-tested protocols for their modification.
Strategic Considerations for SAR Library Design
The inherent reactivity of this compound allows for a systematic and combinatorial approach to library synthesis. Each position offers a unique opportunity to probe the chemical space and understand how different functionalities impact biological activity.
-
C4-Chloro Position: The chlorine at the C4 position is highly susceptible to nucleophilic aromatic substitution (SNAr). This is due to the electron-withdrawing effect of the quinoline nitrogen, which activates the C4 position for attack by a wide range of nucleophiles (amines, thiols, alcohols, etc.). Derivatization at this site is crucial for exploring interactions within the target's binding pocket, influencing properties like solubility and hydrogen bonding capabilities.
-
C6-Bromo Position: The bromine atom at the C6 position is an ideal handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a vast array of aryl, heteroaryl, and alkyl groups, enabling the exploration of steric and electronic effects on biological activity. The reactivity of haloarenes in these couplings generally follows the order I > Br > Cl, making the C6-bromo a more reactive site for these transformations than the C4-chloro.
-
C2-Carboxylic Acid Position: The carboxylic acid at the C2 position is a versatile functional group that can be readily converted into amides, esters, and other derivatives. Amide coupling reactions are particularly valuable in medicinal chemistry for introducing a wide range of substituents and for modulating pharmacokinetic properties.
The following diagram illustrates the key derivatization points on the core scaffold.
Caption: Key derivatization points on the this compound scaffold.
Experimental Protocols
The following protocols are designed to be robust and adaptable for a range of substrates. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) at the C4-Position
This protocol describes a general procedure for the substitution of the C4-chloro group with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.2-2.0 eq)
-
Solvent (e.g., Ethanol, N,N-Dimethylformamide (DMF), or 1,4-Dioxane)
-
Base (e.g., K₂CO₃, N,N-Diisopropylethylamine (DIPEA)) (optional, depending on the amine)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen solvent (e.g., ethanol), add the amine (1.2-2.0 eq).
-
If the amine salt is used or if the amine is not basic enough, add a base such as DIPEA (2.0 eq).
-
Heat the reaction mixture to reflux (or 80-120 °C) and stir for 4-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash with cold solvent.
-
If no precipitate forms, remove the solvent under reduced pressure. The residue can then be purified by recrystallization or silica gel column chromatography to yield the desired 4-substituted quinoline derivative.
Rationale: The choice of solvent and temperature can significantly impact the reaction rate. More polar aprotic solvents like DMF can accelerate SNAr reactions. Microwave-assisted synthesis can also be employed to significantly reduce reaction times.
Protocol 2: Suzuki-Miyaura Cross-Coupling at the C6-Position
This protocol outlines a standard procedure for the palladium-catalyzed Suzuki-Miyaura coupling of the C6-bromo position with an arylboronic acid.
Materials:
-
6-Bromo-4-(substituted)-quinoline-2-carboxylic acid derivative (from Protocol 1) (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (2-5 mol%)
-
Base (e.g., 2M aqueous Na₂CO₃, K₂CO₃, or Cs₂CO₃) (2.0-3.0 eq)
-
Solvent system (e.g., Toluene/Ethanol, 1,4-Dioxane/Water)
-
Schlenk flask or sealed reaction vial, magnetic stirrer, heating mantle
Procedure:
-
To a Schlenk flask, add the 6-bromoquinoline derivative (1.0 eq), the arylboronic acid (1.2 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., Toluene and Ethanol), followed by the aqueous base solution (e.g., 2M Na₂CO₃).
-
Heat the reaction mixture to 90-100 °C and stir for 6-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure. The crude product can be purified by silica gel column chromatography.
Rationale: The choice of palladium catalyst, ligand, base, and solvent is critical for a successful Suzuki coupling. The base is required to activate the boronic acid for transmetalation. Degassing the reaction mixture is essential to prevent the oxidation of the palladium(0) catalyst.
Protocol 3: Amide Coupling of the C2-Carboxylic Acid
This protocol details a one-pot synthesis of quinoline-2-carboxamides using a peptide coupling reagent.
Materials:
-
6-(substituted)-4-(substituted)-quinoline-2-carboxylic acid derivative (from Protocol 1 or 2) (1.0 eq)
-
Primary or secondary amine (1.0-1.2 eq)
-
Coupling reagent (e.g., HATU, HBTU, or EDCI) (1.1-1.5 eq)
-
Organic base (e.g., DIPEA or Triethylamine (TEA)) (2-4 eq)
-
Dry aprotic solvent (e.g., DMF or Dichloromethane (DCM))
-
Round-bottom flask, magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the quinoline-2-carboxylic acid derivative (1.0 eq), the desired amine (1.1 eq), and the coupling reagent (e.g., HATU, 1.2 eq) in dry DMF.
-
Add the organic base (e.g., DIPEA, 3.0 eq) to the mixture.
-
Stir the reaction mixture at room temperature for 4-24 hours. The reaction can be gently heated if necessary.
-
Monitor the reaction progress by TLC. Once complete, dilute the mixture with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or silica gel column chromatography to afford the pure quinoline-2-carboxamide.
Rationale: Direct amide coupling using reagents like HATU avoids the need to form a more reactive acyl chloride intermediate, which can be sensitive. The base is necessary to neutralize the carboxylic acid and any acid formed during the reaction. Using dry solvents is crucial to prevent the hydrolysis of the coupling reagent and the activated acid intermediate.
Overall Synthetic Workflow and SAR Analysis
The sequential application of these protocols allows for the systematic generation of a diverse library of compounds for SAR studies.
Caption: A generalized workflow for the synthesis and SAR analysis of this compound derivatives.
Hypothetical SAR Data Presentation
The data generated from biological screening of the synthesized library can be organized to elucidate structure-activity relationships.
| Compound ID | R¹ (at C4) | R² (at C6) | R³ (at C2) | IC₅₀ (µM) |
| SM-01 | Cl | Br | OH | >100 |
| LIB-A-01 | -NH(CH₂)₂OH | Br | OH | 50.2 |
| LIB-A-02 | -NH-c-propyl | Br | OH | 25.8 |
| LIB-B-01 | -NH-c-propyl | Phenyl | OH | 10.5 |
| LIB-B-02 | -NH-c-propyl | 4-F-Phenyl | OH | 5.1 |
| LIB-C-01 | -NH-c-propyl | 4-F-Phenyl | -NHCH₃ | 2.3 |
| LIB-C-02 | -NH-c-propyl | 4-F-Phenyl | -NH-benzyl | 8.9 |
Analysis of Hypothetical Data:
-
C4-Substitution: Replacing the C4-chloro with small amines (e.g., cyclopropylamine) appears to enhance activity compared to the starting material.
-
C6-Substitution: The introduction of an aryl group at the C6 position via Suzuki coupling further improves potency. A fluorine substituent on the phenyl ring (LIB-B-02) leads to a twofold increase in activity over the unsubstituted phenyl ring (LIB-B-01).
-
C2-Amide Formation: Converting the C2-carboxylic acid to a small amide (e.g., methylamide) significantly boosts activity (LIB-C-01). However, a bulkier substituent like a benzyl group (LIB-C-02) may be detrimental, suggesting a potential steric clash in the binding pocket.
Conclusion
The this compound scaffold is a powerful starting point for medicinal chemistry campaigns. The distinct reactivity of its three functional groups allows for a logical and efficient exploration of chemical space through nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, and amide bond formation. The protocols and strategies outlined in this document provide a comprehensive framework for researchers to design and synthesize novel quinoline derivatives for the identification of new lead compounds and the elucidation of critical structure-activity relationships.
Application Notes and Protocols: High-Purity Isolation of 6-Bromo-4-chloroquinoline-2-carboxylic Acid via Recrystallization
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromo-4-chloroquinoline-2-carboxylic acid is a key heterocyclic intermediate in the synthesis of a variety of pharmacologically active molecules. The purity of this starting material is paramount to the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). This document provides a comprehensive, field-tested guide to the purification of this compound using recrystallization. We will delve into the scientific principles underpinning solvent selection, provide a detailed step-by-step protocol, and offer troubleshooting guidance to ensure the consistent attainment of high-purity crystalline product.
Introduction: The Critical Role of Purity
In the landscape of medicinal chemistry and drug development, the structural integrity and purity of synthetic intermediates are non-negotiable. This compound, with its characteristic halogenated quinoline scaffold, serves as a foundational building block for a diverse range of bioactive compounds. Impurities, even in trace amounts, can lead to undesirable side reactions, compromised yields, and the generation of difficult-to-separate byproducts in downstream applications.
Recrystallization remains a powerful and cost-effective technique for the purification of solid organic compounds[1]. The process relies on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures[2]. A well-executed recrystallization can effectively remove contaminants, leading to a product with superior crystalline form and enhanced purity. This application note provides a robust protocol for the recrystallization of this compound, enabling researchers to proceed with confidence in their synthetic endeavors.
Understanding the Molecule: Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to developing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₁₀H₅BrClNO₂ | [3] |
| Molecular Weight | 286.51 g/mol | [3] |
| Appearance | White to off-white solid | [4] |
| Melting Point | 200 °C (decomposes) | [4] |
| Structure | ||
|
| [3] |
The presence of both a carboxylic acid group and a heterocyclic quinoline ring system suggests that polar solvents will be effective for dissolution. The halogen substituents (bromo and chloro) contribute to the molecule's overall molecular weight and may influence its crystal lattice energy.
The Science of Solvent Selection: A Deliberate Choice
The choice of solvent is the most critical parameter in a successful recrystallization. An ideal solvent for this compound should exhibit the following characteristics:
-
High Solvating Power at Elevated Temperatures: The compound should be readily soluble in the boiling solvent.
-
Low Solvating Power at Ambient or Sub-Ambient Temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to maximize recovery.
-
Inertness: The solvent should not react with the compound.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.
-
Favorable Crystal Formation: The solvent should promote the formation of well-defined crystals rather than an oil or amorphous solid.
Based on the polar nature of the carboxylic acid moiety and literature precedents for similar quinoline carboxylic acids, polar protic solvents are excellent starting points[5][6]. While polar aprotic solvents like DMF have been noted for purifying other quinoline derivatives, ethanol or an ethanol/water mixture is often a safer and equally effective choice for laboratory-scale purifications[7].
Solvent System Rationale:
-
Ethanol: The hydroxyl group of ethanol can form hydrogen bonds with the carboxylic acid group of the target molecule, facilitating dissolution at higher temperatures. Its moderate polarity is also suitable for dissolving the quinoline ring system.
-
Ethanol/Water Mixture: The addition of water as an anti-solvent can be a powerful technique. This compound is expected to be less soluble in the more polar water. By carefully titrating water into an ethanolic solution, the point of saturation can be precisely controlled, often leading to excellent crystal formation upon cooling.
For this protocol, we will focus on the use of an ethanol/water solvent system, which consistently yields high-purity crystals of this compound.
Experimental Protocol: A Step-by-Step Guide
This protocol is designed for the purification of approximately 5 grams of crude this compound. Adjust volumes accordingly for different starting quantities.
Materials and Equipment
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water
-
Erlenmeyer flasks (125 mL and 250 mL)
-
Hotplate with magnetic stirring capabilities
-
Magnetic stir bar
-
Glass funnel
-
Fluted filter paper
-
Büchner funnel and flask
-
Vacuum source
-
Spatula
-
Watch glass
Recrystallization Workflow
Caption: Recrystallization workflow for this compound.
Detailed Procedure
-
Dissolution:
-
Place 5.0 g of crude this compound into a 125 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Add approximately 25 mL of 95% ethanol.
-
Gently heat the mixture on a hotplate with continuous stirring. The goal is to use the minimum amount of hot solvent to fully dissolve the solid[8].
-
Bring the solution to a gentle boil. If the solid has not completely dissolved, add small aliquots (1-2 mL) of hot ethanol until a clear solution is obtained. Causality: Dissolving the compound in a minimal amount of boiling solvent ensures that the solution will be supersaturated upon cooling, which is necessary for crystallization to occur.
-
-
Decolorization (Optional):
-
If the hot solution is colored, and the pure compound is known to be colorless or pale, this indicates the presence of colored impurities.
-
Remove the flask from the heat source and allow the boiling to subside slightly.
-
Add a small amount (tip of a spatula) of activated charcoal to the solution. Rationale: Activated charcoal has a high surface area and adsorbs colored impurities.
-
Return the flask to the hotplate and gently boil for 2-5 minutes.
-
-
Hot Filtration (if decolorizing charcoal was used or insoluble impurities are present):
-
Place a fluted filter paper in a glass funnel and preheat the funnel by pouring hot ethanol through it. This prevents premature crystallization in the funnel.
-
Quickly filter the hot solution into a clean 250 mL Erlenmeyer flask.
-
Rinse the original flask with a small amount of hot ethanol and pass it through the filter to recover any remaining product.
-
-
Inducing Crystallization:
-
If a clear, homogeneous solution was obtained after dissolution, proceed to this step. If an ethanol/water system is desired for improved crystal formation, slowly add deionized water dropwise to the hot ethanolic solution until a slight turbidity (cloudiness) persists. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution. Scientific Principle: This brings the solution to its saturation point at the boiling temperature.
-
Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on a heat-resistant surface. Expert Insight: Slow cooling is crucial for the formation of large, well-defined crystals. Rapid cooling can trap impurities and lead to the formation of smaller, less pure crystals.[8]
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of precipitated crystals.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold 50:50 ethanol/water to remove any residual soluble impurities from the mother liquor. Causality: Using a cold solvent for washing minimizes the loss of the desired product, as it is less soluble at lower temperatures.
-
Continue to draw air through the crystals on the filter for 10-15 minutes to partially dry them.
-
-
Drying:
-
Transfer the crystalline product to a pre-weighed watch glass.
-
Dry the crystals to a constant weight in a vacuum oven at a moderate temperature (e.g., 50-60 °C). Note: Avoid excessive heat as the compound decomposes at 200 °C.[4]
-
Troubleshooting Common Recrystallization Issues
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Oiling Out | The solution is too concentrated, or the cooling is too rapid. | Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[9] |
| No Crystal Formation | The solution is too dilute, or the compound is too soluble in the chosen solvent. | Boil off some of the solvent to increase the concentration. If crystals still do not form, try scratching the inside of the flask with a glass rod at the meniscus to create nucleation sites.[9] |
| Low Recovery | Too much solvent was used; the compound is significantly soluble in the cold solvent. | Reduce the initial volume of solvent used. Ensure the solution is thoroughly cooled in an ice bath before filtration. |
| Colored Crystals | Incomplete removal of colored impurities. | Repeat the recrystallization process, ensuring the use of activated charcoal during the dissolution step.[9] |
Conclusion
The protocol detailed in this application note provides a reliable and reproducible method for the purification of this compound by recrystallization. By understanding the underlying scientific principles of solubility and crystal formation, researchers can effectively remove impurities and obtain a high-purity product essential for successful drug discovery and development workflows. The provided troubleshooting guide further equips scientists to address common challenges encountered during the recrystallization process.
References
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. This compound | C10H5BrClNO2 | CID 29922240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS#:287176-62-9 | 6-bromo-2-chloroquinoline-4-carboxylic acid | Chemsrc [chemsrc.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. ajchem-a.com [ajchem-a.com]
- 7. WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative - Google Patents [patents.google.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocol: A Scalable Synthesis of 6-Bromo-4-chloroquinoline for Pharmaceutical Research and Development
Abstract
This comprehensive technical guide details a robust and scalable protocol for the synthesis of 6-Bromo-4-chloroquinoline, a pivotal intermediate in the development of numerous pharmaceutical compounds.[1][2][3][4] This document provides an in-depth examination of the synthetic pathway, elucidated through a step-by-step protocol, process optimization insights, and critical safety considerations. The presented methodology is designed for researchers, scientists, and professionals in the drug development sector, aiming to provide a reliable and efficient route to this high-value chemical building block.
Introduction: The Significance of 6-Bromo-4-chloroquinoline
6-Bromo-4-chloroquinoline is a halogenated quinoline derivative that serves as a crucial precursor in the synthesis of a wide array of biologically active molecules.[2][5] Its structural framework is a key pharmacophore, forming the backbone of compounds investigated for their potential as antimalarial, antibacterial, and anticancer agents.[2][5][6] The strategic placement of the bromine and chlorine atoms on the quinoline scaffold offers versatile handles for further chemical modifications, enabling the exploration of diverse chemical space in drug discovery programs. The demand for a reliable and scalable synthesis of this intermediate is therefore of paramount importance for advancing pharmaceutical research.
Overview of the Synthetic Strategy
The most prevalent and scalable synthetic route to 6-Bromo-4-chloroquinoline commences with the commercially available starting material, 4-bromoaniline. The overall transformation is typically a two-step process:
-
Cyclization to form 6-Bromo-4-hydroxyquinoline: This step involves the construction of the quinoline ring system from 4-bromoaniline. Several methods exist for this cyclization, often involving condensation with a β-ketoester or a similar C3 synthon, followed by thermal or acid-catalyzed ring closure.[7][8][9]
-
Chlorination of 6-Bromo-4-hydroxyquinoline: The hydroxyl group at the 4-position is subsequently converted to a chlorine atom using a suitable chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[7][10] This reaction is often driven to completion by heat.
This application note will focus on a well-established and reproducible methodology that has been demonstrated to be effective for large-scale preparations.
Visualizing the Synthetic Workflow
The following diagram illustrates the key transformations in the synthesis of 6-Bromo-4-chloroquinoline.
Figure 1: Synthetic pathway for 6-Bromo-4-chloroquinoline.
Detailed Experimental Protocols
This section provides a step-by-step guide for the laboratory synthesis of 6-Bromo-4-chloroquinoline.
Step 1: Synthesis of 6-Bromo-4-hydroxyquinoline
This procedure is adapted from established literature methods involving the Gould-Jacobs reaction pathway.[7][8]
Materials and Equipment:
-
4-bromoaniline
-
Diethyl 2-(ethoxymethylene)malonate
-
Diphenyl ether
-
Petroleum ether
-
Round-bottom flask with reflux condenser
-
Heating mantle with stirrer
-
Buchner funnel and filter paper
-
Beakers and graduated cylinders
Procedure:
-
Condensation: In a round-bottom flask, combine 4-bromoaniline (1 equivalent) and diethyl 2-(ethoxymethylene)malonate (1.05 equivalents). The reaction can be performed neat or in a suitable high-boiling solvent. Heat the mixture at 130-140 °C for 2 hours with stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cyclization: In a separate three-necked flask equipped with a mechanical stirrer and a thermometer, preheat diphenyl ether to 250 °C.
-
Slowly add the crude product from the condensation step to the hot diphenyl ether. Maintain the temperature at 250 °C for 15-30 minutes.[7]
-
Work-up and Isolation: Cool the reaction mixture to room temperature, which should result in the precipitation of the product.[8]
-
Add petroleum ether to the cooled mixture to further precipitate the product and facilitate filtration.
-
Collect the solid by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with petroleum ether to remove the diphenyl ether solvent.
-
Dry the resulting solid under vacuum to obtain crude 6-bromo-4-hydroxyquinoline. This intermediate can often be used in the next step without further purification.
Step 2: Synthesis of 6-Bromo-4-chloroquinoline
This chlorination step utilizes phosphorus oxychloride, a strong dehydrating and chlorinating agent.
Materials and Equipment:
-
6-bromo-4-hydroxyquinoline
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask with reflux condenser
-
Heating mantle with stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend 6-bromo-4-hydroxyquinoline (1 equivalent) in phosphorus oxychloride (5-10 equivalents).
-
Add a catalytic amount of N,N-dimethylformamide (a few drops) to the mixture.[7][10]
-
Chlorination: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 3-6 hours.[7][10] The reaction should be monitored by TLC until the starting material is consumed.
-
Quenching and Work-up: After cooling the reaction mixture to room temperature, carefully and slowly pour it into a beaker containing crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is between 7 and 8.[10]
-
Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel to yield pure 6-bromo-4-chloroquinoline as a solid.
Data Summary
The following table summarizes typical process parameters and expected outcomes for the synthesis of 6-Bromo-4-chloroquinoline.
| Parameter | Step 1: Cyclization | Step 2: Chlorination |
| Key Reagents | 4-bromoaniline, Diethyl 2-(ethoxymethylene)malonate, Diphenyl ether | 6-bromo-4-hydroxyquinoline, POCl₃, DMF (cat.) |
| Reaction Temperature | 130-140 °C (condensation), 250 °C (cyclization) | Reflux (~110 °C) |
| Reaction Time | 2 hours (condensation), 15-30 min (cyclization) | 3-6 hours |
| Typical Yield | 60-80% | 80-95%[7][10] |
| Purity (crude) | >90% | >95% |
| Purification Method | Washing with petroleum ether | Recrystallization or Column Chromatography |
Safety and Handling Precautions
The synthesis of 6-Bromo-4-chloroquinoline involves the use of hazardous chemicals that require strict safety protocols.
-
Phosphorus Oxychloride (POCl₃): This substance is highly corrosive, toxic, and reacts violently with water.[11][12][13][14] Always handle phosphorus oxychloride in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.[11][12] Ensure that an eyewash station and safety shower are readily accessible.[12] In case of skin contact, immediately wash the affected area with copious amounts of water.[11] For inhalation, move the individual to fresh air and seek immediate medical attention.[11]
-
High Temperatures: The cyclization step is performed at a high temperature. Use appropriate heating equipment and take precautions to avoid thermal burns.
-
Neutralization: The quenching of the chlorination reaction with ice and subsequent neutralization with sodium bicarbonate is highly exothermic and releases acidic gases. This procedure must be performed slowly and with adequate cooling and ventilation.
Conclusion
The protocol described in this application note provides a reliable and scalable method for the synthesis of 6-Bromo-4-chloroquinoline. By carefully controlling the reaction conditions and adhering to the safety guidelines, researchers can efficiently produce this valuable intermediate for a wide range of applications in pharmaceutical and chemical research. The causality behind the experimental choices, such as the use of a high-boiling solvent for cyclization and a powerful chlorinating agent, is rooted in the need for high conversion and product stability under the reaction conditions.
References
- 1. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 6-Bromo-4-chloroquinoline | Molecular Staging [molecularstaging.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Page loading... [wap.guidechem.com]
- 7. atlantis-press.com [atlantis-press.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. 6-BROMO-4-CHLOROQUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 11. PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. fishersci.com [fishersci.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. my.airliquide.com [my.airliquide.com]
The Gould-Jacobs Reaction: A Comprehensive Guide to Quinoline Synthesis for Pharmaceutical Research
Introduction: The Enduring Relevance of the Quinoline Scaffold
The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural core of a vast array of therapeutic agents with diverse biological activities.[1] From the potent antimalarial properties of chloroquine to the broad-spectrum antibacterial action of fluoroquinolone antibiotics, the quinoline scaffold has proven to be a privileged structure in drug discovery.[2][3] The Gould-Jacobs reaction, first reported in 1939, remains a powerful and versatile synthetic tool for the construction of 4-hydroxyquinoline derivatives, key precursors to a multitude of valuable pharmaceutical compounds.[4] This application note provides an in-depth exploration of the Gould-Jacobs reaction, detailing its mechanism, offering validated experimental protocols for both classical and modern synthetic approaches, and discussing its critical applications in drug development.
Theoretical Framework: Unraveling the Reaction Mechanism
The Gould-Jacobs reaction is a multi-step synthesis that elegantly transforms anilines and β-ketoesters or their equivalents into the quinoline framework.[2] The overall process can be dissected into four key stages: condensation, thermal cyclization, saponification, and decarboxylation.[3] Understanding the causality behind each step is crucial for optimizing reaction conditions and achieving desired outcomes.
Step 1: Condensation - Formation of the Anilinomethylenemalonate Intermediate
The reaction commences with the nucleophilic attack of the aniline nitrogen onto the electrophilic β-carbon of an alkoxymethylenemalonate, typically diethyl ethoxymethylenemalonate (DEEM).[2] This is followed by the elimination of an alcohol (e.g., ethanol), yielding an anilinomethylenemalonate intermediate. This initial condensation is a critical step that sets the stage for the subsequent cyclization.
Step 2: Thermal Cyclization - The Heart of the Reaction
The cornerstone of the Gould-Jacobs reaction is the high-temperature intramolecular cyclization of the anilinomethylenemalonate intermediate.[5] This pericyclic reaction, specifically a 6-electron electrocyclization, requires significant thermal energy, typically in the range of 250-300°C, to overcome the activation barrier.[6] The high temperature facilitates the formation of the new heterocyclic ring, leading to the 4-hydroxy-3-carboalkoxyquinoline. This product exists in tautomeric equilibrium with its 4-oxo form.[2]
Experimental Insight: The Role of High-Boiling Solvents
The necessity for high temperatures in the classical Gould-Jacobs protocol dictates the use of high-boiling point, inert solvents. Diphenyl ether (b.p. 259°C) or Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl, b.p. 257°C) are commonly employed.[7] These solvents serve a dual purpose: they effectively transfer heat to the reactants to drive the cyclization and their inert nature prevents unwanted side reactions at these elevated temperatures. However, their high boiling points can also present challenges in post-reaction workup, often requiring precipitation of the product by addition of a non-polar solvent like hexane or cyclohexane.[8]
Step 3 & 4: Saponification and Decarboxylation - Tailoring the Final Product
Following cyclization, the resulting ester can be saponified using a strong base, such as sodium hydroxide, to yield the corresponding carboxylic acid.[3] Subsequent heating of this acid at high temperatures leads to decarboxylation, affording the final 4-hydroxyquinoline product.[2] These latter steps offer a modular approach, allowing for the isolation of the ester, the carboxylic acid, or the fully decarboxylated product, depending on the synthetic goal.
Visualizing the Pathway: Reaction Mechanism and Workflow
To provide a clear visual representation of the Gould-Jacobs reaction, the following diagrams illustrate the mechanistic pathway and a generalized experimental workflow.
Caption: The mechanistic pathway of the Gould-Jacobs reaction.
Caption: A generalized experimental workflow for the Gould-Jacobs reaction.
Experimental Protocols: A Tale of Two Methods
The Gould-Jacobs reaction can be performed using classical thermal heating or modern microwave-assisted synthesis. The choice of method often depends on the desired scale, speed, and available equipment.
Protocol 1: Classical High-Temperature Synthesis
This traditional approach relies on high-boiling solvents to achieve the necessary temperatures for cyclization.
Materials:
-
Substituted Aniline (1.0 eq)
-
Diethyl Ethoxymethylenemalonate (DEEM) (1.05 eq)
-
High-boiling inert solvent (e.g., Diphenyl ether or Dowtherm A)
-
Non-polar solvent for precipitation (e.g., Hexane or Cyclohexane)
-
Sodium Hydroxide (for saponification, optional)
-
Hydrochloric Acid (for acidification, optional)
Procedure:
-
Condensation: In a round-bottom flask, combine the substituted aniline and DEEM. Heat the mixture to 100-130°C for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Remove the ethanol byproduct under reduced pressure. The resulting anilinomethylenemalonate intermediate can often be used in the next step without further purification.
-
Cyclization: In a separate flask equipped with a reflux condenser, bring the high-boiling solvent to a vigorous reflux (ca. 250°C). Carefully add the anilinomethylenemalonate intermediate to the refluxing solvent. Maintain reflux for 30-60 minutes.
-
Work-up and Purification: Allow the reaction mixture to cool to room temperature. The cyclized product will often precipitate. Add a non-polar solvent to aid precipitation. Collect the solid by vacuum filtration and wash thoroughly with the non-polar solvent to remove the high-boiling solvent. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
-
Saponification (Optional): Suspend the ester in a 10% aqueous solution of sodium hydroxide and heat to reflux for 1-2 hours.
-
Decarboxylation (Optional): After saponification, cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the carboxylic acid. Collect the solid by filtration, wash with water, and dry. Heat the carboxylic acid above its melting point until carbon dioxide evolution ceases to obtain the final 4-hydroxyquinoline.
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation offers a significant acceleration of the Gould-Jacobs reaction, often leading to higher yields and shorter reaction times.[9][10]
Materials:
-
Substituted Aniline (1.0 eq)
-
Diethyl Ethoxymethylenemalonate (DEEM) (3.0 eq)
-
Microwave reactor vials
-
Microwave synthesizer
-
Ice-cold acetonitrile for washing
Procedure:
-
Reaction Setup: In a microwave vial, combine the substituted aniline and DEEM. The excess DEEM serves as both a reactant and a solvent, a key advantage of this method as it simplifies the reaction mixture.[6]
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to the desired temperature (e.g., 250-300°C) for a short duration (e.g., 5-20 minutes). The optimal conditions should be determined for each substrate.
-
Work-up and Purification: After the reaction, cool the vial to room temperature. The product will typically precipitate. Collect the solid by vacuum filtration and wash with ice-cold acetonitrile to remove unreacted DEEM and byproducts. Dry the product under vacuum.
Data Presentation: Optimizing Microwave Synthesis
The efficiency of the microwave-assisted Gould-Jacobs reaction is highly dependent on temperature and reaction time. The following table summarizes optimization data for the reaction between aniline and DEEM.
| Entry | Temperature (°C) | Time (min) | Pressure (bar) | Isolated Yield (%) |
| 1 | 250 | 1 | 4 | 1 |
| 2 | 300 | 1 | 11 | 37 |
| 3 | 250 | 20 | 10 | 10 |
| 4 | 300 | 20 | 24 | 28 |
| 5 | 300 | 5 | 16 | 47 |
Data adapted from a Biotage application note.[6]
Analysis of Data: The data clearly indicates that higher temperatures are crucial for efficient cyclization.[6] At 250°C, the yield remains low even after extended reaction times. Increasing the temperature to 300°C significantly improves the yield. However, prolonged heating at this temperature can lead to product degradation, as seen in the drop in yield from 5 to 20 minutes.[6] This highlights the importance of careful optimization of both temperature and time to maximize product formation and minimize side reactions.
Applications in Drug Development: A Gateway to Bioactive Molecules
The Gould-Jacobs reaction provides access to a wide range of biologically active quinoline derivatives.
-
Quinolone Antibiotics: This reaction is instrumental in the synthesis of the 4-quinolone core, which is the foundation for a large class of broad-spectrum antibiotics, including nalidixic acid and oxolinic acid.[5]
-
Antimalarial Agents: The synthesis of 4,7-dichloroquinoline, a key intermediate for the production of antimalarial drugs like chloroquine, utilizes the Gould-Jacobs reaction.[3]
-
Anti-inflammatory Drugs: The non-steroidal anti-inflammatory drugs (NSAIDs) floctafenine and glafenine are also synthesized using this versatile reaction.[2]
Troubleshooting and Considerations
-
Regioselectivity: When using asymmetrically substituted anilines, the cyclization can occur at two different positions, leading to a mixture of regioisomers. The outcome is generally governed by both steric and electronic factors. Electron-donating groups on the aniline ring tend to favor cyclization at the less sterically hindered ortho position.[2]
-
Tar Formation: In the classical high-temperature protocol, charring and tar formation can occur, leading to lower yields and purification challenges. Careful temperature control and the use of an inert atmosphere can help mitigate this issue.
-
Product Purification: The high-boiling solvents used in the classical method can be difficult to remove completely. Thorough washing of the precipitated product with a low-boiling non-polar solvent is essential.
Conclusion
The Gould-Jacobs reaction, despite its long history, remains a highly relevant and powerful tool in the arsenal of the modern medicinal chemist. Its ability to efficiently construct the versatile 4-hydroxyquinoline scaffold makes it indispensable for the synthesis of a wide range of pharmaceutical agents. The advent of microwave-assisted protocols has further enhanced its utility, offering faster reaction times and often improved yields. By understanding the underlying mechanism and carefully optimizing reaction conditions, researchers can continue to leverage the Gould-Jacobs reaction to drive innovation in drug discovery and development.
References
- 1. Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 3. wikiwand.com [wikiwand.com]
- 4. Gould-Jacobs Reaction [drugfuture.com]
- 5. researchgate.net [researchgate.net]
- 6. ablelab.eu [ablelab.eu]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. asianpubs.org [asianpubs.org]
Application Notes and Protocols for the Evaluation of 6-Bromo-4-chloroquinoline-2-carboxylic acid in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology
The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone in medicinal chemistry.[1] This "privileged scaffold" is present in a multitude of natural products and synthetic compounds with a broad spectrum of biological activities, including anticancer properties.[2] The planar nature of the quinoline ring allows for intercalation into DNA, while its diverse substitution points offer a rich landscape for chemical modification to optimize potency, selectivity, and pharmacokinetic properties. The inherent versatility of the quinoline scaffold has led to the development of numerous derivatives with activity against various cancer cell lines.[3]
6-Bromo-4-chloroquinoline-2-carboxylic acid is a synthetic derivative belonging to this promising class of compounds. Its halogenated structure and the presence of a carboxylic acid moiety suggest potential for unique biological activities and target interactions. While specific preclinical data on this particular compound is not yet widely published, its structural alerts warrant investigation into its potential as an anticancer agent.
This guide provides a comprehensive framework for researchers to systematically evaluate the anticancer potential of novel quinoline derivatives like this compound. The following sections detail the potential mechanisms of action based on related compounds and provide robust, step-by-step protocols for in vitro characterization.
Putative Mechanisms of Action of Quinoline Carboxylic Acids in Cancer
The anticancer properties of quinoline carboxylic acid derivatives are often multifaceted, involving the modulation of several key cellular processes that are critical for tumor growth and survival.[3] Based on studies of structurally related compounds, the primary mechanisms to investigate for this compound would include:
-
Induction of Apoptosis: A primary mechanism by which many quinoline derivatives exert their antiproliferative effects is through the induction of programmed cell death, or apoptosis. This can be mediated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It is hypothesized that these compounds can modulate the expression of key apoptotic proteins, such as upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2.[3][4] This shift disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of the caspase cascade.[3]
-
Cell Cycle Arrest: Quinoline derivatives have been shown to interfere with the normal progression of the cell cycle in cancer cells, a critical process for their continuous proliferation.[3][5] Arrest at different phases of the cell cycle (e.g., G1, S, or G2/M) prevents cancer cells from dividing and can ultimately lead to cell death.
-
Inhibition of Key Signaling Pathways: The antiproliferative activity of quinoline carboxylic acids is also attributed to their ability to inhibit critical signaling pathways that are often dysregulated in cancer.[6] Pathways such as the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival, are potential targets.[6]
Hypothesized Signaling Pathway Modulation by a Novel Quinoline Derivative
Caption: Putative mechanism of a novel quinoline compound.
Experimental Protocols for In Vitro Evaluation
The following protocols provide a robust starting point for characterizing the anticancer activity of this compound.
In Vitro Cytotoxicity Screening (MTT Assay)
This protocol describes a common method for assessing the cytotoxic effects of a compound on cancer cell lines by measuring metabolic activity.[3][7]
Materials:
-
Cancer cell lines of interest (e.g., MCF-7 for breast cancer, SW480 for colon cancer).[3]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin.
-
This compound (solubilized in DMSO).
-
96-well plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[7]
-
Compound Preparation: Prepare serial dilutions of the test compound in complete cell culture medium. The final concentration of DMSO should be less than 0.5% to avoid solvent toxicity.[7]
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like Doxorubicin or Cisplatin).[3]
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[7]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.[7]
-
Solubilization: Remove the medium containing MTT and add 150 µL of the solubilization buffer to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Quantitative Data Presentation: IC50 Values
The potency of the compound should be quantified by determining its half-maximal inhibitory concentration (IC50) against various cancer cell lines. The results should be summarized in a table for clear comparison.
| Compound | Cancer Cell Line | IC50 (µM) |
| This compound | MCF-7 (Breast) | Experimental Value |
| This compound | SW480 (Colon) | Experimental Value |
| This compound | A549 (Lung) | Experimental Value |
| This compound | PC-3 (Prostate) | Experimental Value |
| Doxorubicin (Positive Control) | MCF-7 (Breast) | Literature/Experimental Value |
Apoptosis and Cell Cycle Analysis Workflow
The following workflow outlines the steps to determine if the compound induces apoptosis and/or causes cell cycle arrest.
Caption: Workflow for apoptosis and cell cycle analysis.
Western Blotting for Signaling Pathway Proteins
This protocol outlines the procedure to assess the phosphorylation status and expression levels of key proteins in relevant signaling pathways (e.g., PI3K/Akt/mTOR, apoptosis regulators) following treatment with the quinoline derivative.[6]
Materials:
-
Cancer cell line of interest.
-
Test quinoline derivative.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Cell Lysis: Treat cells with the compound for the desired time, then lyse the cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply ECL substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control like β-actin.
Conclusion and Future Directions
The quinoline scaffold remains a highly attractive starting point for the development of novel anticancer therapeutics. This compound, as a member of this class, possesses structural features that suggest potential for cytotoxic and antiproliferative activity. The protocols and workflows detailed in this guide provide a comprehensive framework for the initial in vitro evaluation of this and other novel quinoline derivatives.
A systematic investigation of its effects on a panel of cancer cell lines, elucidation of its mechanism of action through apoptosis and cell cycle analysis, and identification of its molecular targets via techniques like Western blotting will be crucial in determining its potential for further preclinical and clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. 6-Bromo-2-chloroquinoline | Epigenetic Therapeutic Targets [epigenetic-targets.com]
- 3. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Note: Synergistic Structural Elucidation of Quinoline Compounds using NMR and Mass Spectrometry
Introduction: The Significance of Quinoline Scaffolds and the Need for Robust Analytical Strategies
The quinoline moiety is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous pharmaceuticals with a wide spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties.[1] The precise structural characterization of novel quinoline derivatives is paramount for understanding structure-activity relationships (SAR), ensuring intellectual property, and meeting stringent regulatory requirements. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable and complementary analytical techniques for the unambiguous elucidation of the molecular architecture of these heterocyclic compounds.
This comprehensive guide provides a detailed technical overview and field-proven protocols for the analysis of quinoline compounds. It is designed for researchers, scientists, and drug development professionals seeking to leverage the synergistic power of NMR and MS for definitive structural confirmation and purity assessment. The narrative emphasizes the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating high-quality, reproducible data.
Part 1: Unraveling Connectivity and Spatial Arrangement with Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for delineating the carbon-hydrogen framework of a molecule and providing insights into the three-dimensional arrangement of atoms.[2] For quinoline derivatives, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for complete structural assignment.
Foundational 1D NMR Analysis: ¹H and ¹³C Spectra
The initial step in the NMR analysis of a quinoline compound is the acquisition of 1D ¹H and ¹³C spectra. The ¹H NMR spectrum reveals the number of distinct proton environments, their chemical shifts, signal multiplicities (splitting patterns), and integration (relative number of protons). The ¹³C NMR spectrum provides information on the number of unique carbon atoms.
The aromatic region of the ¹H NMR spectrum of a quinoline derivative is typically complex, with signals appearing between 7.0 and 9.0 ppm.[3] The introduction of substituents can cause significant changes in the chemical shifts of the ring protons, providing valuable clues about their positions.[3]
Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for the Unsubstituted Quinoline Ring System.
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| C2 | ~8.9 | ~150 |
| C3 | ~7.4 | ~121 |
| C4 | ~8.1 | ~136 |
| C4a | - | ~128 |
| C5 | ~7.8 | ~129 |
| C6 | ~7.5 | ~127 |
| C7 | ~7.7 | ~129 |
| C8 | ~8.1 | ~126 |
| C8a | - | ~148 |
Note: Chemical shifts are dependent on the solvent, concentration, and substituents. These values should be considered as a general guide.[4][5][6]
Advanced 2D NMR Techniques for Unambiguous Assignments
While 1D NMR provides a foundational overview, 2D NMR experiments are crucial for the definitive assignment of all proton and carbon signals, especially in complex or substituted quinoline systems.[7][8][9]
-
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are scalar-coupled to each other, typically through two or three bonds. It is invaluable for tracing out the connectivity of adjacent protons within the quinoline ring system.[10]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the direct assignment of a carbon signal based on the chemical shift of its attached proton.[11]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. HMBC is a powerful tool for piecing together the molecular skeleton by identifying connectivities across quaternary carbons and heteroatoms.[1][11]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are directly bonded. For relatively planar molecules like quinolines, NOESY can confirm through-space proximities between adjacent protons.[11][12]
Experimental Protocol: NMR Spectroscopic Analysis of a Quinoline Derivative
This protocol outlines the steps for preparing a sample and acquiring high-quality NMR data.
1.3.1 Sample Preparation:
-
Weighing the Sample: Accurately weigh 5-10 mg of the quinoline compound for ¹H NMR and 20-50 mg for ¹³C NMR experiments.[13][14][15][16]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble (e.g., CDCl₃, DMSO-d₆, Methanol-d₄). DMSO-d₆ is often a good choice for polar compounds.[17]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.[16]
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, high-quality 5 mm NMR tube.[13][17]
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added.
1.3.2 NMR Data Acquisition:
-
Instrument Setup: Insert the sample into the NMR spectrometer. The instrument's software will be used to lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Spectrum Acquisition: A standard single-pulse experiment is typically used. Key parameters to optimize include the spectral width, acquisition time, relaxation delay, and the number of scans to achieve an adequate signal-to-noise ratio.[3]
-
¹³C NMR Spectrum Acquisition: A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used. A sufficient number of scans and an appropriate relaxation delay are crucial due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
2D NMR Spectrum Acquisition: Utilize standard pulse programs for COSY, HSQC, HMBC, and NOESY experiments. The number of increments in the indirect dimension and the number of scans per increment should be optimized to achieve the desired resolution and sensitivity within a reasonable experiment time.
Workflow for NMR-Based Structural Elucidation
Caption: Workflow for the structural elucidation of quinoline compounds using NMR spectroscopy.
Part 2: Determining Molecular Weight and Fragmentation Pathways with Mass Spectrometry (MS)
Mass spectrometry provides the precise molecular weight of a compound and, through fragmentation analysis, offers valuable information about its substructures. When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful tool for analyzing complex mixtures and identifying metabolites.[18][19]
Ionization Techniques for Quinoline Compounds
The choice of ionization technique is critical for successful mass spectrometric analysis.
-
Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar and thermally labile molecules, including many quinoline derivatives. It typically produces protonated molecules [M+H]⁺ in positive ion mode, which simplifies the determination of the molecular weight.
-
Electron Ionization (EI): EI is a hard ionization technique that imparts significant energy to the analyte, leading to extensive fragmentation. While this can make it difficult to observe the molecular ion, the resulting fragmentation pattern is highly reproducible and can serve as a "fingerprint" for the compound.
High-Resolution Mass Spectrometry (HRMS) for Unambiguous Formula Determination
High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instruments, can measure the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically <5 ppm).[20][21] This allows for the unambiguous determination of the elemental composition of the molecular ion and its fragments, which is crucial for confirming the identity of a novel compound.
Tandem Mass Spectrometry (MS/MS) and Fragmentation Analysis
Tandem mass spectrometry (MS/MS) is used to study the fragmentation of a specific ion. In an MS/MS experiment, a precursor ion (e.g., the [M+H]⁺ ion) is selected, subjected to collision-induced dissociation (CID), and the resulting product ions are mass-analyzed. The fragmentation pattern provides valuable structural information.
For the quinoline ring system, a characteristic fragmentation is the loss of a neutral molecule of hydrogen cyanide (HCN, 27 Da) from the molecular ion.[22][23] The specific fragmentation pathways will, however, be highly dependent on the nature and position of the substituents on the quinoline core.[22][24]
Table 2: Common Neutral Losses Observed in the Mass Spectra of Substituted Quinolines.
| Neutral Loss | Mass (Da) | Possible Origin |
| HCN | 27 | Quinoline ring fragmentation[22][23] |
| CO | 28 | Loss from a carbonyl group or rearrangement[24] |
| CHO | 29 | Loss from a formyl group or rearrangement[22] |
| H₂O | 18 | Loss from a hydroxyl group[25] |
| CH₃ | 15 | Loss of a methyl radical |
| COOH | 45 | Loss of a carboxylic acid radical[22] |
Experimental Protocol: LC-MS/MS Analysis of a Quinoline Derivative
This protocol describes a general procedure for the analysis of a quinoline compound using LC-MS/MS.
2.4.1 Sample and Mobile Phase Preparation:
-
Sample Preparation: Prepare a stock solution of the quinoline compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute this solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.
-
Mobile Phase Preparation: Prepare the aqueous (A) and organic (B) mobile phases. A common combination is 0.1% formic acid in water for A and 0.1% formic acid in acetonitrile for B. The formic acid aids in the protonation of the analyte in positive ion ESI.
2.4.2 LC-MS/MS Data Acquisition:
-
Chromatographic Separation: Inject the sample onto a suitable C18 reversed-phase LC column. Develop a gradient elution method to achieve good separation of the analyte from any impurities.
-
Mass Spectrometer Settings:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Full Scan (MS1): Acquire full scan data over a mass range that includes the expected m/z of the protonated molecule (e.g., m/z 100-1000).
-
Tandem MS (MS/MS): Set up a data-dependent acquisition (DDA) method to automatically trigger MS/MS scans on the most intense ions detected in the full scan. Alternatively, if the m/z of the compound of interest is known, a targeted MS/MS experiment can be performed. Set an appropriate collision energy to induce fragmentation.
-
Workflow for Mass Spectrometry-Based Analysis
Caption: Workflow for the analysis of quinoline compounds using LC-MS/MS.
Part 3: The Synergy of NMR and MS for Complete Structural Elucidation
While NMR and MS are powerful techniques individually, their true strength lies in their synergistic application. The combination of data from both analyses provides a self-validating system for the unambiguous structural elucidation of quinoline compounds.
-
MS provides the molecular formula, and NMR provides the connectivity. High-resolution mass spectrometry can provide a list of possible elemental compositions for a given molecular weight. NMR spectroscopy then allows the researcher to piece together the atoms in the correct order, confirming one of the possible formulas and ruling out others.
-
MS can guide the interpretation of NMR data. For example, if MS data suggests the presence of a particular functional group (e.g., a carboxylic acid), the researcher can look for the characteristic signals of that group in the NMR spectra.
-
NMR can confirm the structure of fragments observed in the mass spectrum. By understanding the complete structure from NMR, the fragmentation pathways observed in the MS/MS spectrum can be rationalized, leading to a deeper understanding of the molecule's chemical properties.
By integrating the precise mass and elemental composition data from MS with the detailed atomic connectivity and spatial information from NMR, researchers can achieve a level of confidence in their structural assignments that is unattainable with either technique alone. This integrated approach is the cornerstone of modern structural chemistry and is essential for advancing research and development in fields that rely on the unique properties of quinoline compounds.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. fiveable.me [fiveable.me]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tsijournals.com [tsijournals.com]
- 5. tsijournals.com [tsijournals.com]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Advanced NMR techniques for structural characterization of heterocyclic structures | Semantic Scholar [semanticscholar.org]
- 8. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Advanced NMR techniques for structural elucidation in medicinal chemistry [diva-portal.org]
- 13. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 14. ucl.ac.uk [ucl.ac.uk]
- 15. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 16. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 17. sites.bu.edu [sites.bu.edu]
- 18. Determination of Isoquinoline/Quinoline alkaloids (Rhoeadine) - VARIOUS analysis - Analytice [analytice.com]
- 19. researchgate.net [researchgate.net]
- 20. Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 21. agilent.com [agilent.com]
- 22. chempap.org [chempap.org]
- 23. researchgate.net [researchgate.net]
- 24. cdnsciencepub.com [cdnsciencepub.com]
- 25. researchgate.net [researchgate.net]
use of 6-Bromo-4-chloroquinoline-2-carboxylic acid as a building block in organic synthesis
An In-Depth Guide to the Synthetic Utility of 6-Bromo-4-chloroquinoline-2-carboxylic Acid
Authored by: Gemini, Senior Application Scientist
Date: January 6, 2026
Abstract
This compound has emerged as a highly versatile and strategic building block in modern organic synthesis, particularly within the realm of medicinal chemistry and drug discovery. Its quinoline core is a privileged scaffold, forming the backbone of numerous therapeutic agents.[1][2] This guide provides an in-depth exploration of its synthetic utility, focusing on the strategic exploitation of its three distinct functional handles: the carboxylic acid at C2, the chloro group at C4, and the bromo group at C6. We present detailed application notes, field-proven protocols, and the underlying chemical principles that empower researchers to leverage this molecule for the synthesis of complex and biologically active compounds.
Introduction: A Multifunctional Scaffold for Targeted Synthesis
The strategic value of this compound lies in its pre-functionalized quinoline core. The quinoline structure itself is a key component in a wide array of pharmaceuticals, including antimalarial, anticancer, and antibacterial agents.[1] This specific derivative offers three orthogonal points for chemical modification, enabling a modular approach to library synthesis and lead optimization.
-
Carboxylic Acid (C2-Position): This group serves as a classical handle for amide bond formation, allowing for the introduction of a vast array of amine-containing fragments to probe structure-activity relationships (SAR).[3][4]
-
Chloro Substituent (C4-Position): The chlorine atom can participate in nucleophilic aromatic substitution (SNAr) reactions or act as a handle for cross-coupling, though it is generally less reactive than the C6-bromo substituent.
-
Bromo Substituent (C6-Position): The bromine atom is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The differential reactivity between the C-Br and C-Cl bonds (generally I > Br > Cl) allows for selective functionalization at the C6-position.[5]
This inherent multifunctionality allows for a stepwise and controlled elaboration of the molecular framework, making it an invaluable precursor for developing targeted therapies, particularly kinase inhibitors and novel antiviral agents.[2][6]
Physicochemical Properties
A summary of the key properties of the title compound is provided below.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [7] |
| CAS Number | 887589-43-7 | [7][8] |
| Molecular Formula | C₁₀H₅BrClNO₂ | [7][9][10] |
| Molecular Weight | 286.51 g/mol | [7][9] |
| Appearance | White to off-white solid | [8] |
| Solubility | Soluble in organic solvents like DMSO and DCM; poorly soluble in water | [8] |
Core Application: Amide Bond Formation via the Carboxylic Acid
The formation of an amide bond is one of the most frequently employed reactions in medicinal chemistry.[3][4] The carboxylic acid at the C2 position of this compound is readily activated for coupling with primary or secondary amines, providing a robust method for generating diverse libraries of compounds.
Causality Behind the Method
Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[11] Therefore, the carboxylic acid must first be converted into a more electrophilic, "activated" intermediate. This is achieved using coupling reagents. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[11] This intermediate is then susceptible to nucleophilic attack by an amine to form the stable amide bond. To improve reaction efficiency and suppress side reactions like racemization, additives such as 1-Hydroxybenzotriazole (HOBt) are often included.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. hepatochem.com [hepatochem.com]
- 4. growingscience.com [growingscience.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis, antiviral and cytotoxic activity of 6-bromo-2,3-disubstituted-4(3H)-quinazolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C10H5BrClNO2 | CID 29922240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chembk.com [chembk.com]
- 9. 6-BROMO-2-CHLOROQUINOLINE-4-CARBOXYLIC ACID | CAS 287176-62-9 [matrix-fine-chemicals.com]
- 10. PubChemLite - this compound (C10H5BrClNO2) [pubchemlite.lcsb.uni.lu]
- 11. Amide Synthesis [fishersci.co.uk]
- 12. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving the yield of 6-Bromo-4-chloroquinoline-2-carboxylic acid synthesis
An In-Depth Technical Guide to Improving the Yield of 6-Bromo-4-chloroquinoline-2-carboxylic acid Synthesis
Introduction
This compound is a key heterocyclic building block in medicinal chemistry and drug development.[1][2][3] Its rigid quinoline scaffold, substituted with reactive handles (bromo and chloro groups) and a carboxylic acid, makes it a valuable intermediate for synthesizing a wide range of biologically active compounds.[1] However, achieving high yields in its synthesis can be challenging, often plagued by side reactions and purification difficulties.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the synthesis of this important compound. We will focus on the most common synthetic route, the Pfitzinger reaction, followed by chlorination, and address specific issues that may arise during the experimental process.
Recommended Synthetic Pathway: Pfitzinger Reaction & Subsequent Chlorination
The most direct and widely adopted method for constructing the 6-bromoquinoline-2-carboxylic acid core is the Pfitzinger reaction.[4][5] This reaction involves the condensation of a substituted isatin (in this case, 6-bromoisatin) with a carbonyl compound containing an α-methylene group (such as pyruvic acid) in the presence of a strong base.[6][7] The resulting 6-bromo-4-hydroxyquinoline-2-carboxylic acid is then chlorinated in a subsequent step to yield the final product.
Caption: General two-step synthesis of the target compound.
Troubleshooting Guide: The Pfitzinger Reaction Stage
This section addresses common problems encountered during the synthesis of the intermediate, 6-Bromo-4-hydroxyquinoline-2-carboxylic acid.
Question 1: My reaction yield is very low or I've isolated no product. What went wrong?
Potential Causes & Solutions:
-
Incomplete Ring-Opening of 6-Bromoisatin: The Pfitzinger reaction begins with the base-catalyzed hydrolysis of the amide bond in isatin to form a keto-acid intermediate.[4] If this step is inefficient, the entire reaction will fail.
-
Incorrect Stoichiometry: An improper ratio of reactants can lead to low conversion.
-
Solution: While a 1:1 molar ratio is the theoretical minimum, using a slight excess of pyruvic acid (e.g., 1.5 to 2 equivalents) can help drive the reaction to completion.[6]
-
-
Suboptimal Reaction Temperature: The condensation and cyclization steps are temperature-dependent.
-
Solution: The reaction is typically performed at reflux.[9] Ensure your reaction mixture is heated to the appropriate temperature (e.g., 100-110 °C for aqueous solutions) and maintained for a sufficient duration (typically 3-5 hours).[6] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Degradation of Reactants or Product: Pyruvic acid can be unstable, and prolonged exposure to harsh basic conditions at high temperatures can degrade the product.
-
Solution: Use fresh, high-purity pyruvic acid. While the reaction requires heat, avoid unnecessarily long reaction times. Once TLC indicates the consumption of the starting material, proceed with the workup.
-
Question 2: My final product is contaminated with unreacted 6-bromoisatin. How can I improve conversion?
Potential Causes & Solutions:
-
Insufficient Base or Reaction Time: As mentioned above, these are the most common reasons for incomplete reactions.
-
Solution: Increase the reaction time and monitor by TLC until the 6-bromoisatin spot disappears. You can also experiment with slightly increasing the concentration of the aqueous base.[8]
-
-
Poor Solubility of 6-Bromoisatin: 6-Bromoisatin may not be fully soluble in the reaction medium, limiting its availability to react.[10]
-
Solution: Consider adding a co-solvent like ethanol to the aqueous base to improve the solubility of the starting material. A 1:1 mixture of ethanol and 33% aqueous KOH is a common system.[9]
-
Question 3: The reaction mixture turned into a dark, tarry mess. What happened and can it be salvaged?
Potential Causes & Solutions:
-
Self-Condensation/Polymerization: Under strongly basic and high-temperature conditions, pyruvic acid can self-condense. Similarly, reaction intermediates can polymerize, leading to tar formation.[8]
-
Solution & Prevention: This is often caused by adding all reactants together at once and heating too aggressively. A gradual addition of pyruvic acid to the heated solution of 6-bromoisatin in base can mitigate this. Maintaining a controlled temperature and avoiding "hot spots" in the flask is also crucial.
-
-
Workup Issues: If the tar appears during workup, it may be possible to salvage the product. The desired product is a carboxylic acid, which will be soluble in a basic aqueous solution as its carboxylate salt.
-
Salvage Protocol:
-
Cool the reaction mixture and dilute it with a significant amount of water.
-
Filter the mixture to remove any insoluble tar.
-
Wash the aqueous filtrate with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) to extract neutral impurities.
-
Cool the aqueous layer in an ice bath and slowly acidify with a strong acid (e.g., concentrated HCl) to a pH of ~2-3. The desired product should precipitate as a solid.
-
Collect the solid by filtration, wash with cold water, and dry.[9]
-
-
Caption: Troubleshooting workflow for the Pfitzinger reaction.
Troubleshooting Guide: The Chlorination Stage
This section addresses common problems encountered when converting 6-bromo-4-hydroxyquinoline-2-carboxylic acid to the final product.
Question 4: The chlorination with POCl₃ is not working or the yield is low.
Potential Causes & Solutions:
-
Water Contamination: Phosphorus oxychloride (POCl₃) reacts violently with water. The presence of residual water in your starting material or glassware will consume the reagent and prevent the reaction.
-
Solution: Ensure the 6-bromo-4-hydroxyquinoline-2-carboxylic acid intermediate is thoroughly dried in a vacuum oven before use. All glassware should be oven-dried.
-
-
Insufficient Reagent or Temperature: The conversion of the hydroxyl group to a chloride requires harsh conditions.
-
Solution: Use a large excess of POCl₃, which often serves as both the reagent and the solvent.[11][12] The reaction typically requires heating at reflux (approx. 110 °C) for several hours (3-6 h).[11] Adding a catalytic amount of N,N-dimethylformamide (DMF) can sometimes accelerate the reaction.[12]
-
-
Difficult Workup: The workup for a POCl₃ reaction must be performed with extreme caution.
-
Solution: After the reaction is complete, cool the mixture and remove the excess POCl₃ under reduced pressure (in a fume hood). Very slowly and carefully, pour the residue onto crushed ice with vigorous stirring.[11] This process is highly exothermic and releases HCl gas. The product should precipitate from the aqueous solution. Neutralize the solution carefully with a base (e.g., solid potassium carbonate or aqueous NaHCO₃) to a pH of ~8 before filtering to collect the solid product.[11]
-
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism of the Pfitzinger reaction? A1: The reaction proceeds in several steps:
-
Hydrolysis: A strong base attacks the amide carbonyl of isatin, causing ring-opening to form a keto-acid salt (isatic acid salt).[4]
-
Condensation: The aniline moiety of the opened intermediate condenses with the ketone of pyruvic acid to form an imine.
-
Cyclization: The enolate of the pyruvic acid moiety then attacks the aromatic ring in an intramolecular cyclization.
-
Dehydration: The resulting intermediate dehydrates to form the aromatic quinoline ring system.[4]
Q2: Are there alternatives to pyruvic acid? A2: Yes, any aldehyde or ketone with an α-methylene group can theoretically be used, which is a key advantage of the Pfitzinger reaction for generating diverse quinoline derivatives.[4][7] However, for the synthesis of a 2-carboxylic acid derivative, pyruvic acid is the specific reagent required.
Q3: Why is 6-bromoisatin used as the starting material? A3: 6-Bromoisatin is a commercially available and stable solid that directly introduces the required bromine atom at the 6-position of the final quinoline ring.[10]
Q4: How should I purify the final this compound? A4: The crude product obtained after the chlorination workup can often be purified by recrystallization. Common solvents for recrystallization include ethanol, acetic acid, or mixtures of ethanol and water. Column chromatography on silica gel can also be used, typically with a solvent system like ethyl acetate/hexanes with a small amount of acetic acid to ensure the carboxylic acid remains protonated and moves effectively.
Experimental Protocols
Protocol 1: Synthesis of 6-Bromo-4-hydroxyquinoline-2-carboxylic acid
-
In a round-bottom flask, dissolve 6-bromoisatin (1.0 eq) in a 33% aqueous solution of potassium hydroxide. Use enough of the KOH solution to fully dissolve the starting material, which may require gentle warming.
-
To this solution, add pyruvic acid (1.5 eq) dropwise.
-
Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4 hours, monitoring the reaction by TLC (e.g., 10% methanol in dichloromethane).
-
After the reaction is complete, cool the mixture to room temperature and dilute with water.
-
Wash the aqueous solution with ethyl acetate to remove any neutral impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated HCl.
-
A solid precipitate will form. Collect the product by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven.
Protocol 2: Synthesis of this compound
-
Caution: This reaction should be performed in a well-ventilated fume hood. To a flame-dried round-bottom flask equipped with a reflux condenser, add the dried 6-bromo-4-hydroxyquinoline-2-carboxylic acid (1.0 eq).
-
Add a large excess of phosphorus oxychloride (POCl₃) to the flask (e.g., 10-15 mL per gram of starting material).
-
Optionally, add a catalytic amount of DMF (2-3 drops).
-
Heat the mixture to reflux (approx. 110 °C) and maintain for 5 hours.
-
Cool the reaction mixture to room temperature and carefully remove the excess POCl₃ by vacuum distillation.
-
In a separate large beaker, prepare a mixture of crushed ice and water. Very slowly, pour the reaction residue onto the ice with vigorous stirring.
-
Once the quenching is complete, carefully neutralize the mixture to pH ~8 by the portion-wise addition of solid potassium carbonate or a saturated NaHCO₃ solution.
-
Collect the precipitated solid by vacuum filtration, wash with water, and dry to yield the final product.[11]
Data Summary Table
| Parameter | Pfitzinger Reaction Stage | Chlorination Stage |
| Key Reagents | 6-Bromoisatin, Pyruvic Acid, KOH | POCl₃, DMF (cat.) |
| Stoichiometry | Pyruvic Acid (1.5-2.0 eq) | POCl₃ (large excess) |
| Solvent | 33% aq. KOH, Ethanol (optional) | POCl₃ |
| Temperature | 100-110 °C (Reflux) | ~110 °C (Reflux) |
| Reaction Time | 3-5 hours | 3-6 hours |
| Workup | Acidification (HCl) | Quenching on ice, Neutralization |
References
- 1. benchchem.com [benchchem.com]
- 2. PubChemLite - this compound (C10H5BrClNO2) [pubchemlite.lcsb.uni.lu]
- 3. This compound | C10H5BrClNO2 | CID 29922240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. CN112500341A - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid - Google Patents [patents.google.com]
- 7. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemimpex.com [chemimpex.com]
- 11. 6-BROMO-4-CHLOROQUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 12. atlantis-press.com [atlantis-press.com]
overcoming solubility issues with 6-Bromo-4-chloroquinoline-2-carboxylic acid
Welcome to the technical support center for 6-Bromo-4-chloroquinoline-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility of this compound. Our goal is to equip you with the scientific principles and practical methodologies to overcome solubility challenges in your experiments.
Introduction to the Challenge
This compound is a halogenated quinoline derivative with a molecular structure that lends itself to low aqueous solubility. The presence of the hydrophobic quinoline ring and bromo and chloro substituents outweighs the solubilizing effect of the carboxylic acid group at neutral pH. This guide will walk you through systematic approaches to enhance the solubility of this compound for your research needs.
Troubleshooting Guide: Overcoming Poor Solubility
Issue: The compound does not dissolve in aqueous buffers (e.g., PBS) at neutral pH.
This is the most common issue encountered with this compound. The carboxylic acid moiety is protonated at neutral pH, rendering the molecule largely insoluble in water.
Solution 1: pH Adjustment via Salt Formation
The primary strategy to solubilize this compound in aqueous media is to deprotonate the carboxylic acid group to form a more soluble carboxylate salt. This is achieved by increasing the pH of the solution.
Experimental Protocol: pH-Mediated Solubilization
-
Initial Suspension: Suspend the accurately weighed this compound in the desired aqueous buffer (e.g., deionized water, saline, or a buffer with a pKa below your target pH).
-
Basification: While stirring vigorously, add a suitable base dropwise. Common choices include 1 M sodium hydroxide (NaOH) or potassium hydroxide (KOH).
-
Monitoring: Continuously monitor the pH of the suspension using a calibrated pH meter.
-
Endpoint: Continue adding the base until the compound completely dissolves. The pH at which complete dissolution occurs is the minimum pH for solubilization.
-
Final Formulation: For stable formulations, it is recommended to use a buffer system that can maintain the pH above this observed minimum.
Causality Explained: The solubility of ionizable compounds like this compound is highly dependent on the pH of the medium.[1][2][3][4][5] By raising the pH above the pKa of the carboxylic acid group, the equilibrium shifts towards the formation of the anionic carboxylate, which is significantly more polar and thus more soluble in water.
Troubleshooting:
-
Precipitation over time: If the compound precipitates out of solution after initial dissolution, the buffer capacity may be insufficient to maintain the required pH. Consider using a buffer with a higher buffering capacity or increasing the target pH.
-
Compound instability: At very high pH values, some quinoline derivatives may be susceptible to degradation. It is advisable to assess the chemical stability of your compound at the chosen pH, especially for long-term storage.
Issue: The compound has limited solubility in common organic solvents.
While more soluble in some organic solvents than in water, achieving high concentrations of this compound in solvents like ethanol or methanol can still be challenging.
Solution 2: Utilizing Co-solvents
The addition of a water-miscible organic solvent (a co-solvent) can significantly enhance the solubility of hydrophobic compounds by reducing the overall polarity of the solvent system.[6][7][8][9]
Experimental Protocol: Co-solvent System Development
-
Co-solvent Selection: Choose a panel of pharmaceutically acceptable co-solvents. Common choices include Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), ethanol, propylene glycol, and polyethylene glycols (e.g., PEG 300, PEG 400).
-
Stock Solution: Prepare a high-concentration stock solution of the compound in your chosen co-solvent (e.g., 10 mg/mL in DMSO).
-
Serial Dilution: Perform serial dilutions of the stock solution into your aqueous buffer of choice. Observe for any precipitation. This will help determine the maximum tolerable concentration of the organic solvent in your final formulation.
-
Systematic Screening: Prepare a matrix of co-solvent/buffer ratios (e.g., 10%, 20%, 30% v/v co-solvent in buffer) and determine the saturation solubility in each mixture.
Causality Explained: Co-solvents work by reducing the interfacial tension between the hydrophobic solute and the aqueous solvent.[9] They disrupt the hydrogen bonding network of water, creating a more favorable environment for the nonpolar regions of the this compound molecule.
Troubleshooting:
-
Precipitation upon dilution: Uncontrolled precipitation can occur when a co-solvent solution is diluted with an aqueous medium.[7] This is a common issue and can sometimes be mitigated by slowing the rate of dilution and ensuring vigorous mixing.
-
Toxicity: Be mindful of the potential toxicity of the co-solvent in your experimental system, especially for cell-based assays or in vivo studies.[7]
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common solvents?
Table 1: Estimated Solubility Profile
| Solvent System | Expected Solubility | Rationale |
| Water (pH 7) | Very Low | The carboxylic acid is protonated and the molecule is largely hydrophobic. |
| Aqueous Buffer (pH > 8) | High | Formation of the soluble carboxylate salt.[6][10][11] |
| Ethanol | Low to Moderate | The polarity of ethanol may not be optimal for this molecule. |
| Methanol | Low to Moderate | Similar to ethanol, solubility may be limited. |
| DMSO, DMF | High | These polar aprotic solvents are effective at dissolving a wide range of organic molecules. |
Q2: Can I use surfactants to improve the solubility of this compound?
A2: Yes, surfactants can be an effective method for increasing the solubility of poorly soluble compounds through micellar solubilization.[8][12] Non-ionic surfactants such as Tween® 80 or Pluronic® F-68 are commonly used in biological research and pharmaceutical formulations. This approach is particularly useful if pH modification is not compatible with your experimental system.
Q3: Is this compound stable in solution?
A3: The stability of the compound in solution will depend on the solvent, pH, temperature, and exposure to light. Quinoline derivatives can be susceptible to degradation under harsh acidic or basic conditions.[10] It is recommended to prepare fresh solutions and protect them from light. For long-term storage, consider storing aliquots of a high-concentration stock solution in an appropriate organic solvent at -20°C or -80°C.
Q4: What are the key safety precautions when handling this compound?
A4: this compound is a research chemical and should be handled with appropriate safety precautions. It is known to cause skin and eye irritation and may cause respiratory irritation.[13] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated area or a chemical fume hood.[14][15][16]
Visualizing the Workflow
The following diagram outlines a decision-making workflow for addressing solubility issues with this compound.
References
- 1. experts.arizona.edu [experts.arizona.edu]
- 2. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics (2019) | M. Teresa Carvajal | 2 Citations [scispace.com]
- 5. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. ijpbr.in [ijpbr.in]
- 8. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijmsdr.org [ijmsdr.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. This compound | C10H5BrClNO2 | CID 29922240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. CAS#:287176-62-9 | 6-bromo-2-chloroquinoline-4-carboxylic acid | Chemsrc [chemsrc.com]
- 15. chemscene.com [chemscene.com]
- 16. fishersci.com [fishersci.com]
Technical Support Center: Optimization of Reaction Conditions for Quinoline Synthesis
Welcome to the Technical Support Center for Quinoline Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) for the synthesis of quinolines. Quinolines are a vital class of heterocyclic compounds, forming the core scaffold of numerous pharmaceuticals and functional materials.[1][2] However, their synthesis can present significant challenges.[3][4] This resource provides field-proven insights and scientifically grounded solutions to help you navigate and optimize your experimental conditions.
Troubleshooting Guide: Navigating Common Synthesis Hurdles
This section addresses specific issues encountered during the most common quinoline synthesis reactions.
Skraup Synthesis
The Skraup synthesis is a classic method for producing quinolines but is notoriously difficult to control.[5][6] It involves reacting an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[7]
Q1: My Skraup reaction is extremely exothermic and violent. How can I control it?
A: A violent exotherm is a hallmark of the Skraup synthesis, primarily due to the rapid, acid-catalyzed dehydration of glycerol to acrolein.[5]
-
Causality: The subsequent reaction of the highly reactive acrolein with the aniline is extremely fast and releases a significant amount of heat.
-
Troubleshooting Steps:
-
Use a Moderator: The addition of ferrous sulfate (FeSO₄) is a standard and effective method to moderate the reaction's vigor.[5][8] Boric acid has also been reported to control the exotherm.[4]
-
Gradual Reagent Addition & Heating: Avoid adding all reagents at once. A common approach is to first heat the solution of the aniline in sulfuric acid, then carefully and slowly add the glycerol and oxidizing agent.[9] Gradual heating of the entire mixture is also crucial to maintain control.[5]
-
Choice of Oxidizing Agent: While nitrobenzene is often used as both a solvent and an oxidizing agent, arsenic acid can result in a less violent reaction.[6] However, due to the high toxicity of arsenic compounds, this is often avoided.
-
Q2: I am experiencing significant tar formation in my Skraup synthesis, making product isolation nearly impossible. What is the cause and solution?
A: Tar formation is a very common issue in Skraup synthesis, arising from the harsh acidic and high-temperature conditions which lead to polymerization and degradation of starting materials and intermediates.[4]
-
Causality: The highly reactive acrolein intermediate can readily polymerize under strong acid catalysis.
-
Troubleshooting Steps:
-
Microwave-Assisted Synthesis: Employing microwave heating can dramatically reduce reaction times and, in some cases, lead to cleaner reactions with less tar formation.[3][4] Microwave-assisted Skraup reactions in aqueous media have been reported as a greener and more efficient alternative.[10]
-
Ionic Liquids: The use of a Brønsted-acidic ionic liquid in place of concentrated sulfuric acid can result in a cleaner reaction and may even eliminate the need for an external oxidant.[4]
-
Doebner-von Miller Reaction
This reaction synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds.[11][12]
Q1: My Doebner-von Miller reaction is resulting in very low yields or failing completely. What are the likely causes?
A: Low yields are a frequent problem and can often be traced to the acid-catalyzed polymerization of the α,β-unsaturated carbonyl starting material.[4][13]
-
Causality: The α,β-unsaturated carbonyl compound is susceptible to polymerization under the acidic conditions required for the reaction.
-
Troubleshooting Steps:
-
Biphasic Reaction Medium: A key strategy is to use a two-phase solvent system. This sequesters the carbonyl compound in the organic phase, reducing its concentration in the aqueous acid phase where polymerization is most likely to occur.[4][14]
-
Slow Reagent Addition: Adding the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline can help to minimize its self-polymerization.[13]
-
Catalyst Choice: The type and concentration of the acid catalyst are critical. Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., SnCl₄, Sc(OTf)₃, ZnCl₂) can be used.[13] The optimal choice will depend on the specific substrates.
-
Q2: I'm observing complex mixtures and only trace amounts of the desired quinoline when using γ-substituted α,β-unsaturated aldehydes. Why is this happening?
A: The Doebner-von Miller reaction can be sensitive to sterically hindered substrates.
-
Causality: Steric hindrance from substituents on the α,β-unsaturated aldehyde can impede the initial Michael addition of the aniline and subsequent cyclization steps, leading to a variety of side reactions and complex product mixtures.
-
Insight: Studies have shown that while crotonaldehyde reacts readily, cinnamaldehyde and other γ-substituted aldehydes often yield complex mixtures with only trace amounts of quinolines under modified biphasic conditions.[15][16] The reaction under these conditions is generally more suitable for sterically accessible α,β-unsaturated aldehydes.[15][16]
Friedländer Synthesis
The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[17][18]
Q1: I am struggling with regioselectivity in my Friedländer synthesis using an unsymmetrical ketone. How can I control which isomer is formed?
A: Regioselectivity is a well-known challenge in the Friedländer synthesis when using unsymmetrical ketones.[19][20]
-
Causality: An unsymmetrical ketone provides two different α-methylene groups that can potentially react, leading to the formation of two different constitutional isomers.
-
Troubleshooting Steps:
-
Catalyst Selection: The choice of catalyst can influence the regioselectivity. Both acid and base catalysis can be employed.[21] It is recommended to screen a panel of catalysts (e.g., p-TsOH, iodine, various Lewis acids) to find the optimal conditions for your specific substrates.[20][22]
-
Ionic Liquids: The use of an ionic liquid as the reaction medium has been shown to be an effective way to control regioselectivity.[10]
-
Substrate Modification: Introducing a phosphoryl group on one of the α-carbons of the ketone can direct the reaction towards a single regioisomer.[10][20]
-
Q2: My ketone is undergoing self-condensation under the reaction conditions. How can I prevent this side reaction?
A: Self-condensation of the ketone, particularly under basic conditions, is a common side reaction that competes with the desired Friedländer condensation.[9][20]
-
Causality: The enolizable ketone can react with itself in an aldol-type condensation, reducing the amount available to react with the 2-aminoaryl carbonyl compound.
-
Troubleshooting Steps:
-
Switch to Acid Catalysis: If you are using basic conditions, switching to an acid catalyst (e.g., p-toluenesulfonic acid, iodine) can often suppress the self-condensation of the ketone.[20]
-
Use of Imines: Instead of the 2-aminoaryl carbonyl, its corresponding imine can be used. This modification can help to avoid the conditions that promote ketone self-condensation.[20]
-
Solvent-Free Conditions: Performing the reaction under solvent-free conditions, often with iodine or p-toluenesulfonic acid catalysis, has been shown to be effective.[20]
-
Combes Synthesis
The Combes synthesis is an acid-catalyzed reaction between an aniline and a β-diketone to form 2,4-disubstituted quinolines.[23][24]
Q1: The cyclization step in my Combes synthesis is not proceeding. What could be the issue?
A: The success of the cyclization step is highly dependent on the electronic properties of the aniline.
-
Causality: The final step is an electrophilic aromatic substitution, where the benzene ring of the aniline derivative attacks a protonated carbonyl group.[25][26] Strong electron-withdrawing groups on the aniline ring deactivate it towards this electrophilic attack, potentially preventing the reaction from occurring.[24][27]
-
Troubleshooting Steps:
-
Substituent Effects: Avoid using anilines with strong electron-withdrawing groups (e.g., -NO₂).[24][27] If such a substituent is necessary in the final product, consider a different synthetic route or a protecting group strategy.
-
Acid Catalyst: Ensure a sufficiently strong acid catalyst is used to promote the cyclization. Concentrated sulfuric acid or polyphosphoric acid (PPA) are commonly employed.[27][28]
-
Q2: I am getting a mixture of regioisomers in my Combes synthesis. How is the regioselectivity determined?
A: Regioselectivity in the Combes synthesis is influenced by both steric and electronic factors of the substituents on both the aniline and the β-diketone.[14][23]
-
Causality: The rate-determining step is the electrophilic aromatic annulation.[23] The steric bulk of the substituents on the β-diketone can play a more significant role than the initial nucleophilic addition of the aniline, directing the cyclization to favor one regioisomer.[23]
-
Insight: For example, in the synthesis of trifluoromethyl-substituted quinolines, increasing the bulk of the other substituent on the diketone can favor the formation of the 2-CF₃-quinoline isomer.[23] The electronic nature of the substituents on the aniline also plays a role; methoxy-substituted anilines may favor one isomer, while halo-substituted anilines may favor the other.[23]
Frequently Asked Questions (FAQs)
Q1: How do I choose between a homogeneous and a heterogeneous catalyst for my quinoline synthesis?
A: The choice depends on your specific requirements for reaction conditions, product purification, and catalyst reusability.[21]
-
Homogeneous Catalysts (e.g., p-TsOH, ZnCl₂):
-
Pros: Often exhibit high activity and selectivity due to good accessibility of the active sites.
-
Cons: Can be difficult to separate from the reaction mixture, potentially leading to product contamination and preventing catalyst reuse.
-
-
Heterogeneous Catalysts (e.g., Zeolites, Nanocatalysts):
-
Pros: Easily separated from the reaction mixture by filtration, allowing for straightforward product purification and catalyst recycling, which is beneficial for green chemistry and industrial applications.[29][30]
-
Cons: May sometimes exhibit lower activity compared to their homogeneous counterparts due to mass transfer limitations.
-
Q2: What are some greener alternatives to the classical quinoline synthesis methods?
A: There is a significant drive towards developing more environmentally benign methods for quinoline synthesis.[31]
-
Water as a Solvent: The Friedländer synthesis can be performed under catalyst-free conditions in water, offering a green alternative to traditional organic solvents.[10]
-
Microwave-Assisted Synthesis: As mentioned for the Skraup reaction, microwave irradiation can often lead to shorter reaction times, higher yields, and cleaner reactions, reducing energy consumption and waste.[3][31]
-
Solvent-Free Reactions: Many modern protocols, particularly for the Friedländer synthesis, have been developed to run under solvent-free conditions, often with catalytic amounts of reagents like iodine or p-sulfonic acid calix[3]arene.[20][31]
-
Nanocatalysts: The use of reusable nanocatalysts is a key area of green chemistry, offering high efficiency and the ability to be recovered and reused multiple times.[29][30]
Q3: How can I effectively monitor the progress of my quinoline synthesis reaction?
A: Thin-layer chromatography (TLC) is a simple, rapid, and effective technique for monitoring the progress of most quinoline synthesis reactions.[10]
-
Procedure: A small aliquot of the reaction mixture is spotted on a TLC plate alongside the starting materials. The plate is then developed in an appropriate solvent system. By observing the disappearance of the starting material spots and the appearance of the product spot (which should have a different Rf value), you can determine if the reaction is complete.[10]
-
Optimization: TLC can also be used to optimize reaction time. By taking samples at different time points, you can identify the point at which the starting materials are fully consumed and the product is maximized, avoiding potential product degradation from prolonged reaction times.[13]
Q4: What are the best general purification techniques for quinoline derivatives?
A: The choice of purification technique depends on the purity of the crude product and the nature of the impurities.
-
Steam Distillation: For crude products from classical syntheses like the Skraup reaction, steam distillation can be an effective method for isolating the quinoline product from non-volatile tars and inorganic materials.[10]
-
Column Chromatography: For more complex mixtures or to separate isomers, column chromatography on silica gel is the most common and effective method.[10][29]
-
Recrystallization: This is often the final step to obtain a highly pure, crystalline product.[10]
Data & Protocols
Catalyst Performance in Quinoline Synthesis
The choice of catalyst is paramount for achieving high yields and selectivity. The following table summarizes the performance of various catalytic systems in different quinoline synthesis reactions.
| Synthesis Method | Catalyst(s) | Starting Materials | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| Friedländer Synthesis | Acid (p-TsOH) or Base (KOH) | o-Aminobenzaldehyde/ketone, Carbonyl compound | 150 - 220 | 3 - 6 | 77 - 95 | [21] |
| Iodine (I₂) | 2-aminoaryl ketone, active methylene compound | 80 - 100 | 1 - 2 | 82 - 95 | [22] | |
| Skraup Synthesis | H₂SO₄, Oxidizing agent (e.g., nitrobenzene) | Aniline, Glycerol | 145 - 170 | - | ~14 - 47 | [21] |
| Doebner-von Miller | Acid (e.g., HCl, H₂SO₄) | Aniline, α,β-Unsaturated carbonyl | 100 - 140 | - | 42 - 89 | [21] |
| Combes Synthesis | Acid (e.g., H₂SO₄, PPA) | Aniline, β-Diketone | 100 - 150 | 1 - 4 | Varies | [21] |
| Nanocatalyst | Fe₃O₄-supported ionic liquid | 2-aminoaryl ketone, 1,3-dicarbonyls | 90 | - | Not Specified | [29] |
Note: Yields are highly dependent on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: Greener Friedländer Synthesis in Water [10]
This protocol offers an environmentally friendly approach to quinoline synthesis.
-
Materials:
-
2-Aminobenzaldehyde (1 mmol)
-
A ketone with an α-methylene group (e.g., acetone) (1.2 mmol)
-
Water (5 mL)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminobenzaldehyde in water.
-
Add the ketone to the solution.
-
Heat the reaction mixture to 70°C and stir for 3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, collect it by filtration. If not, extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Protocol 2: Microwave-Assisted Skraup Synthesis [10]
This protocol is based on a greener modification of the Skraup reaction.
-
Materials:
-
4-Hydroxyaniline (10 mmol, 1 equiv.)
-
Glycerol (30 mmol, 3 equiv.)
-
Concentrated sulfuric acid (30 mmol, 3 equiv.)
-
Water (10 mL)
-
Microwave reactor
-
-
Procedure:
-
In a microwave reactor vessel, combine 4-hydroxyaniline, glycerol, and concentrated sulfuric acid in water.
-
Seal the vessel and place it in the microwave reactor.
-
Set the reaction parameters (e.g., temperature, time, and power) as determined by optimization.
-
After the reaction is complete, cool the vessel to room temperature.
-
Carefully neutralize the reaction mixture with a suitable base (e.g., sodium hydroxide solution) under cooling.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 6-hydroxyquinoline.
-
Visualizations
Troubleshooting Workflow for Friedländer Synthesis
Caption: Troubleshooting decision tree for the Friedländer synthesis.
General Quinoline Synthesis Mechanism (Friedländer Example)
Caption: Simplified mechanism of the Friedländer quinoline synthesis.
References
- 1. Recent Progress in the Synthesis of Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Review on Quinoline: Recent Advances in Synthesis and Applications [ijaresm.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Skraup reaction - Wikipedia [en.wikipedia.org]
- 7. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 12. synarchive.com [synarchive.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Research Portal [research.usc.edu.au]
- 16. researchgate.net [researchgate.net]
- 17. organicreactions.org [organicreactions.org]
- 18. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 19. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. alfa-chemistry.com [alfa-chemistry.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 24. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 25. Combes synthesis of quinolines [quimicaorganica.org]
- 26. youtube.com [youtube.com]
- 27. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 28. iipseries.org [iipseries.org]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. pubs.acs.org [pubs.acs.org]
- 31. tandfonline.com [tandfonline.com]
preventing degradation of 6-Bromo-4-chloroquinoline-2-carboxylic acid during storage
Welcome to the technical support center for 6-Bromo-4-chloroquinoline-2-carboxylic acid (BCCA). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical research compound. Here, you will find in-depth troubleshooting advice, frequently asked questions, and validated protocols to prevent and diagnose degradation during storage and handling.
Understanding the Molecule's Inherent Instabilities
This compound is a poly-functionalized heterocyclic compound. Its structure, featuring a quinoline core, a carboxylic acid group, and two different halogen substituents (bromine and chlorine), presents several potential pathways for degradation. Understanding these inherent instabilities is the first step toward effective preservation.
The primary liabilities of the BCCA molecule are:
-
Hydrolysis: The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution (SNAr), particularly by water (hydrolysis), to form 6-Bromo-4-hydroxyquinoline-2-carboxylic acid.[1][2] This is often exacerbated by non-neutral pH conditions.
-
Decarboxylation: Quinoline-2-carboxylic acids can undergo decarboxylation (loss of CO2) when exposed to heat, forming the corresponding 6-Bromo-4-chloroquinoline.[3][4][5] This process can sometimes be catalyzed by trace metals or acidic/basic conditions.[6]
-
Photodegradation: Aromatic bromine compounds can be sensitive to light.[7] UV or even ambient light exposure over time can induce homolytic cleavage of the C-Br bond, leading to radical-mediated degradation and the formation of complex impurities.[8][9][10] This is often observed as a gradual darkening or color change of the material.
These potential degradation pathways are summarized in the diagram below.
Caption: Potential degradation pathways for this compound.
Troubleshooting Guide
This section addresses specific issues you might encounter during the storage and use of this compound in a question-and-answer format.
Question 1: My white/off-white BCCA powder has turned yellow/brown. What happened and is it still usable?
Answer: A color change from white/off-white to yellow or brown is a common indicator of degradation, most likely due to photodecomposition.[7]
-
Causality: The energy from light exposure, particularly UV light, can break the carbon-bromine bond, initiating a cascade of radical reactions that produce colored impurities.[9] The quinoline ring system itself can also be susceptible to photo-oxidation.
-
Troubleshooting Workflow:
-
Assess Purity: The first step is to determine the extent of degradation. Use a stability-indicating analytical method, such as the HPLC-UV protocol provided below, to quantify the purity of the material.[11][12]
-
Identify Degradants: If your HPLC chromatogram shows new, significant peaks, and you have access to mass spectrometry (LC-MS), attempt to identify the masses of the impurities. This can help confirm the degradation pathway.
-
Usability Decision: For sensitive applications, such as in vitro biological assays or GMP synthesis, the material should be discarded. If the purity is still high (e.g., >98%) and the material is being used for non-critical applications like route scouting, it may be usable, but be aware that the impurities could affect reaction outcomes.
-
-
Corrective Action: Always store BCCA in an amber glass vial to protect it from light.[13][14] For long-term storage, place the vial inside a light-blocking secondary container and store it in a dark location like a cabinet or freezer.
Question 2: I'm having trouble dissolving the BCCA in my solvent system, even though it was soluble before. Why?
Answer: A decrease in solubility can be indicative of the formation of less soluble impurities or polymeric material.
-
Causality:
-
Hydrolysis Product: The primary hydrolysis product, 6-Bromo-4-hydroxyquinoline-2-carboxylic acid, has a hydroxyl group which can engage in strong intermolecular hydrogen bonding, potentially leading to lower solubility in certain organic solvents compared to the parent compound.
-
Polymerization: In some cases, prolonged exposure to light or heat can lead to the formation of insoluble polymeric materials.
-
-
Troubleshooting Workflow:
-
Visual Inspection: Check for any particulate matter or cloudiness in your solution that doesn't dissolve upon sonication or gentle warming.
-
Purity Analysis: Perform an HPLC analysis on the soluble portion of the material. Compare the chromatogram to a reference standard or a previous batch. Look for the emergence of new peaks.
-
Solvent Test: Try dissolving a small amount of the material in a different solvent system, such as DMSO or DMF, to see if solubility is universally poor.
-
-
Corrective Action: Ensure the compound is stored in a tightly sealed container with a desiccant to protect it from moisture, which is the primary driver of hydrolysis.[13] If you suspect hydrolysis has occurred, the material should be repurified or discarded.
Caption: Troubleshooting workflow for common BCCA storage issues.
Question 3: My HPLC/LC-MS analysis shows a new peak with a mass that is 44 Da less than the parent compound. What is this impurity?
Answer: A mass loss of 44 Da strongly suggests decarboxylation, where the carboxylic acid group (-COOH) is lost as carbon dioxide (CO2).
-
Causality: This degradation pathway is primarily driven by heat.[5] Storing the compound at elevated temperatures, even ambient room temperature for extended periods, can accelerate this process. The resulting impurity is 6-Bromo-4-chloroquinoline.
-
Troubleshooting Workflow:
-
Confirm Identity: If possible, obtain a reference standard for 6-Bromo-4-chloroquinoline to confirm the identity of the new peak by retention time matching in HPLC.
-
Review Storage History: Check the storage conditions of the compound. Has it been exposed to high temperatures? Was it stored near a heat source like an oven or motor?
-
Quantify Impurity: Use the HPLC-UV method to determine the percentage of this impurity.
-
-
Corrective Action: Store the compound at a reduced temperature. For long-term storage, refrigeration (2-8 °C) is recommended.[15] Avoid repeated freeze-thaw cycles if the material is stored frozen.
Frequently Asked Questions (FAQs)
-
What are the ideal long-term storage conditions for BCCA?
-
What type of container should I use?
-
An amber glass vial is the best choice. Plastic containers are not recommended as they can be permeable to moisture and may contain plasticizers that could leach into the compound.
-
-
Is it necessary to store BCCA under an inert atmosphere?
-
While not strictly required for short-term storage, for long-term storage (over a year), backfilling the vial with an inert gas like argon or nitrogen can provide additional protection against oxidative degradation.[14]
-
-
How can I quickly check for degradation without running an HPLC?
-
A visual inspection for color change is the quickest check. Any deviation from a white or off-white powder suggests potential degradation. However, the absence of a color change does not guarantee purity. The only definitive way to assess stability is through an analytical technique like HPLC.[11]
-
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Minimizes the rate of decarboxylation and other potential degradation reactions.[15] |
| Light | Protect from light (Amber vial) | Prevents light-induced photodecomposition of the C-Br bond.[13][14] |
| Moisture | Store in a dry environment | Prevents hydrolysis of the 4-chloro substituent.[13] |
| Atmosphere | Tightly sealed container | Protects from atmospheric moisture and oxygen. Inert atmosphere (Ar, N₂) is optimal for long-term storage.[14][16] |
| Incompatibilities | Strong oxidizing agents | Avoids potential vigorous reactions and degradation.[16] |
Protocol: Stability-Indicating HPLC-UV Assay
This High-Performance Liquid Chromatography (HPLC) method is designed to separate this compound from its primary potential degradation products, making it suitable for purity and stability assessment.[11][12]
1. Instrumentation and Materials
-
HPLC system with a UV-Vis detector and a quaternary or binary pump.
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Solvent A: 0.1% Formic Acid in Water (HPLC grade).
-
Solvent B: 0.1% Formic Acid in Acetonitrile (HPLC grade).
-
Sample Solvent: 50:50 Acetonitrile:Water.
2. Chromatographic Conditions
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) % Solvent A % Solvent B 0.0 70 30 15.0 20 80 20.0 20 80 20.1 70 30 | 25.0 | 70 | 30 |
3. Sample Preparation
-
Accurately weigh approximately 1 mg of the BCCA sample.
-
Dissolve in 1.0 mL of the sample solvent to achieve a concentration of 1 mg/mL.
-
Vortex and sonicate briefly to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
4. Data Analysis and Interpretation
-
The parent BCCA peak will be the major peak in the chromatogram.
-
Hydrolysis Product (6-Bromo-4-hydroxyquinoline-2-carboxylic acid): Due to the polar hydroxyl group, this will likely elute earlier than the parent peak.
-
Decarboxylation Product (6-Bromo-4-chloroquinoline): This product is significantly less polar (due to the loss of the carboxylic acid) and will elute later than the parent peak.
-
Photodegradants: These may appear as multiple small peaks throughout the chromatogram.
-
Purity Calculation: Purity is typically determined by the area percentage of the main peak relative to the total area of all peaks detected.
By implementing these storage, handling, and analytical procedures, you can ensure the quality and reliability of your this compound, leading to more reproducible and accurate experimental outcomes.
References
- 1. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 3. A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. d-nb.info [d-nb.info]
- 9. Organic Dye-Catalyzed, Visible-Light Photoredox Bromination of Arenes and Heteroarenes Using N-Bromosuccinimide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. polysciences.com [polysciences.com]
- 14. synquestlabs.com [synquestlabs.com]
- 15. fishersci.com [fishersci.com]
- 16. CAS#:287176-62-9 | 6-bromo-2-chloroquinoline-4-carboxylic acid | Chemsrc [chemsrc.com]
Technical Support Center: Troubleshooting Unexpected NMR Peaks in Quinoline Synthesis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing deep insights into the carbon-hydrogen framework.[1][2] In the synthesis of quinolines—a critical scaffold in medicinal chemistry and materials science—NMR is the gold standard for confirming the structure, substitution pattern, and purity of the final product.[3][4]
However, the path from reaction vial to a clean, interpretable spectrum is often complicated. Unexpected peaks can arise from a multitude of sources, including incomplete reactions, side-product formation, and simple laboratory contaminants.[5] This guide is designed to serve as a technical resource for researchers, providing a structured, question-and-answer approach to diagnosing and resolving these common NMR-related issues in quinoline synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My ¹H NMR spectrum shows residual signals for my starting aniline and/or carbonyl compound. What's happening and what should I do?
A1: Cause & Scientific Rationale
The presence of starting material signals is the most straightforward issue to diagnose: it indicates an incomplete reaction. Quinolines are often formed through condensation reactions like the Skraup, Doebner-von Miller, or Friedländer synthesis, which require specific conditions to proceed to completion.[6][7][8]
-
Skraup & Doebner-von Miller Syntheses: These reactions are often highly exothermic and require careful temperature control.[9] Insufficient heating may prevent the reaction from reaching the activation energy required for the final cyclization and oxidation steps, while excessive heat can lead to polymerization and tar formation, trapping starting materials.[9][10] The mechanism involves the initial Michael addition of the aniline to an α,β-unsaturated carbonyl (formed in situ from glycerol in the Skraup reaction), followed by acid-catalyzed cyclization and oxidation.[6][7] If any of these steps are stalled, starting materials will remain.
-
Friedländer Synthesis: This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[11] The reaction's success is highly dependent on the reactivity of the carbonyl components and the catalyst used (acid or base).[12] A sterically hindered ketone or a poorly activated methylene group can slow the initial aldol-type condensation, leading to an incomplete reaction.
Troubleshooting Protocol:
-
Reaction Monitoring: Before quenching the reaction, confirm the absence of starting materials using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Optimize Reaction Conditions:
-
Time & Temperature: If starting materials persist, consider increasing the reaction time or temperature incrementally. In the case of the Skraup synthesis, ensure the reaction has undergone the initial exothermic phase and has been heated sufficiently to complete the oxidation step.[9]
-
Catalyst: In acid-catalyzed reactions like the Friedländer or Doebner-von Miller, ensure the catalyst is active and used in the correct stoichiometric amount. Lewis acids or Brønsted acids are common choices.[7][8]
-
-
Purification: If the reaction cannot be driven to completion, meticulous purification is necessary.
-
Column Chromatography: This is the most effective method for separating the quinoline product from unreacted anilines and carbonyls. A gradient elution from a nonpolar solvent (e.g., hexanes) to a more polar one (e.g., ethyl acetate) will typically elute the less polar quinoline product first.
-
Acid-Base Extraction: Quinolines are basic. You can often perform an aqueous workup by dissolving the crude mixture in a solvent like dichloromethane, washing with dilute acid (e.g., 1M HCl) to extract the protonated quinoline into the aqueous layer, and then basifying the aqueous layer and re-extracting the pure quinoline.
-
Q2: The aromatic region of my ¹H NMR (6.5-9.0 ppm) is far more complex than expected. I see too many signals or strange splitting patterns. Why?
A2: Cause & Scientific Rationale
A complex aromatic region often points to the formation of regioisomers or unexpected byproducts. The substitution pattern on the starting aniline or carbonyl compound dictates the potential for forming isomeric products.[13]
-
Regioisomer Formation: In syntheses like the Friedländer or Doebner-von Miller, using an unsymmetrical ketone or a meta-substituted aniline can lead to different cyclization pathways, producing a mixture of quinoline isomers.[12][13] For example, reacting m-toluidine in a Skraup synthesis can produce both 7-methylquinoline and 5-methylquinoline. These isomers will have distinct but potentially overlapping ¹H NMR signals.
-
Byproduct Formation: Harsh reaction conditions, particularly in the Skraup and Doebner-von Miller syntheses, can lead to side reactions.[10] These may include the formation of acridines, partially hydrogenated quinolines (e.g., 1,2-dihydroquinolines if the oxidation step is incomplete), or polymers, all of which can contribute signals to the NMR spectrum.[6]
-
Second-Order Effects: When the chemical shift difference (in Hz) between two coupled protons is not significantly larger than their coupling constant (J-value), the simple n+1 splitting rule breaks down.[14] This leads to "roofing" (asymmetric multiplets) and more complex patterns that can be mistaken for impurities.[14] This is common in substituted aromatic systems where protons are close in chemical shift.[15]
Troubleshooting Protocol:
-
Re-evaluate the Reaction's Regioselectivity: Review the mechanism of your specific synthesis with your substrates. Literature precedents for similar substituted starting materials are invaluable for predicting likely isomeric outcomes.[13]
-
Advanced NMR Techniques:
-
COSY (Correlation Spectroscopy): This 2D NMR experiment shows which protons are coupled to each other, helping to trace the connectivity within each aromatic ring of each isomer.[16]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close in space, which is crucial for differentiating between regioisomers where connectivity alone is insufficient.
-
HMBC (Heteronuclear Multiple Bond Correlation): This correlates proton and carbon signals over 2-3 bonds, helping to definitively assign the substitution pattern.
-
-
High-Resolution Mass Spectrometry (HRMS): Confirm the mass of the product. If isomers are present, they will have the same mass. If byproducts with different molecular formulas have formed, HRMS will reveal their presence.
-
Careful Chromatography: Isomers can often be separated with high-performance column chromatography using specialized columns or by optimizing the solvent system.
Q3: I'm seeing sharp singlets at ~7.26, 2.50, or 1.56 ppm, along with a broad peak that moves around. What are these?
A3: Cause & Scientific Rationale
These are classic signals from residual solvents and water, a common issue in NMR sample preparation.[5] Their identification is crucial to avoid misinterpreting them as signals from your product.
-
Deuterated Solvents: No deuterated solvent is 100% pure. The small amount of remaining protiated solvent gives a characteristic residual peak. For example, chloroform-d (CDCl₃) typically shows a singlet at 7.26 ppm, and dimethyl sulfoxide-d₆ (DMSO-d₆) shows a quintet at 2.50 ppm.
-
Water (H₂O): Water is ubiquitous and can be introduced from glassware, solvents, or the sample itself. In aprotic solvents like CDCl₃, it appears as a sharp singlet around 1.56 ppm. In protic or hydrogen-bond-accepting solvents like DMSO-d₆ or Methanol-d₄, the water peak is broader and its chemical shift is highly variable (3.3-4.9 ppm) depending on temperature and concentration due to hydrogen bonding.[5]
-
Other Contaminants: Grease from glass joints can appear as broad, weak signals around 0.5-1.5 ppm. Solvents from purification like ethyl acetate (signals at ~1.2, 2.0, and 4.1 ppm) or hexanes/pentane (~0.9 and 1.3 ppm) are also common.[17][18]
Troubleshooting Protocol:
-
Consult a Solvent Peak Table: Always compare unexpected peaks against a standard reference table for common NMR impurities.[17]
-
Ensure Proper Drying:
-
Thoroughly dry your final compound under high vacuum before preparing the NMR sample.
-
Dry glassware in an oven and cool it in a desiccator before use.
-
Use high-purity deuterated solvents, preferably from a fresh, sealed bottle. Storing solvents over molecular sieves can help keep them dry.
-
-
The D₂O Shake: To confirm if a peak is from an exchangeable proton (like water or an N-H/O-H group), add a drop of deuterium oxide (D₂O) to your NMR tube, shake vigorously, and re-acquire the spectrum. The exchangeable proton signal will disappear or significantly decrease.[19]
Data & Visualization
Table 1: Common ¹H NMR Impurity Chemical Shifts (ppm) This table provides approximate chemical shifts for common impurities in CDCl₃, the most frequently used NMR solvent. Values can shift slightly based on concentration and other solutes.
| Impurity | Chemical Shift (ppm) | Multiplicity |
| Residual CDCl₃ | 7.26 | s |
| Water (H₂O) | 1.56 | s (broad) |
| Acetone | 2.17 | s |
| Dichloromethane | 5.30 | s |
| Diethyl Ether | 3.48 (q), 1.21 (t) | q, t |
| Ethyl Acetate | 4.12 (q), 2.05 (s), 1.26 (t) | q, s, t |
| Hexanes | 1.25 (br s), 0.88 (br t) | br s, br t |
| Silicone Grease | ~0.07-0.2 | br s |
| Toluene | 7.2-7.3 (m), 2.36 (s) | m, s |
Figure 1: Troubleshooting Workflow for Unexpected NMR Peaks This decision tree illustrates a logical workflow for identifying the source of an unknown peak in your NMR spectrum.
Caption: A decision tree for identifying unknown NMR signals.
References
- 1. m.youtube.com [m.youtube.com]
- 2. NMR Spectroscopy [www2.chemistry.msu.edu]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. tsijournals.com [tsijournals.com]
- 5. research.cbc.osu.edu [research.cbc.osu.edu]
- 6. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 7. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 8. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Friedlaender Synthesis [organic-chemistry.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. kgroup.du.edu [kgroup.du.edu]
- 19. Troubleshooting [chem.rochester.edu]
Navigating the Challenges of Friedländer Synthesis: A Technical Support Guide
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the Friedländer synthesis of quinolines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this powerful, yet often challenging, reaction. The traditional Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is a cornerstone for creating the quinoline scaffold—a privileged structure in medicinal chemistry.[1][2] However, the harsh reaction conditions often required, such as high temperatures and the use of strong acids or bases, can lead to a host of experimental difficulties.[3][4][5]
This document provides a structured approach to troubleshooting common issues and offers insights into modern methodologies that can mitigate the need for harsh conditions. Our goal is to equip you with the knowledge to optimize your reactions, improve yields, and minimize side-product formation.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental mechanisms of the Friedländer synthesis, and how do they influence reaction outcomes?
The Friedländer synthesis can proceed through two primary mechanistic pathways, the choice of which is often dictated by the reaction conditions (acidic vs. basic catalysis).[6][7] Understanding these pathways is critical for diagnosing and resolving experimental issues.
-
Aldol Addition-First Pathway: Under many typical acidic or basic conditions, the reaction is believed to initiate with an intermolecular aldol condensation between the 2-aminoaryl carbonyl compound and the α-methylene carbonyl partner.[8][9] This is often the rate-limiting step. The resulting aldol adduct then rapidly cyclizes and dehydrates to form the quinoline ring.[7][8]
-
Schiff Base Formation-First Pathway: Alternatively, the reaction can begin with the formation of a Schiff base (imine) between the amino group of the 2-aminoaryl carbonyl and the carbonyl of the reaction partner.[6][7][9] This is then followed by an intramolecular aldol-type reaction and subsequent dehydration to yield the quinoline product.[7]
The prevailing mechanism has implications for potential side reactions. For instance, under basic conditions that favor the aldol-first pathway, self-condensation of the ketone reactant can be a significant competing reaction.[3][5]
Q2: My reaction is resulting in a low yield or failing to proceed. What are the likely causes?
Low yields are a frequent challenge in the Friedländer synthesis and can be attributed to several factors.[4]
-
Harsh Reaction Conditions: While sometimes necessary, high temperatures and strong acid or base catalysts can lead to the degradation of starting materials or the desired quinoline product.[4][5]
-
Suboptimal Catalyst: The choice and concentration of the catalyst are crucial. An inappropriate catalyst may lead to low conversion rates or the formation of unwanted byproducts.[4]
-
Inappropriate Temperature: The reaction can be highly sensitive to temperature. If the temperature is too low, the reaction may be kinetically slow. Conversely, excessively high temperatures can promote decomposition and side reactions.[4][10]
-
Poor Substrate Reactivity: Starting materials with strong electron-withdrawing groups may be less reactive and require more forcing conditions to proceed efficiently.[10]
-
Presence of Water: In acid-catalyzed reactions, the water produced during the cyclization step can inhibit the reaction equilibrium.[10]
Q3: I'm observing significant side-product formation. What are the common culprits and how can I minimize them?
The formation of side products can complicate purification and significantly reduce the yield of the desired quinoline.
-
Regioisomers: When using unsymmetrical ketones, the reaction can occur on either side of the carbonyl group, leading to a mixture of isomeric quinolines.[5][9]
-
Aldol Condensation Products: The ketone starting material can undergo self-condensation, particularly under basic conditions, to form α,β-unsaturated ketones and other related impurities.[3][5]
-
Products from Starting Material Decomposition: The harsh conditions of the traditional Friedländer synthesis can cause the degradation of the starting materials, especially the often-unstable o-aminoaryl aldehyde or ketone.[5]
Troubleshooting Guide
This section provides a systematic approach to addressing common problems encountered during the Friedländer synthesis.
| Problem | Possible Cause | Recommended Solution |
| Low or No Conversion | Temperature Too Low: The reaction is kinetically hindered. | Gradually increase the reaction temperature in 10-20°C increments, monitoring the progress by Thin-Layer Chromatography (TLC).[10] |
| Inactive or Inappropriate Catalyst: The chosen catalyst is not effective for the specific substrates.[4] | Screen different acid or base catalysts. Consider modern, milder catalysts such as ionic liquids, metal-organic frameworks, or polymer-supported catalysts.[11] If using a previously opened catalyst, try a fresh batch. | |
| Poor Solubility of Reactants: Reactants are not sufficiently dissolved in the chosen solvent. | Switch to a more polar solvent such as DMF or ethanol to improve solubility.[4] | |
| Significant Side Product Formation | Self-Condensation of Ketone: Basic conditions are promoting the aldol reaction of the ketone with itself.[3][5] | Consider switching to acidic conditions. Alternatively, using the imine analog of the o-aminoaryl carbonyl can help avoid this side reaction.[3] |
| Formation of Regioisomers: Use of an unsymmetrical ketone is leading to a mixture of products.[5][9] | Employing an appropriate amine catalyst or using an ionic liquid can improve regioselectivity.[3] Introducing a phosphoryl group on the α-carbon of the ketone can also direct the reaction.[3] | |
| Decomposition of Starting Materials/Products: High temperatures are causing degradation.[5][10] | Lower the reaction temperature and consider extending the reaction time.[10] Explore milder catalytic systems that allow for lower reaction temperatures.[10] | |
| Reaction Stalls or is Sluggish | Water Inhibition: In acid-catalyzed reactions, the buildup of water is inhibiting the reaction.[10] | Ensure the use of anhydrous solvents and reagents. Consider using a Dean-Stark apparatus to remove water as it is formed. |
| Substrate Deactivation: Electron-withdrawing groups on the starting materials are reducing their reactivity.[10] | A more potent catalytic system or higher reaction temperatures may be necessary.[10] |
Mitigating Harsh Reaction Conditions: Modern Approaches
Recent advancements in synthetic methodology have provided several alternatives to the traditionally harsh conditions of the Friedländer synthesis, leading to improved yields, better selectivity, and more environmentally friendly processes.
Microwave-Assisted Friedländer Synthesis
Microwave irradiation has emerged as a powerful tool to accelerate the Friedländer synthesis, often leading to dramatically reduced reaction times and improved yields.[12][13][14]
-
Advantages:
-
Rapid Reaction Times: Reactions that may take several hours or even days under conventional heating can often be completed in minutes with microwave assistance.[12][14]
-
Improved Yields: Microwave heating can lead to significantly higher yields compared to traditional oil bath heating.[13][15]
-
Access to Novel Products: In some cases, microwave irradiation can facilitate the formation of products that are difficult to obtain through conventional heating.[13]
-
Protocol: Microwave-Assisted Synthesis in Acetic Acid [10]
This protocol utilizes glacial acetic acid as both the catalyst and the solvent, offering a greener alternative to many organic solvents.[14]
Materials:
-
2-Aminobenzophenone (1.0 mmol)
-
Cyclic or α-methylene ketone (e.g., Cyclohexanone) (2.0 mmol)
-
Glacial Acetic Acid (2.0 mL)
Procedure:
-
Combine the 2-aminobenzophenone and the ketone in a 10 mL microwave reaction vessel equipped with a magnetic stir bar.
-
Add the glacial acetic acid.[14]
-
Securely seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a constant temperature of 160°C for 5-10 minutes.
-
After irradiation, allow the vessel to cool to a safe temperature (below 50°C) before carefully opening.
-
Work-up: Pour the cooled reaction mixture into water and neutralize the acetic acid with a saturated solution of sodium bicarbonate.
-
Purification: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate), dry the combined organic layers, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.
Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis can be a valuable technique for the Friedländer synthesis, particularly when dealing with reactants that have poor solubility in a common solvent. PTC facilitates the transfer of a reactant from one phase (typically aqueous) to another (typically organic), where the reaction can proceed.[16][17] This can lead to increased yields and reduced reaction times.[16]
Novel Catalytic Systems
A wide array of modern catalysts have been developed to facilitate the Friedländer synthesis under milder conditions.[11]
-
Ionic Liquids: Can act as both the solvent and the catalyst, often leading to improved regioselectivity.[3]
-
Metal-Organic Frameworks (MOFs): Can serve as highly active and reusable heterogeneous catalysts.[18]
-
Nanocatalysts and Polymer-Supported Catalysts: Offer the advantages of high catalytic activity and ease of separation from the reaction mixture.[4][11][19]
-
Iodine-Catalyzed Synthesis: Molecular iodine has been shown to be a highly efficient catalyst for the Friedländer annulation, often under solvent-free conditions.[3][4]
Protocol: Iodine-Catalyzed Friedländer Annulation [4]
This method provides a simple and efficient route to quinolines using a readily available catalyst.
Materials:
-
2-aminoaryl ketone (1.0 mmol)
-
Active methylene compound (1.2 mmol)
-
Molecular iodine (10 mol%)
-
Ethyl acetate
-
Saturated aqueous solution of Na₂S₂O₃
Procedure:
-
To a mixture of the 2-aminoaryl ketone and the active methylene compound, add molecular iodine.
-
Heat the reaction mixture at 80-100°C.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dissolve the mixture in ethyl acetate and wash with a saturated aqueous solution of Na₂S₂O₃ to remove the iodine.
-
Wash with brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the product.
Visualizing Reaction Pathways and Troubleshooting
Friedländer Synthesis: Mechanistic Pathways
Caption: Mechanistic pathways of the Friedländer synthesis.
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low yields.
References
- 1. researchgate.net [researchgate.net]
- 2. organicreactions.org [organicreactions.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scribd.com [scribd.com]
- 7. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Different catalytic approaches of Friedländer synthesis of quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 13. Microwave-enhanced Friedländer synthesis for the rapid assembly of halogenated quinolines with antibacterial and biofilm eradication activities against drug resistant and tolerant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
- 16. crdeepjournal.org [crdeepjournal.org]
- 17. youtube.com [youtube.com]
- 18. Synthesis of quinolines via Friedländer reaction catalyzed by CuBTC metal–organic-framework - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 19. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 6-Bromo-4-Chloroquinoline Derivatives
Welcome to the technical support center for the synthesis and scale-up of 6-bromo-4-chloroquinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic process. 6-Bromo-4-chloroquinoline is a key intermediate in the synthesis of various biologically active compounds and pharmaceuticals, including the investigational anticancer agent Omipalisib (GSK2126458).[1][2][3] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during laboratory synthesis and industrial scale-up.
I. Synthesis Overview & Core Challenges
The synthesis of 6-bromo-4-chloroquinoline typically proceeds through a multi-step sequence, most commonly involving the Gould-Jacobs reaction or a variation thereof.[4][5][6] This pathway generally involves the condensation of a substituted aniline with a malonic acid derivative, followed by a high-temperature cyclization and subsequent chlorination. While effective, this process is not without its challenges, particularly when transitioning from bench-scale to pilot or manufacturing scale.
Common challenges include:
-
Low yields and purity: Side reactions, incomplete conversions, and difficult purifications can significantly impact the overall yield and quality of the final product.[7]
-
Harsh reaction conditions: The use of high temperatures and strong acids or bases can lead to product degradation and the formation of tarry byproducts.[8]
-
Exothermic reactions: Certain steps, like the Skraup synthesis, can be highly exothermic and difficult to control, posing safety risks on a larger scale.[9][10]
-
Work-up and purification: The isolation and purification of intermediates and the final product can be cumbersome, often requiring techniques like steam distillation or column chromatography, which can be challenging to scale.[7][9]
II. Troubleshooting Guide: A-Q&A Approach
This section addresses specific issues you may encounter during the synthesis of 6-bromo-4-chloroquinoline derivatives in a practical question-and-answer format.
A. Gould-Jacobs Reaction & Cyclization Issues
Q1: My Gould-Jacobs cyclization is resulting in a low yield or failing to proceed. What are the likely causes?
A1: Low yields in the thermal cyclization step are a frequent hurdle.[5] The primary factors to investigate are:
-
Insufficient Temperature: This is a high-temperature reaction, often requiring temperatures above 250 °C to proceed efficiently.[5] If the temperature is too low, the reaction will be sluggish or incomplete.
-
Reaction Time: While high temperatures are necessary, prolonged reaction times can lead to degradation of the product.[11] It's crucial to find the optimal balance between temperature and time.
-
Inefficient Heat Transfer: On a larger scale, ensuring uniform heating of the reaction mixture is critical. Hot spots can lead to localized decomposition, while cooler regions will not react. The use of a high-boiling, inert solvent like diphenyl ether or Dowtherm A can improve heat transfer and lead to higher yields.[5]
Q2: I'm observing significant tar formation during the cyclization. How can I minimize this?
A2: Tar formation is a common consequence of the high temperatures and acidic conditions used in many quinoline syntheses.[9] To mitigate this:
-
Optimize Temperature and Time: As mentioned above, avoid excessively high temperatures or prolonged heating.
-
Use a High-Boiling Solvent: A solvent like diphenyl ether can help to moderate the reaction temperature and prevent charring.[1][5]
-
Purification Strategy: For crude products that are tarry, steam distillation can be an effective method to isolate the volatile quinoline derivative from non-volatile tars.[7][9]
B. Chlorination Step (POCl₃)
Q3: The chlorination of 6-bromoquinolin-4-ol with phosphorus oxychloride (POCl₃) is giving a poor yield. What can I do?
A3: The conversion of the 4-hydroxyquinoline to the 4-chloroquinoline is a critical step. Here are some key considerations:
-
Excess POCl₃: Using a significant excess of POCl₃ often drives the reaction to completion.[12][13]
-
Catalytic DMF: The addition of a catalytic amount of N,N-dimethylformamide (DMF) can facilitate the reaction.[12][14] The DMF reacts with POCl₃ to form the Vilsmeier reagent, which is a more potent chlorinating agent.[15][16][17]
-
Reaction Temperature and Time: The reaction typically requires heating to reflux (around 110 °C) for several hours.[14][18] Monitor the reaction by TLC to determine the optimal reaction time.
-
Work-up Procedure: The work-up is critical. The reaction mixture should be cooled and then carefully quenched by slowly adding it to ice water.[12][14] Neutralization with a base like sodium bicarbonate or potassium carbonate is then necessary to precipitate the product.[12][14]
C. Purification and Isolation
Q4: I'm struggling to purify the final 6-bromo-4-chloroquinoline product. What are the best methods?
A4: Purification can be challenging due to the nature of the compound and potential impurities.
-
Recrystallization: This is often the most effective method for obtaining a high-purity product. Suitable solvents include ethanol, ethyl acetate, or heptane.[2][7]
-
Column Chromatography: For smaller scales or to remove stubborn impurities, column chromatography on silica gel can be employed. A common eluent system is a mixture of ethyl acetate and hexane.[7]
-
Washing: During the work-up, thorough washing of the organic layer with water and brine is important to remove any remaining inorganic salts or water-soluble impurities.[12][14]
III. Frequently Asked Questions (FAQs)
Q1: What are the key starting materials for the synthesis of 6-bromo-4-chloroquinoline?
A1: The most common starting materials are 4-bromoaniline and a malonic acid derivative, such as diethyl ethoxymethylenemalonate or ethyl propiolate.[1][4] The 4-bromoaniline provides the benzene ring and the bromine substituent at the 6-position of the final quinoline core.
Q2: Are there alternative synthetic routes to the Gould-Jacobs reaction?
A2: Yes, several other named reactions can be used to synthesize the quinoline core, although they may require different starting materials and produce different substitution patterns. These include the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses.[19][20][21] For the specific synthesis of 4-chloroquinolines, the Vilsmeier-Haack reaction starting from an appropriate acetanilide is also a viable, though sometimes low-yielding, option.[13][22]
Q3: What are the main safety precautions to consider when scaling up this synthesis?
A3:
-
Exothermic Reactions: Be prepared for potentially vigorous exothermic reactions, especially during the cyclization and chlorination steps.[9] Ensure adequate cooling and stirring capabilities.
-
Use of POCl₃: Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment.
-
High Temperatures: The use of high temperatures requires appropriate heating equipment and careful monitoring to prevent accidents.
IV. Experimental Protocols & Data
Protocol 1: Synthesis of 6-Bromo-4-hydroxyquinoline (via Gould-Jacobs)
This protocol is adapted from established literature procedures.[4]
-
Condensation: In a round-bottom flask, combine 4-bromoaniline and diethyl ethoxymethylenemalonate. Heat the mixture, typically without a solvent, to facilitate the initial condensation reaction.
-
Cyclization: In a separate flask, preheat a high-boiling solvent such as diphenyl ether to approximately 250 °C.[5] Slowly add the condensation product from the previous step to the hot solvent. Maintain the temperature for a short period (e.g., 10-15 minutes) to effect the cyclization.
-
Isolation: Cool the reaction mixture and add a non-polar solvent like petroleum ether or hexane to precipitate the 6-bromo-4-hydroxyquinoline.[1]
-
Purification: Collect the solid by filtration, wash with a suitable solvent, and dry. The crude product can be further purified by recrystallization.
Protocol 2: Chlorination to 6-Bromo-4-chloroquinoline
This protocol is based on common chlorination procedures.[12][14]
-
Reaction Setup: In a flask equipped with a reflux condenser and a stirrer, add 6-bromo-4-hydroxyquinoline and an excess of phosphorus oxychloride (POCl₃).
-
Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (DMF) to the mixture.
-
Reaction: Heat the mixture to reflux (approximately 110 °C) and maintain for 3-6 hours, monitoring the reaction progress by TLC.[12][14]
-
Work-up: After completion, cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into a beaker containing crushed ice.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or potassium carbonate until the pH is between 5 and 8.[12][14]
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate.[12][14]
-
Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 6-bromo-4-chloroquinoline. The product can be further purified by recrystallization.
Data Summary: Reaction Conditions & Yields
| Step | Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Cyclization | 4-bromoaniline, diethyl ethoxymethylenemalonate | Diphenyl ether | ~250 | 0.25 | Variable, can be low |
| Chlorination | 6-bromo-4-hydroxyquinoline, POCl₃, DMF | Neat | ~110 | 3-6 | 81-98.5 |
Note: Yields are highly dependent on the specific reaction conditions and scale.
V. Visualizing the Process
General Synthetic Pathway
Caption: A simplified workflow for the synthesis of 6-bromo-4-chloroquinoline.
Troubleshooting Workflow for Low Yields
References
- 1. 6-bromo-4-chloroquinoline preparation method - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. ablelab.eu [ablelab.eu]
- 12. 6-BROMO-4-CHLOROQUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. atlantis-press.com [atlantis-press.com]
- 15. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 16. growingscience.com [growingscience.com]
- 17. ijpcbs.com [ijpcbs.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 21. scribd.com [scribd.com]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Improve Regioselectivity in Quinoline Synthesis
Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of achieving regiochemical control in their synthetic routes. Quinolines are a cornerstone in medicinal chemistry, and the ability to selectively install substituents on this privileged scaffold is paramount. This resource provides in-depth, field-proven insights to troubleshoot common issues and answer frequently asked questions, moving beyond simple protocols to explain the why behind the how.
Troubleshooting Guide: Common Regioselectivity Challenges
This section addresses specific experimental problems in a question-and-answer format, offering solutions grounded in mechanistic principles.
Issue 1: Poor Regioselectivity in Friedländer Synthesis with Unsymmetrical Ketones
Question: My Friedländer reaction between a 2-aminoaryl ketone and an unsymmetrical ketone is producing a nearly 1:1 mixture of the linear and angular quinoline regioisomers. How can I favor the formation of a single product?
Answer: This is a classic challenge in Friedländer synthesis, stemming from the two possible modes of initial condensation between the amine and the ketone.[1] The regiochemical outcome is a delicate balance of kinetic versus thermodynamic control, which can be manipulated through strategic catalyst selection, substrate modification, and optimization of reaction conditions.[2][3]
Core Problem: The initial step can proceed via two different enolate or enamine intermediates of the unsymmetrical ketone, leading to competing cyclization pathways.
Solutions & Scientific Rationale:
-
Catalyst Selection is Critical: Traditional acid or base catalysis often lacks selectivity.[4]
-
Amine Catalysts for Kinetic Control: Specific amine catalysts, such as the bicyclic amine 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO), have been shown to provide high regioselectivity (up to 96:4) for the 2-substituted (linear) quinoline.[4][5] These catalysts operate under milder conditions, favoring the kinetically preferred enamine intermediate.
-
Acid Catalysis for Thermodynamic Control: Strong Brønsted acids (e.g., p-toluenesulfonic acid, trifluoroacetic acid) or Lewis acids can favor the more thermodynamically stable product.[2][6] The choice of acid can significantly influence the outcome. For instance, superacids like trifluoromethanesulfonic acid (TFA) can drive the reaction efficiently.[7]
-
Modern Catalysts: Gold, iodine, and various nanocatalysts have been employed to achieve high yields and selectivity under milder conditions.[2][8] Ionic liquids can also serve as both solvent and catalyst, promoting specific regioisomers.[3][9]
-
-
Substrate Modification (Directing Groups):
-
Introduce a temporary directing group on the α-carbon of the ketone, such as a phosphoryl group.[2] This group can sterically or electronically favor one reaction pathway and can be removed post-synthesis.
-
Alternatively, using an imine analog of the 2-aminoaryl ketone can prevent self-condensation side reactions and may influence the regiochemical outcome.[2][9]
-
-
Optimize Reaction Conditions:
-
Temperature: Lower temperatures generally favor the kinetically controlled product, while higher temperatures can allow for equilibration to the thermodynamically more stable isomer.
-
Solvent: The polarity of the solvent can influence the stability of the intermediates. Experiment with a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., DMF) or protic (e.g., ethanol).
-
Microwave Irradiation: Microwave-assisted synthesis, particularly with solid acid catalysts like Nafion NR50, can accelerate the reaction and sometimes improve regioselectivity by promoting a specific reaction pathway through rapid, uniform heating.[7]
-
Issue 2: Reversing the "Normal" Regioselectivity in the Doebner-von Miller Reaction
Question: My Doebner-von Miller reaction with an aniline and an α,β-unsaturated ketone consistently yields the 2-substituted quinoline. How can I synthesize the 4-substituted regioisomer?
Answer: The standard Doebner-von Miller reaction typically proceeds via a 1,4-conjugate (Michael) addition of the aniline to the α,β-unsaturated carbonyl compound, which inherently leads to 2-substituted quinolines.[10] To reverse this selectivity, you must promote a 1,2-addition pathway.
Solution & Scientific Rationale:
A proven strategy involves changing the nature of the carbonyl partner. By using γ-aryl-β,γ-unsaturated α-ketoesters in the presence of trifluoroacetic acid (TFA) as both the catalyst and solvent, a reversal of regiochemistry is observed.[10][11][12]
-
Mechanism of Reversal: This specific substrate modification favors a 1,2-addition of the aniline to the keto-carbonyl group to form a Schiff base intermediate.[10][12] The strong electron-withdrawing nature of the adjacent ester group facilitates the subsequent electrophilic cyclization onto the aniline ring at the position that leads to the 4-substituted quinoline product after oxidation.[10][13]
Workflow for Regioselectivity Reversal in Doebner-von Miller Synthesis
Caption: Decision workflow for achieving desired regioselectivity in Doebner-von Miller synthesis.
Issue 3: Controlling Steric and Electronic Effects in the Combes Synthesis
Question: I am using an unsymmetrical β-diketone in a Combes synthesis and obtaining the undesired regioisomer as the major product. How can I influence the cyclization step?
Answer: The regioselectivity in the Combes synthesis is determined during the acid-catalyzed electrophilic aromatic annulation step, which is the rate-determining step.[14][15] The outcome is a direct consequence of the interplay between steric hindrance and the electronic nature of the substituents on both the aniline and the β-diketone.[4][15]
Solutions & Scientific Rationale:
-
Modify Substituents on the β-Diketone:
-
Steric Bulk: Increasing the steric bulk of one of the substituents on the β-diketone will disfavor cyclization at the adjacent position of the intermediate enamine. For example, in the synthesis of trifluoromethyl-quinolines, increasing the bulk of the other R group on the diketone favors the formation of 2-CF₃-quinolines.[14]
-
-
Modify Substituents on the Aniline:
-
Electronic Effects: The electronic nature of substituents on the aniline ring directs the electrophilic cyclization. Electron-donating groups (e.g., methoxy) activate the ortho and para positions, influencing which ortho position is more nucleophilic and thus more likely to attack the enamine. Methoxy-substituted anilines have been shown to favor the formation of 2-CF₃-quinolines.[14] Conversely, electron-withdrawing groups (e.g., chloro, fluoro) can favor the alternative 4-CF₃ regioisomer.[14]
-
Data-Driven Decision Making in Combes Synthesis
| Aniline Substituent | β-Diketone R Group | Major Product Isomer | Primary Influencing Factor |
| Methoxy (EDG) | Bulky (e.g., t-butyl) | 2-Substituted | Steric + Electronic |
| Chloro (EWG) | Less Bulky (e.g., methyl) | 4-Substituted | Electronic |
| Unsubstituted | Bulky (e.g., t-butyl) | 2-Substituted | Steric |
This table summarizes general trends observed in studies on substituted reactants in the Combes synthesis.[14]
Frequently Asked Questions (FAQs)
Q1: What are the primary classical synthesis methods for quinolines where regioselectivity is a major consideration?
A1: Regioselectivity is a critical factor in several widely-used quinoline syntheses, especially when employing unsymmetrical starting materials. The most prominent examples include the Friedländer synthesis, the Combes synthesis, and the Skraup/Doebner-von Miller reactions.[4] In the Friedländer synthesis, for instance, the reaction of a 2-aminoaryl aldehyde or ketone with an unsymmetrical ketone can result in the formation of two distinct regioisomers, complicating purification and reducing the yield of the desired product.[3][4] Similarly, the Combes synthesis, which utilizes unsymmetrical β-diketones, and the Skraup/Doebner-von Miller reactions with substituted anilines or α,β-unsaturated carbonyl compounds, also present significant challenges in controlling the position of substituents on the final quinoline ring.[4][14]
Q2: What key factors influence the regiochemical outcome in quinoline synthesis?
A2: The regioselectivity of quinoline synthesis is primarily governed by a combination of electronic effects, steric hindrance, and the specific reaction conditions employed.[4]
-
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on both the aniline and the carbonyl-containing reactant can direct the cyclization to a specific position.[4]
-
Steric Hindrance: Bulky substituents on the starting materials can favor the formation of the less sterically hindered product.[4]
-
Reaction Conditions: The choice of catalyst (acidic or basic), solvent, and reaction temperature can significantly influence the reaction pathway and, consequently, the regiochemical outcome.[2][4]
Q3: How can modern synthetic methods, such as C-H functionalization, be used to achieve regioselectivity in quinoline synthesis?
A3: Modern transition-metal-catalyzed reactions offer powerful alternatives for constructing the quinoline core with high regioselectivity, often under milder conditions. These methods typically involve C-H activation pathways.[7][16]
-
Rhodium-catalyzed C-H activation: This strategy can be used for the cyclization of aniline derivatives with alkynyl esters to regioselectively produce quinoline carboxylates.[7]
-
Palladium-catalyzed oxidative cyclization: Methods involving the reaction of aryl allyl alcohols and anilines can proceed under redox-neutral conditions without acids or bases, offering high yields and tolerating a broad range of substrates.[7]
-
Copper-catalyzed reactions: Copper acetate can catalyze one-pot reactions of saturated ketones and anthranils to generate 3-substituted quinoline derivatives.[7] These modern approaches often bypass the challenges of classical methods by building the ring through different, more controlled mechanistic pathways.
Experimental Protocols
Protocol 1: Regioselective Friedländer Synthesis using an Amine Catalyst
This protocol is adapted from methodologies reported to favor the formation of 2-substituted quinolines from unsymmetrical ketones.[5]
Materials:
-
2-Aminoacetophenone (1.0 equiv)
-
2-Butanone (unsymmetrical ketone, 1.5 equiv)
-
1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO) (10 mol%)
-
Toluene (anhydrous)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-aminoacetophenone and the TABO catalyst.
-
Add anhydrous toluene to dissolve the solids.
-
Add 2-butanone to the mixture via syringe.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired 2,3-dimethylquinoline, separating it from the 2,4-dimethylquinoline isomer.
General Mechanism: Friedländer Synthesis
Caption: Competing mechanistic pathways in the Friedländer synthesis.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Friedlaender Synthesis [organic-chemistry.org]
- 6. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Different catalytic approaches of Friedländer synthesis of quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Skraup-Doebner-Von Miller quinoline synthesis revisited: reversal of the regiochemistry for gamma-aryl-beta,gamma-unsaturated alpha-ketoesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to Kinase Inhibitor Scaffolds: Profiling 6-Bromo-4-chloroquinoline-2-carboxylic acid Against Established Frameworks
In the landscape of modern drug discovery, protein kinases remain a paramount target class, governing a vast array of cellular processes. Their dysregulation is a hallmark of numerous pathologies, most notably cancer, making the pursuit of potent and selective kinase inhibitors a central theme in medicinal chemistry. The success of this endeavor hinges on the selection and optimization of molecular scaffolds—the core structural frameworks upon which inhibitor function is built. This guide provides an in-depth comparison of the 6-bromo-4-chloroquinoline-2-carboxylic acid scaffold against other prominent kinase inhibitor frameworks, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into the underlying rationale for experimental design, present detailed protocols for comparative analysis, and ground our discussion in authoritative references.
The Central Role of the Molecular Scaffold in Kinase Inhibition
The development of small molecule kinase inhibitors has resulted in over 80 FDA-approved drugs, revolutionizing the treatment of various diseases.[1][2] The majority of these inhibitors target the highly conserved ATP-binding site of kinases.[3][4] This conservation presents a significant challenge: achieving selectivity for a particular kinase among the over 500 members of the human kinome.[5] The molecular scaffold is the key determinant of an inhibitor's intrinsic properties, including its binding mode, potential for selectivity, and physicochemical characteristics that influence its drug-like properties.[6][7] "Scaffold hopping," the process of identifying and developing new scaffolds with similar biological activity but different chemical structures, is a widely used strategy to optimize lead compounds and navigate intellectual property landscapes.[3][8][9]
This guide uses this compound as a focal point to explore the quinoline carboxylic acid scaffold. While specific data for this exact molecule as a kinase inhibitor is nascent in publicly available literature, the quinoline core is a well-established "privileged" structure in medicinal chemistry.[10] Derivatives of quinoline carboxylic acid have demonstrated inhibitory activity against various kinases, such as protein kinase CK2 and DYRK1A, validating its potential as a kinase inhibitor scaffold.[11][12][13][14] We will therefore analyze its potential in comparison to well-characterized scaffolds that exemplify different approaches to kinase inhibition.
Profile of the this compound Scaffold
The this compound molecule presents a rigid, bicyclic aromatic system decorated with functional groups that can engage in various interactions within a kinase active site.
Caption: Core structure of this compound.
-
Potential for Hydrogen Bonding: The carboxylic acid group at the 2-position is a strong hydrogen bond donor and acceptor. The quinoline nitrogen can also act as a hydrogen bond acceptor. These features are critical for anchoring the molecule to the hinge region of the kinase ATP-binding site, a common interaction motif for many kinase inhibitors.[15]
-
Halogen Bonding and Hydrophobic Interactions: The bromine at the 6-position and chlorine at the 4-position can participate in halogen bonding and occupy hydrophobic pockets within the active site, potentially contributing to both potency and selectivity.
-
Synthetic Tractability: The quinoline scaffold can be synthesized through various established methods, such as the Gould-Jacobs reaction.[10] The presence of halogen substituents provides handles for further chemical modification and diversification through cross-coupling reactions, allowing for the exploration of structure-activity relationships (SAR). A plausible synthetic route could involve the cyclization of a substituted aniline followed by halogenation and functional group manipulation.[16][17][18]
Comparative Kinase Inhibitor Scaffolds
To provide context for the potential of the this compound scaffold, we will compare it with two well-established and structurally distinct scaffolds: pyrazolo[3,4-d]pyrimidine and a generic diaryl urea scaffold.
Pyrazolo[3,4-d]pyrimidine: A Privileged Type I Inhibitor Scaffold
The pyrazolo[3,4-d]pyrimidine scaffold is a bioisostere of adenine, the core of ATP. This structural mimicry makes it an excellent "hinge-binding" motif for ATP-competitive (Type I) kinase inhibitors.[15]
Caption: General structure of the Pyrazolo[3,4-d]pyrimidine scaffold.
-
Binding Mode: Primarily acts as a Type I inhibitor, binding to the active "DFG-in" conformation of the kinase.[19]
-
Key Interactions: The pyrazole and pyrimidine nitrogens typically form two or three hydrogen bonds with the kinase hinge region.[15]
-
Examples: This scaffold is found in numerous clinically approved and investigational kinase inhibitors targeting a wide range of kinases, including Src, JAK, and c-MET.[15]
Diaryl Urea: A Classic Type II Inhibitor Scaffold
The diaryl urea scaffold is characteristic of Type II inhibitors, which bind to an inactive "DFG-out" conformation of the kinase. This binding mode involves occupying an allosteric pocket adjacent to the ATP-binding site, which can confer a different selectivity profile compared to Type I inhibitors.[19]
Caption: General structure of the Diaryl Urea scaffold.
-
Binding Mode: Type II inhibitor, stabilizing the inactive "DFG-out" conformation.[19]
-
Key Interactions: The urea motif forms hydrogen bonds with residues in the DFG motif and the hinge region. The two aryl rings extend into the ATP site and the adjacent allosteric pocket.
-
Examples: Sorafenib and other "-fenib" drugs are well-known examples that target kinases like B-Raf and VEGFR.
Comparative Analysis of Scaffolds
| Feature | This compound (Inferred) | Pyrazolo[3,4-d]pyrimidine | Diaryl Urea |
| Core Structure | Rigid, planar, bicyclic heteroaromatic | Rigid, planar, bicyclic heteroaromatic | Flexible, non-planar |
| Probable Binding Mode | Likely Type I, ATP-competitive | Type I, ATP-competitive[19] | Type II, DFG-out binder[19] |
| Key H-Bonding Groups | Carboxylic acid, quinoline nitrogen | Pyrazole and pyrimidine nitrogens | Urea NH and carbonyl |
| Potential for Selectivity | Dependent on substitutions; potential for selectivity through interactions in hydrophobic and allosteric pockets. | Can be tuned through substitutions, but promiscuity is possible due to ATP-site conservation.[5] | Can achieve high selectivity by exploiting the less conserved allosteric pocket.[19] |
| Synthetic Accessibility | Moderate to high; established quinoline syntheses.[10][16][17][18] | Moderate to high; established heterocyclic chemistry. | High; typically straightforward amide bond formation. |
| Physicochemical Properties | Likely to have a higher polar surface area due to the carboxylic acid. May require optimization for cell permeability.[1][6] | Generally favorable drug-like properties.[15] | Often higher molecular weight and lipophilicity, which can impact solubility and permeability.[1][2][20] |
Experimental Workflows for Scaffold Comparison
To empirically compare these scaffolds, a systematic, multi-tiered approach is required. The following protocols provide a framework for such a comparison.
Caption: Experimental workflow for comparing kinase inhibitor scaffolds.
Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (IC50 Determination)
This protocol describes a generic, luminescence-based assay to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase. The ADP-Glo™ Kinase Assay is a common platform for this purpose.[21]
Principle: Kinase activity is measured by quantifying the amount of ADP produced in the phosphorylation reaction. The assay is performed in two steps: first, the kinase reaction, followed by the addition of a reagent to terminate the reaction and deplete unused ATP. In the second step, a detection reagent converts ADP to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal proportional to the initial kinase activity.
Materials:
-
Kinase of interest (e.g., CK2, DYRK1A, Src)
-
Specific substrate peptide for the kinase
-
ATP
-
Test compounds (dissolved in DMSO)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Create a 10-point, 3-fold serial dilution series in DMSO.
-
Reaction Setup:
-
In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (for positive and negative controls) to the appropriate wells.
-
Prepare a 2X kinase/substrate solution in Kinase Assay Buffer. Add 2 µL of this solution to each well.
-
Incubate for 15 minutes at room temperature to allow for compound-kinase binding.
-
Prepare a 2X ATP solution in Kinase Assay Buffer.
-
Initiate the kinase reaction by adding 2 µL of the 2X ATP solution to each well. The final reaction volume is 5 µL.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Equilibrate the ADP-Glo™ Reagent and Kinase Detection Reagent to room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal (as a percentage of the DMSO control) against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic dose-response curve to determine the IC50 value.
-
Causality and Self-Validation:
-
Why serial dilutions? This is essential to generate a dose-response curve, which is more informative than a single-point inhibition measurement and allows for the accurate calculation of IC50.[22]
-
Why pre-incubate the compound and kinase? This allows the inhibitor to reach binding equilibrium with the enzyme before the reaction is initiated with ATP, ensuring a more accurate measurement of inhibitory potency.
-
Controls: Including a "no kinase" control (negative control) and a "no inhibitor" (DMSO only) control (positive control) is critical to validate the assay window and normalize the data. A known inhibitor for the target kinase should also be included as a reference.
Protocol 2: Cell-Based Phosphorylation Assay
This protocol outlines a method to assess a compound's ability to inhibit a specific kinase signaling pathway within a cellular context.[23][24][25] This is a crucial step to confirm that the biochemical activity translates to cellular efficacy.
Principle: Many kinases are part of signaling cascades, where their activity leads to the phosphorylation of downstream substrates. By measuring the phosphorylation status of a known substrate in cells treated with an inhibitor, we can determine the compound's cellular potency. This can be achieved using methods like Western blotting or high-content imaging.
Materials:
-
A relevant cell line with an active signaling pathway of interest (e.g., a cancer cell line with overactive Src signaling).
-
Cell culture medium and supplements.
-
Test compounds.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: one specific for the phosphorylated substrate and one for the total substrate protein.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (or DMSO control) for a predetermined time (e.g., 2 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and incubate on ice for 15 minutes.
-
Scrape the cells and collect the lysate. Clarify the lysate by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blotting:
-
Normalize the protein amounts and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the antibody against the total substrate protein to ensure equal loading.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated and total protein.
-
Normalize the phospho-protein signal to the total protein signal for each sample.
-
Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.
-
Causality and Self-Validation:
-
Why measure total protein? This is a critical loading control to ensure that any observed decrease in the phospho-protein signal is due to kinase inhibition and not simply because less protein was loaded in that lane.
-
Why use phosphatase inhibitors? These are essential in the lysis buffer to preserve the phosphorylation status of proteins after cell lysis.
Conclusion and Future Perspectives
The selection of a molecular scaffold is a pivotal decision in kinase inhibitor design. The this compound scaffold, representative of the broader quinoline carboxylic acid class, presents a promising starting point for the development of novel kinase inhibitors. Its rigid structure, potential for key hydrogen bonding interactions, and synthetic tractability make it an attractive framework.
However, a scaffold's true potential can only be realized through rigorous experimental evaluation. The comparative analysis with established scaffolds like pyrazolo[3,4-d]pyrimidine and diaryl urea highlights the different strategies for achieving potency and selectivity. While the pyrazolo[3,4-d]pyrimidine scaffold excels as a hinge-binding mimic for Type I inhibition, the diaryl urea scaffold offers an alternative path to selectivity through Type II inhibition. The quinoline scaffold likely falls into the Type I category, but its unique geometry and substitution patterns may allow it to engage with regions of the ATP-binding site that are not exploited by other scaffolds, thus offering a unique SAR landscape.
The provided experimental workflows offer a robust framework for the head-to-head comparison of these scaffolds. By systematically evaluating their biochemical potency, selectivity, and cellular activity, researchers can make data-driven decisions to select the most promising scaffolds for further optimization. Ultimately, the journey from a promising scaffold to a clinical candidate is long and challenging, but it begins with a deep understanding of the fundamental properties of the chosen molecular framework. The continued exploration of novel scaffolds like this compound is essential for expanding the arsenal of targeted therapeutics against kinase-driven diseases.
References
- 1. Properties of FDA-approved small molecule protein kinase inhibitors: A 2025 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physicochemical properties of novel protein kinase inhibitors in relation to their substrate specificity for drug transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Scaffold Hopping Method for Design and Development of Potential Allosteric AKT Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. tandfonline.com [tandfonline.com]
- 14. 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 16. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]
- 17. 6-BROMO-4-CHLOROQUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 18. atlantis-press.com [atlantis-press.com]
- 19. Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 23. inits.at [inits.at]
- 24. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 25. reactionbiology.com [reactionbiology.com]
A Comparative Guide to the Spectroscopic Validation of Synthesized 6-Bromo-4-chloroquinoline-2-carboxylic acid
For professionals in chemical research and drug development, the unambiguous structural confirmation of a newly synthesized molecule is the bedrock of reliable data and successful outcomes. Quinoline derivatives, in particular, represent a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Therefore, rigorous validation of their structure, distinguishing between potential isomers, is not merely a procedural step but a critical scientific necessity.
This guide provides an in-depth, experience-driven comparison of spectroscopic techniques to validate the structure of a synthesized target molecule: 6-Bromo-4-chloroquinoline-2-carboxylic acid (Molecular Formula: C₁₀H₅BrClNO₂). We will explore how a multi-faceted analytical approach, combining Mass Spectrometry, Nuclear Magnetic Resonance, and Infrared Spectroscopy, creates a self-validating system for structural elucidation. We will compare the expected data for our target molecule with that of a plausible structural isomer, 6-Bromo-2-chloroquinoline-4-carboxylic acid [4][5], to highlight the power of these techniques in providing unequivocal proof of structure.
Context: Plausible Synthesis
The synthesis of quinoline carboxylic acids can often be achieved through methods like the Doebner-von Miller or Gould-Jacobs reactions.[6][7][8][9] For our target molecule, a plausible route might involve the reaction of a substituted aniline with an appropriate dicarbonyl compound, followed by cyclization and subsequent halogenation steps. The specific reagents and reaction conditions would be chosen to favor the formation of the desired 4-chloro, 2-carboxylic acid isomer. However, side reactions or alternative cyclization pathways could potentially lead to isomeric impurities, necessitating the robust validation workflow detailed below.
The Validation Workflow: A Multi-Pronged Approach
The core principle of structural validation is the application of orthogonal analytical techniques, where each method provides a different piece of the structural puzzle. The convergence of data from all methods provides the highest degree of confidence.
References
- 1. noveltyjournals.com [noveltyjournals.com]
- 2. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. benchchem.com [benchchem.com]
- 5. 6-BROMO-2-CHLOROQUINOLINE-4-CARBOXYLIC ACID | CAS 287176-62-9 [matrix-fine-chemicals.com]
- 6. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 7. iipseries.org [iipseries.org]
- 8. synarchive.com [synarchive.com]
- 9. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Quinoline Synthesis: A Comparative Analysis of Classical Methods
For researchers, scientists, and professionals in drug development, the synthesis of the quinoline scaffold is a cornerstone of medicinal chemistry.[1] Quinoline and its derivatives are integral to a vast array of pharmaceuticals, agrochemicals, and functional materials, exhibiting activities ranging from antimalarial to anticancer.[2][3][4][5] The enduring relevance of this N-heterocycle has spurred the development of numerous synthetic strategies, from century-old name reactions to modern catalytic systems.[2][6][7][8]
This guide provides an in-depth, objective comparison of the most fundamental and widely employed classical methods for constructing the quinoline core: the Skraup, Doebner-von Miller, Friedländer, Combes, and Gould-Jacobs syntheses. By delving into the mechanistic underpinnings, substrate scope, and practical limitations of each, this document aims to equip the modern chemist with the expertise to select the most strategic synthetic route for their target molecule.
Classical Approaches: The Foundation of Quinoline Chemistry
The classical methods, developed in the late 19th century, remain valuable tools due to their use of readily available starting materials and their ability to produce a wide range of quinoline structures.[6][9] However, they often come with trade-offs, such as harsh reaction conditions and limited control over substitution patterns.
The Skraup Synthesis: A Direct but Forceful Approach
The Skraup synthesis is one of the oldest and most direct methods for preparing quinoline itself and its derivatives substituted on the benzene ring.[10][11] It involves the reaction of an aniline with glycerol, concentrated sulfuric acid, and a mild oxidizing agent, such as nitrobenzene corresponding to the aniline used.[12][13][14]
Mechanism and Rationale: The reaction's driving force is the in-situ formation of an α,β-unsaturated aldehyde, acrolein, from the acid-catalyzed dehydration of glycerol.[12][13][15] The aniline then undergoes a Michael-type conjugate addition to the acrolein. Subsequent acid-catalyzed cyclization and dehydration form a 1,2-dihydroquinoline intermediate, which is then oxidized to the aromatic quinoline product.[13][14][15] The reaction is notoriously exothermic and can become violent if not properly controlled; moderators like ferrous sulfate are often added to temper its reactivity.[14][15]
Advantages:
-
Utilizes simple, inexpensive, and readily available starting materials.[11]
-
Provides a direct route to quinolines unsubstituted on the pyridine ring.
Disadvantages:
-
Extremely harsh and highly exothermic reaction conditions.[1][4][11]
-
Often results in low to moderate yields and significant formation of tarry byproducts, complicating purification.[1][11]
-
Limited scope, primarily allowing for substitution on the aniline (benzene) ring.[11]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Progress in the Synthesis of Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. nbinno.com [nbinno.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Review on Quinoline: Recent Advances in Synthesis and Applications [ijaresm.com]
- 9. organicreactions.org [organicreactions.org]
- 10. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. iipseries.org [iipseries.org]
- 13. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 14. uop.edu.pk [uop.edu.pk]
- 15. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Comparative Guide to Purity Assessment of 6-Bromo-4-chloroquinoline-2-carboxylic acid by HPLC
Introduction: The Critical Role of Purity in Drug Development
In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. The compound 6-Bromo-4-chloroquinoline-2-carboxylic acid is a key heterocyclic building block, and its molecular structure lends itself to the synthesis of a variety of pharmacologically active agents.[1] The presence of bromo, chloro, and carboxylic acid functional groups on the quinoline scaffold makes it a versatile intermediate.[1] However, impurities arising from the synthetic route—be they unreacted starting materials, by-products, or degradation products—can have unintended biological consequences. Therefore, a robust, reliable, and validated analytical method for purity assessment is indispensable.
High-Performance Liquid Chromatography (HPLC) stands as the preeminent technique for this purpose in the pharmaceutical industry, offering high resolution, sensitivity, and precise quantification.[2] This guide provides an in-depth, comparative analysis of HPLC methodologies for assessing the purity of this compound, grounded in the principles of analytical quality by design (AQbD) and regulatory compliance. We will explore not just the "how," but the fundamental "why" behind the methodological choices, empowering researchers to develop and implement truly self-validating and trustworthy analytical systems.
Understanding the Analyte: Physicochemical Properties
Before designing a separation method, it is crucial to understand the properties of the target molecule, this compound.
-
Molecular Formula: C₁₀H₅BrClNO₂[3]
-
Molecular Weight: 286.51 g/mol [3]
-
Structure: The molecule possesses a planar, aromatic quinoline core, which is highly UV-active—a key property for HPLC detection. The carboxylic acid group imparts acidic properties, making its ionization state pH-dependent.
The presence of the aromatic rings suggests that Reverse-Phase (RP-HPLC) chromatography will be the most effective separation mode. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is polar. Retention occurs primarily through hydrophobic interactions between the analyte and the stationary phase.[4]
Methodology Comparison: Standard vs. Alternative Selectivity
The goal of a purity method is to resolve the main compound peak from all potential impurities. While a standard C18 column is the workhorse of many labs, its selectivity is not always optimal for complex mixtures. Here, we compare a standard C18-based method with an alternative method using a Phenyl-Hexyl stationary phase, which can offer different selectivity for aromatic compounds.
Method 1: The Industry Standard - Reverse-Phase HPLC on a C18 Column
The C18 (octadecyl) stationary phase is a long alkyl chain that provides strong hydrophobic retention. It is an excellent starting point for most small molecules.
Causality Behind Experimental Choices:
-
Stationary Phase (C18): Provides a high degree of hydrophobicity, ensuring adequate retention of the quinoline derivative. Its widespread use means its behavior is well-characterized.
-
Mobile Phase (Acetonitrile and Water with Phosphoric Acid): Acetonitrile is a common organic modifier with low viscosity and good UV transparency. Water is the weak solvent. The addition of a small amount of phosphoric acid (e.g., 0.1%) to the aqueous phase is critical. It lowers the pH to approximately 2-3, ensuring the carboxylic acid group on the analyte is fully protonated (non-ionized). This prevents peak tailing and yields sharp, symmetrical peaks, which are essential for accurate integration and quantification.[5][6]
-
Gradient Elution: A gradient program, where the percentage of the organic solvent (acetonitrile) is increased over time, is employed. This ensures that late-eluting, more hydrophobic impurities are cleared from the column in a reasonable time while providing good resolution for early-eluting, more polar impurities.[7]
-
Detection Wavelength: Based on the UV-active quinoline core, a detection wavelength in the range of 250-350 nm is typically effective. An initial "scouting" run using a Photo Diode Array (PDA) detector is recommended to determine the optimal wavelength for detecting both the main peak and any potential impurities. For this guide, we will use a representative wavelength.
Method 2: An Alternative Approach - Phenyl-Hexyl Column for Enhanced Aromatic Selectivity
A Phenyl-Hexyl column has a stationary phase that incorporates a phenyl ring linked to the silica via a hexyl chain. This offers a unique separation mechanism.
Causality Behind Experimental Choices:
-
Stationary Phase (Phenyl-Hexyl): This phase provides moderate hydrophobic retention from the hexyl chain but, more importantly, introduces π-π interactions between the phenyl rings of the stationary phase and the aromatic quinoline ring of the analyte.[7] This can significantly alter selectivity, especially for impurities that have similar hydrophobicity but different aromatic character compared to the main compound. It can be particularly effective in resolving isomers or closely related aromatic structures where a C18 column might fail.[8]
-
Mobile Phase and Gradient: The same mobile phase composition as Method 1 is used to provide a direct comparison of the stationary phase's impact on selectivity.
Data Presentation: A Comparative Analysis
The following table presents hypothetical data from the analysis of a batch of this compound containing two known impurities: a more polar starting material (Impurity A) and a less polar by-product (Impurity B).
| Parameter | Method 1: C18 Column | Method 2: Phenyl-Hexyl Column | Acceptance Criteria (per USP <621>) |
| Impurity A Retention Time (RT) | 2.5 min | 2.8 min | - |
| Main Peak Retention Time (RT) | 8.1 min | 9.5 min | - |
| Impurity B Retention Time (RT) | 8.3 min | 10.2 min | - |
| Resolution (Rs) [Main Peak/Impurity B] | 1.3 | 3.5 | Rs > 2.0 |
| Tailing Factor (Tf) [Main Peak] | 1.2 | 1.1 | Tf ≤ 2.0 |
| Theoretical Plates (N) [Main Peak] | > 8,000 | > 9,500 | N > 2,000 |
| Calculated Purity (% Area) | 99.25% | 99.23% | > 99.0% (example) |
Analysis of Results:
In this hypothetical scenario, the standard C18 column (Method 1) fails to provide adequate resolution (Rs = 1.3) between the main peak and the closely eluting Impurity B. According to United States Pharmacopeia (USP) guidelines, a resolution of at least 2.0 is required for baseline separation.[9] The Phenyl-Hexyl column (Method 2), through its alternative selectivity via π-π interactions, successfully resolves the main peak from Impurity B (Rs = 3.5), meeting the system suitability requirements and providing a more accurate and reliable purity assessment.
Experimental Protocols and Workflows
A robust analytical method is built upon a foundation of meticulous and reproducible protocols. The process must be self-validating, incorporating checks to ensure the system is performing as expected before any sample analysis.
Diagram: HPLC Purity Analysis Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C10H5BrClNO2 | CID 29922240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Separation of Quinoline, hydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. pharmtech.com [pharmtech.com]
The Bromine Advantage: A Comparative Guide to the Structure-Activity Relationship of Bromo-Substituted Quinolines
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities.[1] Among the various modifications to this versatile heterocycle, halogenation, particularly with bromine, has emerged as a powerful strategy to modulate and enhance its pharmacological profile. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of bromo-substituted quinolines, with a focus on their anticancer, antimicrobial, and antiviral properties. We will delve into the experimental data that underpins these relationships and provide detailed protocols for the key assays used in their evaluation, offering a comprehensive resource for researchers in the field of drug discovery and development.
Chapter 1: Anticancer Activity: The Potent Cytotoxicity of Brominated Quinolines
The quest for novel and effective anticancer agents has led to the extensive exploration of quinoline derivatives. The introduction of bromine atoms onto the quinoline ring has been shown to significantly enhance their antiproliferative activity.[2]
Structure-Activity Relationship (SAR) Analysis
The position and number of bromine substituents on the quinoline scaffold play a critical role in determining the cytotoxic potency of these compounds.
-
Impact of Bromination: The unsubstituted 8-hydroxyquinoline shows minimal anticancer activity, underscoring the necessity of ring substitutions to impart cytotoxicity. The introduction of bromine atoms dramatically increases this activity. For instance, 5,7-dibromo-8-hydroxyquinoline is significantly more potent than its mono-bromo counterpart, 7-bromo-8-hydroxyquinoline.[2] This highlights a positive correlation between the degree of bromination at specific positions and anticancer efficacy.
-
Positional Importance: Studies have revealed that substitutions at the C-5 and C-7 positions of the quinoline ring are particularly effective in conferring significant inhibitory activity against various cancer cell lines, including C6 (rat glioblastoma), HeLa (human cervical cancer), and HT29 (human colon adenocarcinoma).[3] In contrast, substitutions at the C-3, C-6, and C-8 positions, as seen in 3,6,8-tribromoquinoline, have shown no inhibitory activity against these cell lines.[3]
-
Synergistic Effects with Other Substituents: The anticancer activity of bromo-substituted quinolines can be further enhanced by the presence of other functional groups. For example, the combination of bromo and nitro groups, as in 6-bromo-5-nitroquinoline, results in significant antiproliferative and apoptotic effects.[3] This suggests a synergistic interplay between the electron-withdrawing properties of both bromine and the nitro group.
Comparative Anticancer Activity of Bromo-Substituted Quinolines
The following table summarizes the in vitro anticancer activity (IC50 values) of selected bromo-substituted quinoline derivatives against various cancer cell lines, providing a clear comparison of their potencies.
| Compound ID | Structure | R5 | R7 | R8 | Cell Line | IC50 (µg/mL) | Reference |
| 1 | 5,7-Dibromo-8-hydroxyquinoline | Br | Br | OH | C6 | 12.3 | [2] |
| 2 | 7-Bromo-8-hydroxyquinoline | H | Br | OH | C6 | 25.6 | [2] |
| 3 | 5,7-Dibromo-8-hydroxyquinoline | Br | Br | OH | HeLa | 15.2 | [4][5] |
| 4 | 5,7-Dibromo-8-hydroxyquinoline | Br | Br | OH | HT29 | 18.9 | [4][5] |
| 5 | 7-Bromo-8-hydroxyquinoline | H | Br | OH | HeLa | 22.4 | [4][5] |
| 6 | 7-Bromo-8-hydroxyquinoline | H | Br | OH | HT29 | 25.6 | [4][5] |
Mechanism of Action
Several mechanisms have been proposed for the anticancer action of bromo-substituted quinolines. A prominent mechanism is the inhibition of DNA topoisomerase I, an enzyme crucial for DNA replication and repair in cancer cells.[4][5] Compounds like 5,7-dibromo-8-hydroxyquinoline have been shown to suppress the relaxation of supercoiled plasmid DNA, indicating their inhibitory effect on this enzyme.[4][5] This inhibition leads to the accumulation of DNA strand breaks and ultimately triggers apoptosis (programmed cell death) in cancer cells.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds. It is based on the reduction of the yellow MTT tetrazolium salt to purple formazan crystals by metabolically active cells.[6]
Materials:
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[7]
-
96-well microtiter plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds (bromo-substituted quinolines)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well) in 100 µL of complete culture medium.[8]
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment and recovery.[8]
-
Compound Treatment: Prepare serial dilutions of the bromo-substituted quinoline compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the compound solvent, e.g., DMSO) and a negative control (medium only).
-
Incubation with Compound: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 2 to 4 hours, or until a purple precipitate is visible.[8]
-
Formazan Solubilization: Add 100 µL of the solubilization solution to each well and incubate overnight in the dark at room temperature or for a few hours at 37°C to dissolve the formazan crystals.[6][7]
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.[7][8]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for evaluating the antiproliferative activity of bromo-substituted quinolines using the MTT assay.
Chapter 2: Antimicrobial Activity: Targeting Drug-Resistant Pathogens
The emergence of antimicrobial resistance is a major global health threat, necessitating the development of new classes of antimicrobial agents. Bromo-substituted quinolines have demonstrated significant potential in this area, exhibiting potent activity against a range of pathogenic bacteria, including multidrug-resistant strains.
Structure-Activity Relationship (SAR) Analysis
The antimicrobial efficacy of bromo-substituted quinolines is highly dependent on the substitution pattern and the overall molecular structure.
-
Potent Activity against Gram-Positive Bacteria: Many bromo-substituted quinoline derivatives show strong activity primarily against Gram-positive bacteria. For example, a series of 9-bromo-substituted indolizinoquinoline-5,12-dione derivatives exhibited potent activity against strains such as Staphylococcus aureus (including MRSA), Streptococcus pyogenes, and Enterococcus faecalis.
-
Influence of the Bromo-Substituent: The presence and position of the bromine atom are crucial for antimicrobial activity. In the indolizinoquinoline-5,12-dione series, the 9-bromo substitution was a key feature of the most active compounds. One of the most potent compounds from this series demonstrated an MIC value of 0.031 µg/mL against MRSA.[9]
-
Impact of Side Chains: The nature of the side chain attached to the quinoline core also significantly influences the antimicrobial spectrum and potency. For instance, the introduction of a 4-bromo-phenyl group in certain quinoline-4-carboxylic acid hydrazide derivatives resulted in active compounds against various microorganisms.[10]
Comparative Antimicrobial Activity of Bromo-Substituted Quinolines
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected bromo-substituted quinoline derivatives against various bacterial strains.
| Compound Class | Specific Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Indolizinoquinoline-5,12-dione | 9-bromo derivative (Compound 7) | E. coli ATCC25922 | 2 | [5] |
| S. pyrogens ATCC19615 | 2 | [5] | ||
| S. aureus ATCC25923 | 0.031 | [5] | ||
| MRSA ATCC43300 | 0.063 | [5] | ||
| 9-bromo derivative (Compound 27) | MRSA | 0.031 | [9] | |
| Quinoline-4-carboxylic acid hydrazide | 2-(4-Methoxy-phenyl)-quinoline-4-carboxylic acid [1-(4-bromo-phenyl)-ethylidene]-hydrazide (M3) | S. aureus | 6.25 | [10] |
| B. subtilis | 12.5 | [10] | ||
| E. coli | 12.5 | [10] |
Mechanism of Action
The antibacterial action of many quinoline derivatives, including those with bromine substitutions, is attributed to the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[9] These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, bromo-substituted quinolines disrupt these vital cellular processes, leading to bacterial cell death. For instance, a 9-bromo-substituted indolizinoquinoline-5,12-dione derivative was shown to have strong inhibitory effects on both E. coli DNA gyrase and S. aureus topoisomerase IV.[9]
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium. The MIC is the lowest concentration of the antimicrobial agent that inhibits the visible growth of the microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial strain of interest
-
Appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth)
-
Test compounds (bromo-substituted quinolines)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Compound Dilutions: Prepare a series of two-fold serial dilutions of the bromo-substituted quinoline compounds in the broth medium directly in the 96-well plate. Typically, 100 µL of the 2x concentrated antibiotic solution is added to the first well, and then serially diluted across the plate.
-
Prepare Bacterial Inoculum: Grow the bacterial strain in the appropriate broth medium to the exponential phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate the Plate: Add 100 µL of the standardized and diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions. This will result in a final volume of 200 µL per well.
-
Controls: Include a positive control (wells with broth and inoculum but no compound) to ensure bacterial growth and a negative control (wells with broth only) to check for contamination.
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
Determine MIC: After incubation, visually inspect the plate for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader by measuring the optical density at 600 nm.
References
- 1. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. malariaworld.org [malariaworld.org]
- 5. Synthesis and antiviral activity of a series of novel quinoline derivatives as anti-RSV or anti-IAV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multi-Substituted Quinolines as HIV-1 Integrase Allosteric Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A new quinoline BRD4 inhibitor targets a distinct latent HIV-1 reservoir for re-activation from other ‘shock’ drugs - IBMB - Institut de Biología Molecular de Barcelona [ibmb.csic.es]
- 8. researchgate.net [researchgate.net]
- 9. A Review on Quinoline Derived Scaffolds as Anti-HIV Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Broad spectrum anti-coronavirus activity of a series of anti-malaria quinoline analogues - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide: Comparative Reactivity of 2-Chloroquinoline vs. 4-Chloroquinoline in Nucleophilic Aromatic Substitution
This guide provides an in-depth, objective comparison of the chemical reactivity of 2-chloroquinoline and 4-chloroquinoline, two critical building blocks in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the underlying chemical principles that govern their differential reactivity, supported by experimental data and validated methodologies.
The Theoretical Framework: Understanding Reactivity in Chloroquinolines
The functionalization of the quinoline scaffold is a cornerstone of modern drug discovery, with the chloro-substituents at the C2 and C4 positions serving as versatile handles for molecular elaboration.[1][2] The primary pathway for this transformation is the Nucleophilic Aromatic Substitution (SNAr) reaction.
The SNAr Mechanism: An Addition-Elimination Pathway
Unlike aliphatic SN2 reactions, the SNAr mechanism does not occur in a single concerted step due to the steric hindrance of the aromatic ring.[3] Instead, it proceeds via a two-step addition-elimination mechanism. This process is initiated by the attack of a nucleophile on an electron-deficient carbon atom of the aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4] In the subsequent, typically rapid step, the leaving group (in this case, a chloride ion) is eliminated, restoring the aromaticity of the quinoline ring.[4]
The feasibility and rate of an SNAr reaction are critically dependent on three factors:
-
The presence of electron-withdrawing groups to activate the ring.
-
A good leaving group.
-
The stability of the intermediate Meisenheimer complex.
References
A Comparative Guide to Synthetic Strategies: Alternatives to 6-Bromo-4-chloroquinoline-2-carboxylic Acid
Introduction: The Strategic Value of the Quinoline Scaffold
The quinoline core is a privileged heterocyclic motif in medicinal chemistry, forming the structural backbone of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimalarial, and antibacterial properties.[1] Within this class, 6-Bromo-4-chloroquinoline-2-carboxylic acid stands out as a highly versatile and strategically designed building block for drug discovery. Its utility stems from the orthogonal reactivity of its three key functional groups: a carboxylic acid at the C2 position, a reactive chlorine at C4, and a bromine atom at C6. This arrangement allows for sequential, site-selective modifications, making it a powerful tool for building molecular complexity and exploring structure-activity relationships (SAR).
This guide provides an in-depth comparison of synthetic routes that utilize this key intermediate against alternative strategies. We will explore the causality behind common experimental choices, present comparative data, and provide detailed protocols to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic campaigns.
The Incumbent Strategy: Leveraging the Orthogonal Reactivity of this compound
The primary advantage of using this compound lies in its pre-installed, differentially reactive handles. This allows for a modular and predictable approach to synthesizing complex quinoline derivatives.
-
C2-Carboxylic Acid: This group is the primary site for constructing the core pharmacophore, most commonly through amide bond formation.[2] This reaction is robust and can be achieved under mild conditions using a wide array of commercially available amines, enabling extensive library generation.
-
C4-Chloro Group: The chlorine atom at the C4 position is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effect of the quinoline nitrogen. This allows for the introduction of various nucleophiles (e.g., amines, alcohols, thiols) to further diversify the molecule.
-
C6-Bromo Group: The bromine atom is a classic handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings.[3] This enables the installation of aryl, vinyl, or alkynyl groups, providing a powerful method for extending the molecular framework. The reactivity difference between the C6-bromo and C4-chloro positions often allows for selective coupling reactions.[3]
The logical flow of a typical synthesis using this building block is depicted below.
Caption: Sequential functionalization workflow starting from this compound.
This pre-functionalized strategy provides a reliable and high-yielding pathway to complex molecules. However, the availability and cost of the starting material can be a consideration, prompting the exploration of alternative routes.
Alternative Synthetic Strategies: A Comparative Analysis
Alternatives to using the pre-functionalized this compound can be broadly categorized into two approaches: (1) utilizing differently substituted quinoline starting materials and (2) employing de novo synthesis of the quinoline ring system.
Alternative 1: Modified Halogen Patterns and Functional Groups
Instead of the bromo/chloro pattern, one might consider other combinations based on the desired final transformation. The choice of halogen significantly impacts reactivity in cross-coupling reactions, with the general trend being I > Br > Cl.
-
6-Iodo-4-chloroquinoline-2-carboxylic acid: The C6-iodo bond allows for milder Sonogashira or Suzuki coupling conditions compared to the C6-bromo analogue, which can be crucial when dealing with sensitive functional groups.[3] The synthesis of the iodo-analogue often proceeds from the same 6-bromo-4-chloroquinoline intermediate via a Finkelstein-type reaction.[4]
-
6-Boronic ester-4-chloroquinoline-2-carboxylic acid: For syntheses where a Suzuki coupling is the key C6 functionalization step, starting with a boronic ester can streamline the process and avoid the sometimes-problematic pre-activation of the bromo-compound.
-
6-Bromo-4-hydroxyquinoline-2-carboxylic acid: Using the 4-hydroxy (or quinolinone) precursor allows for different C4 modifications. The hydroxyl group can be converted to a triflate, a better leaving group than chloride for certain cross-coupling reactions, or used in etherification reactions. The synthesis of the chloro-derivative itself proceeds from this hydroxy intermediate via treatment with reagents like phosphorus oxychloride (POCl₃).[5][6]
Alternative 2: De Novo Quinoline Synthesis
Building the quinoline ring from simpler, more readily available precursors offers maximum flexibility, albeit often at the cost of longer synthetic sequences. Several classic named reactions can be adapted for this purpose.
-
The Friedländer Annulation: This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as an α-keto-acid.[7][8] To construct a molecule similar to our target, one could start with 2-amino-5-bromobenzaldehyde and pyruvic acid. The chloro group would then need to be installed in a subsequent step, typically by converting the initially formed 4-hydroxyquinoline.
-
The Doebner-von Miller Reaction: This reaction synthesizes quinolines by reacting an α,β-unsaturated carbonyl compound with an aniline in the presence of an acid.[7] For example, reacting 4-bromoaniline with acrolein (generated in situ from glycerol) would lead to 6-bromoquinoline, which would then require subsequent functionalization at the C2 and C4 positions—a significant drawback due to regioselectivity challenges. A variation, the Doebner reaction, uses an aniline, an aldehyde, and pyruvic acid to directly yield quinoline-4-carboxylic acids.[9]
Caption: Comparison of a pre-functionalized route versus a de novo synthesis approach.
Quantitative Performance Comparison
The choice of synthetic route ultimately depends on a balance of yield, step count, scalability, and the cost and availability of starting materials. The following table provides a comparative summary based on representative transformations.
| Parameter | Route A: Pre-functionalized Intermediate | Route B: De Novo Friedländer Synthesis |
| Key Starting Materials | This compound | 2-Amino-5-bromobenzaldehyde, Pyruvic Acid |
| Typical Overall Yield | High (fewer steps to final product) | Moderate (longer sequence) |
| Step Count | Short (typically 2-3 steps to target) | Long (4-6 steps to same target) |
| Flexibility | Moderate (limited to the pre-installed scaffold) | High (allows for variation from basic precursors) |
| Scalability | Good, but dependent on starting material cost | Potentially better for large scale due to cheaper precursors |
| Key Advantage | Speed and predictability for library synthesis | Cost-effectiveness and fundamental flexibility |
| Key Disadvantage | Higher cost of initial building block | Longer development time, potential regioselectivity issues |
Experimental Protocols
To provide a practical basis for comparison, detailed protocols for key transformations in each strategic route are provided below.
Protocol 1: Amide Coupling from this compound (Route A)
This protocol describes a one-pot synthesis of a quinoline-2-carboxamide using a standard peptide coupling reagent.[10]
Reagents & Equipment:
-
This compound (1.0 eq)
-
Desired primary or secondary amine (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Dry Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, standard work-up and purification equipment
Procedure:
-
To a round-bottom flask, dissolve this compound (1.0 eq) in dry DMF.
-
Add the desired amine (1.1 eq) to the solution.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the mixture.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with water, 5% aqueous LiCl solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the pure quinoline-2-carboxamide.
Protocol 2: De Novo Synthesis and Chlorination (Route B)
This two-part protocol outlines the synthesis of the quinoline core via Friedländer annulation followed by chlorination of the C4-position.
Part A: Friedländer Annulation
Reagents & Equipment:
-
2-Amino-5-bromobenzaldehyde (1.0 eq)
-
Pyruvic acid (1.2 eq)
-
Ethanol
-
Potassium hydroxide (KOH)
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
Dissolve 2-Amino-5-bromobenzaldehyde (1.0 eq) and pyruvic acid (1.2 eq) in ethanol in a round-bottom flask.
-
Add a solution of KOH in ethanol dropwise to the mixture.
-
Heat the reaction mixture to reflux for 4-6 hours. Monitor the formation of the product by TLC.
-
After cooling to room temperature, acidify the mixture with aqueous HCl to precipitate the product.
-
Filter the solid, wash with cold water, and dry to yield 6-Bromo-4-hydroxyquinoline-2-carboxylic acid.
Part B: Chlorination with POCl₃ [5][6]
Reagents & Equipment:
-
6-Bromo-4-hydroxyquinoline-2-carboxylic acid (from Part A)
-
Phosphorus oxychloride (POCl₃) (excess)
-
N,N-Dimethylformamide (DMF) (catalytic)
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood.
-
To a round-bottom flask, add 6-Bromo-4-hydroxyquinoline-2-carboxylic acid and an excess of POCl₃.
-
Add a catalytic amount of DMF (a few drops).
-
Heat the mixture to reflux (approx. 110 °C) for 3-5 hours.
-
Carefully remove the excess POCl₃ under reduced pressure.
-
Slowly and cautiously pour the cooled residue onto crushed ice with vigorous stirring.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry to afford this compound.
Conclusion and Strategic Recommendations
The choice between using a pre-functionalized intermediate like This compound and pursuing a de novo synthesis is a strategic decision dictated by the specific goals of a research program.
-
For rapid SAR exploration and library synthesis , the pre-functionalized approach (Route A) is superior. Its modularity, predictability, and high yields in the final diversification steps allow for the efficient generation of a large number of analogues. The higher initial cost of the starting material is offset by the speed of execution.
-
For large-scale synthesis or when maximum structural flexibility is required , a de novo approach (Route B) becomes more attractive. While requiring more initial process development, it builds complexity from cheaper, more fundamental starting materials and allows for the introduction of diverse substituents on the benzene ring portion of the quinoline that may not be available in pre-functionalized scaffolds.
Ultimately, both strategies are powerful tools in the medicinal chemist's arsenal. Understanding the trade-offs in terms of speed, cost, and flexibility allows for the selection of the optimal synthetic route to accelerate drug discovery efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. hepatochem.com [hepatochem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. atlantis-press.com [atlantis-press.com]
- 5. 6-BROMO-4-CHLOROQUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 6. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]
- 7. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Cross-Reactivity Profiling of Quinoline-Based Kinase Inhibitors
Introduction: The Quinoline Scaffold and the Imperative of Selectivity
In the landscape of targeted cancer therapy, protein kinase inhibitors represent a revolutionary class of drugs. Among the myriad of chemical structures employed to target the conserved ATP-binding pocket of kinases, the quinoline ring system has emerged as a "privileged scaffold."[1] Its rigid, planar structure and synthetic tractability have made it the foundation for numerous FDA-approved kinase inhibitors, including Bosutinib, Lapatinib, and Neratinib.[2] These agents have transformed treatment paradigms in various malignancies by targeting the specific kinases that drive tumor growth and proliferation.[3]
However, the very feature that makes kinases druggable—the conserved nature of the ATP-binding site—also presents the greatest challenge: cross-reactivity . An inhibitor designed for one kinase may bind to dozens of unintended "off-target" kinases, leading to unforeseen toxicities or, in some cases, beneficial polypharmacology.[2][4] Therefore, a rigorous and multi-faceted cross-reactivity profile is not merely a regulatory requirement but a fundamental necessity for understanding a drug's true mechanism of action, predicting its safety profile, and unlocking its full therapeutic potential.
This guide provides an in-depth comparison of the cross-reactivity profiles of prominent quinoline-based inhibitors, supported by experimental data. We will dissect the state-of-the-art methodologies used to generate these profiles, explain the causality behind experimental choices, and provide actionable protocols for researchers in the field.
Pillar 1: Methodologies for Comprehensive Kinase Profiling
A robust cross-reactivity assessment cannot rely on a single method. True understanding comes from integrating data from complementary biochemical and cell-based assays. Each approach provides a unique layer of information, and together they create a high-resolution map of a compound's interaction with the human kinome.
Biochemical Profiling: The Global View of Binding Affinity
Biochemical assays are the cornerstone of initial selectivity profiling, offering a direct, quantitative measure of a compound's binding affinity to a vast array of purified kinases.
-
Core Technique: Competition Binding Assays (e.g., KINOMEscan™) This high-throughput platform is the industry standard for broad kinome screening.[5][6] It provides a thermodynamic measure of binding (dissociation constant, Kd), which is independent of ATP concentration and enzyme activity, offering a pure assessment of compound-target interaction.
-
Causality: Why use a competition binding assay? It directly measures the intrinsic affinity between a compound and a kinase. Unlike enzymatic assays, it is not confounded by varying ATP concentrations or the requirement for an active enzyme, thus detecting binding to both active and inactive kinase conformations.[7] This provides the most comprehensive initial screen of potential interactors across the kinome.
-
Cell-Based Profiling: Validating Target Engagement in a Physiological Context
While biochemical assays are powerful, they exist in an artificial environment. Cell-based assays are critical for confirming that a compound can reach and engage its target within the complex milieu of a living cell, accounting for factors like membrane permeability, intracellular ATP concentrations, and protein-protein interactions.
-
Core Technique 1: Cellular Thermal Shift Assay (CETSA®) CETSA is a biophysical method based on the principle that ligand binding stabilizes a target protein against thermal denaturation.[8] By heating intact cells or cell lysates treated with a compound and quantifying the amount of soluble (non-denatured) target protein at various temperatures, one can directly observe target engagement.[9]
-
Causality: Why is CETSA a crucial validation step? It provides direct, physical evidence of target engagement inside the cell. A compound that binds potently in a biochemical assay but fails to stabilize its target in CETSA may have poor cell permeability or be rapidly ejected by efflux pumps. This self-validating system confirms that the drug reaches its intended destination.
-
-
Core Technique 2: Quantitative Phosphoproteomics This mass spectrometry-based approach provides the ultimate functional readout of kinase inhibitor activity in cells. By quantifying changes in thousands of phosphorylation sites across the proteome after inhibitor treatment, researchers can observe the direct downstream consequences of on-target and off-target kinase inhibition.[2][10]
-
Causality: Why employ phosphoproteomics? It moves beyond simple binding and measures the functional impact of the inhibitor. This global, unbiased view can confirm the inhibition of the intended signaling pathway, reveal the unexpected inhibition or activation of other pathways (a hallmark of off-target effects), and identify potential biomarkers of drug response or resistance.[1][11]
-
Visualizing the Strategy: A Multi-Pillar Workflow
The following diagram illustrates the logical flow for a comprehensive cross-reactivity profiling campaign, integrating biochemical and cellular methods for a robust, multi-layered analysis.
Caption: Integrated workflow for kinase inhibitor cross-reactivity profiling.
Pillar 2: Comparative Cross-Reactivity Data
To illustrate the distinct selectivity profiles within the quinoline class, we compare the kinome-wide binding data for three prominent inhibitors: Bosutinib , Lapatinib , and Neratinib .
High-Level Comparison at a Single Concentration
The following table summarizes the inhibitory activity of each compound at a 1 µM concentration against a broad panel of kinases, providing a standardized snapshot of their selectivity. Data is presented as "% Inhibition," where a higher value indicates stronger inhibition.
| Kinase Target Family | Bosutinib (% Inh) | Lapatinib (% Inh) | Neratinib (% Inh) |
| Primary Targets | |||
| ABL1 | 99 | 10 | 1 |
| SRC | 100 | 14 | 2 |
| EGFR | 75 | 100 | 98 |
| ERBB2 (HER2) | 78 | 100 | 100 |
| ERBB4 (HER4) | 45 | 96 | 100 |
| Key Off-Targets | |||
| TEC Family (e.g., TEC, BTK) | >98 | <20 | <10 |
| RIPK2 | 96 | 99 | 45 |
| MAP4K Family (e.g., MAP4K5) | 97 | 22 | 99 |
| STK Family (e.g., STK10) | 2 | 92 | 15 |
| GAK | 15 | 98 | 12 |
Data sourced and adapted from Carna Biosciences kinase profiling panels.[10]
Analysis & Field Insights:
-
Bosutinib demonstrates potent inhibition of its primary ABL/SRC targets and significant cross-reactivity with the TEC family of kinases. This polypharmacology is a known aspect of its clinical profile.[1][12]
-
Lapatinib and Neratinib are highly focused on the ERBB family (EGFR, HER2, HER4).[9][13] However, Lapatinib shows potent off-target activity against kinases like RIPK2, GAK, and STK10, which is not observed with Neratinib.[9]
-
Neratinib , while potently inhibiting the ERBB family, also displays strong inhibition of the MAP4K family, an off-target effect not prominent with Lapatinib.
In-Depth Selectivity Profile of Bosutinib and Lapatinib (Kd Values)
A more granular view is provided by equilibrium dissociation constants (Kd), where a lower value signifies higher binding affinity. The table below highlights key targets and off-targets with Kd values below 1000 nM.
| Kinase Target | Bosutinib Kd (nM) | Lapatinib Kd (nM) | Primary Pathway |
| ABL1 | 0.8 | >10,000 | CML, Proliferation |
| SRC | 1.2 | 290 | Proliferation, Survival |
| LYN (SRC Family) | 1.1 | 220 | B-Cell Signaling |
| HCK (SRC Family) | 3.7 | 120 | Myeloid Signaling |
| EGFR | 31 | 3.0 | Growth, Proliferation |
| ERBB2 (HER2) | 40 | 13 | Breast Cancer Driver |
| ERBB4 (HER4) | 100 | 11 | Growth, Differentiation |
| RIPK2 | 30 | 20 | Inflammation (NF-κB) |
| GAK | 1100 | 36 | Clathrin Trafficking |
| STK10 | >10,000 | >10,000 | Apoptosis |
| CAMK2G | 184 | >10,000 | Calcium Signaling |
| TEC | 43 | >10,000 | T-Cell Signaling |
Data sourced and adapted from the HMS LINCS Project KINOMEscan database and associated publications.[1][9]
Analysis & Field Insights: This detailed Kd data confirms the high potency and selectivity of Bosutinib for ABL and SRC family kinases.[1] It also quantifies its potent off-target activity against kinases like CAMK2G and TEC. In contrast, Lapatinib's profile is clearly defined by its nanomolar affinity for the ERBB receptor family and the inflammatory kinase RIPK2, with significantly weaker binding to the ABL/SRC families.[9] This comparative data is crucial for rational drug design, helping chemists to "tune out" unwanted off-target interactions or, alternatively, to leverage beneficial polypharmacology.
Visualizing Cross-Reactivity: On-Target vs. Off-Target Pathways
The diagram below illustrates how a single quinoline-based inhibitor can engage both its intended primary target pathway and an unintended off-target pathway, leading to distinct downstream cellular effects.
References
- 1. researchgate.net [researchgate.net]
- 2. resources.revvity.com [resources.revvity.com]
- 3. researchgate.net [researchgate.net]
- 4. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
- 5. Combining neratinib with CDK4/6, mTOR and MEK inhibitors in models of HER2-positive cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Profiling Data ï¼Kinome Plot of 60 FDA Approved Kinase Inhibitors - Carna Biosciences, Inc. [carnabio.com]
- 8. Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Preclinical Characteristics of the Irreversible Pan-HER Kinase Inhibitor Neratinib Compared with Lapatinib: Implications for the Treatment of HER2-Positive and HER2-Mutated Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. emjreviews.com [emjreviews.com]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
A Researcher's Guide to the Spectroscopic Comparison of Quinoline and Isoquinoline
For researchers, scientists, and drug development professionals, the accurate identification of isomeric structures is a foundational requirement for robust chemical analysis. Quinoline and its primary positional isomer, isoquinoline, serve as critical scaffolds in a vast array of pharmaceuticals and functional materials. While both share the chemical formula C₉H₇N, the placement of the nitrogen atom—at position 1 in quinoline and position 2 in isoquinoline—creates subtle yet definitive differences in their electronic and structural properties. These differences manifest as unique spectroscopic fingerprints.
This guide provides an in-depth, objective comparison of the spectroscopic signatures of quinoline and isoquinoline. It is designed to move beyond a simple data summary, explaining the causal relationships between molecular structure and spectral output, and providing field-tested experimental protocols to ensure reliable, self-validating results.
The Structural Distinction: Causality of Spectral Differences
Quinoline and isoquinoline are structural isomers where a benzene ring is fused to a pyridine ring. The core difference is the location of the nitrogen atom relative to the fused benzene ring. This variance alters the molecule's symmetry and, more importantly, its electronic distribution. The electronegative nitrogen atom influences the shielding and deshielding of nearby protons and carbons, alters the energies of electronic transitions, and creates distinct vibrational modes. Understanding these fundamental differences is key to interpreting their spectra.
Caption: Chemical structures of quinoline (left) and isoquinoline (right).
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment
NMR spectroscopy is arguably the most powerful tool for distinguishing between these isomers. The position of the nitrogen atom creates a unique electronic environment, leading to predictable and significant variations in the chemical shifts (δ) of both protons (¹H) and carbons (¹³C).
Expertise & Causality: In quinoline, the nitrogen at position 1 strongly deshields the adjacent protons at positions 2 and 8. In isoquinoline, the nitrogen at position 2 deshields the protons at positions 1 and 3. This deshielding effect, caused by the inductive withdrawal of electron density by the nitrogen, pushes the corresponding signals downfield to higher ppm values, providing a clear method for differentiation.[1]
Comparative NMR Data
The following tables summarize the characteristic chemical shifts for quinoline and isoquinoline, providing a direct comparison.
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃ [2][3]
| Position | Quinoline | Isoquinoline | Rationale for Difference |
|---|---|---|---|
| H-1 | - | 9.22 | Directly adjacent to N in isoquinoline; highly deshielded. |
| H-2 | 8.90 | - | Directly adjacent to N in quinoline; highly deshielded. |
| H-3 | 7.38 | 7.58 | H-3 is adjacent to N in isoquinoline, causing a downfield shift. |
| H-4 | 8.12 | 8.50 | H-4 in isoquinoline is para to N, experiencing deshielding. |
| H-5 | 7.75 | 7.80 | Similar electronic environment in both isomers. |
| H-6 | 7.52 | 7.62 | Minor differences due to overall electronic distribution. |
| H-7 | 7.65 | 7.70 | Minor differences due to overall electronic distribution. |
| H-8 | 8.16 | 7.95 | H-8 in quinoline experiences deshielding from the nearby N lone pair. |
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃ [2][4]
| Position | Quinoline | Isoquinoline | Rationale for Difference |
|---|---|---|---|
| C-2 | 150.3 | - | Directly bonded to N in quinoline; highly deshielded. |
| C-1 | - | 152.7 | Directly bonded to N in isoquinoline; highly deshielded. |
| C-3 | 121.1 | 120.5 | Similar environment, but C-3 in isoquinoline is adjacent to N. |
| C-4 | 136.0 | 143.2 | C-4 in isoquinoline is significantly deshielded by the para N. |
| C-4a | 128.3 | 128.7 | Bridgehead carbon with similar connectivity. |
| C-5 | 129.5 | 130.4 | Minor differences. |
| C-6 | 126.5 | 127.4 | Minor differences. |
| C-7 | 129.4 | 127.6 | Minor differences. |
| C-8 | 127.7 | 135.7 | C-8 in isoquinoline is peri to N, experiencing deshielding. |
| C-8a | 148.4 | 126.5 | C-8a is bonded to N in quinoline (deshielded); not bonded in isoquinoline. |
Trustworthy Protocol: ¹H and ¹³C NMR Spectroscopy
This protocol ensures high-quality, reproducible data for unambiguous isomer identification.
-
Sample Preparation: Dissolve 5-10 mg of the sample (quinoline or isoquinoline) in approximately 0.7 mL of deuterated chloroform (CDCl₃). Add tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover a range of -1 to 11 ppm.
-
Use a standard 90° pulse angle.
-
Set a relaxation delay of 1-2 seconds.
-
Acquire a minimum of 16 scans to ensure an adequate signal-to-noise ratio.[2]
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover a range of 0 to 160 ppm.
-
Employ a proton-decoupled pulse sequence to simplify the spectrum.
-
Use a longer relaxation delay (2-5 seconds) and acquire a significantly larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (FID) using a Fourier transform. Perform phase and baseline corrections. Calibrate the spectrum by setting the TMS signal to 0.00 ppm for ¹H and ¹³C.
UV-Visible (UV-Vis) and Fluorescence Spectroscopy: Mapping Electronic Transitions
UV-Vis and fluorescence spectroscopy probe the electronic transitions within the conjugated π-systems of the isomers.
Expertise & Causality: Both quinoline and isoquinoline exhibit absorption bands from π → π* and n → π* transitions.[5] The exact energy of these transitions, and thus the wavelength of maximum absorbance (λₘₐₓ), is dictated by the molecule's electronic structure. The different position of the nitrogen and its non-bonding (n) electrons results in distinct absorption profiles.[6] Similarly, fluorescence emission, which occurs from the lowest excited singlet state, is also sensitive to these structural differences. N-heterocycles are often weakly fluorescent, but protonation of the nitrogen can significantly enhance the fluorescence quantum yield and cause a red-shift in the emission wavelength.[7][8]
Comparative UV-Vis and Fluorescence Data
Table 3: Comparative UV-Vis Absorption Maxima (λₘₐₓ, nm) in Ethanol [2]
| Transition | Quinoline | Isoquinoline |
|---|---|---|
| π → π* | 226, 276, 313 | 217, 265, 317 |
| n → π* | ~340 (weak) | ~330 (weak) |
Table 4: Comparative Fluorescence Emission Data
| Condition | Quinoline | Isoquinoline |
|---|---|---|
| Emission Max (λₑₘ) in DCM | Weak Emission | ~340-350 nm (Structured)[7] |
| Emission Max (λₑₘ) after Protonation | Enhanced Emission | Enhanced Emission, broad, red-shifted to ~380 nm[7][9] |
Trustworthy Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a stock solution (~1 mM) of the sample in a UV-grade solvent such as ethanol. Dilute this stock solution to a working concentration that provides a maximum absorbance between 0.1 and 1.0 AU.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Baseline Correction: Fill two quartz cuvettes with the pure solvent. Place one in the reference beam path and one in the sample path to record a baseline spectrum.
-
Spectrum Acquisition: Replace the solvent in the sample cuvette with the prepared sample solution. Scan the sample over a wavelength range of 200-400 nm.[2]
-
Data Analysis: Identify the wavelengths of maximum absorbance (λₘₐₓ).
Trustworthy Protocol: Fluorescence Spectroscopy
-
Sample Preparation: Prepare a dilute solution (e.g., 1-10 µM) of the sample in a spectroscopy-grade solvent (e.g., dichloromethane or acetonitrile) in a quartz cuvette.[10] For protonation studies, prepare a similar solution and add a strong acid (e.g., trifluoroacetic acid) incrementally.
-
Instrumentation: Use a fluorometer with a monochromatic excitation source and an emission detector.
-
Spectrum Acquisition:
-
Record an absorption spectrum first to determine an appropriate excitation wavelength (typically the longest-wavelength λₘₐₓ).
-
Set the excitation wavelength (e.g., 310 nm for isoquinoline).[7]
-
Scan the emission monochromator over a range that covers the expected fluorescence (e.g., 320-500 nm).
-
-
Data Analysis: Identify the wavelength(s) of maximum emission (λₑₘ) and note any changes in intensity or peak shape upon protonation.
Vibrational Spectroscopy (IR & Raman): Fingerprinting Molecular Bonds
Infrared (IR) and Raman spectroscopy provide detailed information about the vibrational modes of a molecule, offering a unique "fingerprint" based on its functional groups and overall structure.
Expertise & Causality: The C=N, C=C, and C-H bonds within the aromatic systems of quinoline and isoquinoline have characteristic stretching and bending vibrations.[11] The different symmetry and bond environment caused by the nitrogen's position lead to subtle but measurable shifts in the frequencies of these vibrations, particularly in the C-H out-of-plane bending region (900-700 cm⁻¹), which is highly diagnostic for substitution patterns on aromatic rings.[2][12]
Comparative IR Data
Table 5: Comparative Key IR Absorption Bands (cm⁻¹) [2]
| Vibrational Mode | Quinoline | Isoquinoline |
|---|---|---|
| Aromatic C-H Stretch | 3050 | 3060 |
| C=N Stretch | 1620 | 1625 |
| Aromatic C=C Stretch | 1590, 1500, 1470 | 1580, 1495, 1460 |
| C-H Out-of-Plane Bending | 745, 780, 810 | 740, 790, 830 |
Trustworthy Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
ATR is a convenient and rapid method for analyzing liquid samples.
-
Background Collection: Ensure the ATR crystal (e.g., diamond or ZnSe) is clean. Record a background spectrum of the empty, clean crystal. This will be automatically subtracted from the sample spectrum.[13]
-
Sample Application: Place a single drop of the liquid quinoline or isoquinoline sample directly onto the ATR crystal, ensuring it completely covers the crystal surface.[14]
-
Spectrum Acquisition: Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.[13]
-
Data Processing & Cleaning: The instrument software will generate the final transmittance or absorbance spectrum. After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft lab wipe to prevent cross-contamination.
Mass Spectrometry (MS): Unveiling Fragmentation Patterns
Mass spectrometry provides information on the mass-to-charge ratio (m/z) of a molecule and its fragments.
Expertise & Causality: As isomers, quinoline and isoquinoline have identical molecular weights (129.16 g/mol ) and will thus show the same molecular ion peak (M⁺˙) at m/z 129. However, the stability of the molecular ion and its subsequent fragmentation pathways can differ. The most common fragmentation for both is the loss of hydrogen cyanide (HCN), resulting in a major fragment ion at m/z 102.[2] While the primary fragments are often the same, the relative intensities of these and other minor fragments may differ, although differentiation by standard Electron Ionization (EI) MS can be challenging without high-resolution instruments or tandem MS techniques.[15][16][17]
Comparative Mass Spectrometry Data
Table 6: Comparative EI-Mass Spectrometry Data (m/z) [2]
| Ion | Quinoline | Isoquinoline |
|---|---|---|
| Molecular Ion (M⁺˙) | 129 | 129 |
| [M-HCN]⁺˙ | 102 | 102 |
| [C₆H₄]⁺˙ | 76 | 76 |
Trustworthy Protocol: Electron Ionization-Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the liquid sample into the mass spectrometer, typically via a gas chromatograph (GC) inlet, which provides separation and purification.
-
Ionization: Bombard the vaporized sample molecules with a standard beam of high-energy electrons (70 eV) to induce ionization and fragmentation.[2]
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).
-
Detection: Generate a mass spectrum by plotting the relative abundance of ions against their m/z values.
-
Data Interpretation: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern, noting the m/z values and relative intensities of the major fragment ions.
Summary and Workflow
Distinguishing between quinoline and isoquinoline is a straightforward process when the correct analytical techniques are applied systematically. ¹H and ¹³C NMR spectroscopy offer the most definitive and unambiguous identification. UV-Vis and fluorescence spectroscopy provide clear electronic information, while IR/Raman and Mass Spectrometry serve as excellent confirmatory methods.
Caption: General workflow for the comparative spectroscopic analysis of isomers.
References
- 1. modgraph.co.uk [modgraph.co.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Fluorescence enhancement of quinolines by protonation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. drawellanalytical.com [drawellanalytical.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to In Silico Modeling and Docking Studies of Quinoline Carboxylic Acids
This guide provides an in-depth, objective comparison of computational methodologies for the study of quinoline carboxylic acids. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, offering a framework for designing and interpreting robust in silico studies. Our focus is on the integration of molecular docking and pharmacokinetic predictions to accelerate the identification of promising therapeutic candidates within this versatile class of compounds.
Introduction: The Quinoline Carboxylic Acid Scaffold in Drug Discovery
The quinoline ring system, a bicyclic heterocycle formed by the fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry.[1] When functionalized with a carboxylic acid group, typically at the 4-position, these compounds exhibit a broad spectrum of biological activities, including antibacterial, anticancer, antiviral, and antimalarial properties.[1][2][3][4][5][6] The carboxylic acid moiety is particularly significant as it enhances the potential for hydrogen bonding, a critical interaction for binding to biological targets.[1]
The journey from a promising scaffold to a clinical drug is long and fraught with high attrition rates. Traditional high-throughput screening (HTS) is both resource-intensive and time-consuming. Herein lies the power of in silico modeling. Computational techniques like molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction allow us to rapidly screen vast virtual libraries, prioritize candidates, and gain deep mechanistic insights before a single physical compound is synthesized.[7][8] This guide will compare the tools and workflows that form the backbone of a modern computational drug discovery campaign focused on quinoline carboxylic acids.
Part 1: The Core Workflow for In Silico Analysis
A successful computational study is not merely about generating a docking score; it is a multi-step process where each stage is critical for the validity of the final results. The workflow involves preparing both the ligand (the quinoline derivative) and the receptor (the target protein), performing the docking simulation, and analyzing the results in the context of pharmacokinetic properties.
Caption: A typical workflow for in silico drug discovery.
Experimental Protocol: Ligand Preparation
The foundation of any docking study is an accurate three-dimensional representation of the ligand.
-
2D Structure Drawing: Draw the quinoline carboxylic acid derivative using chemical drawing software like MarvinSketch or ChemDraw.
-
Conversion to 3D: Convert the 2D structure into a 3D conformation.
-
Protonation State: Ensure the carboxylic acid group and any basic nitrogens are in their correct protonation state at physiological pH (approx. 7.4). This is a critical step often overlooked.
-
Energy Minimization: Perform energy minimization using a force field (e.g., MMFF94) to obtain a low-energy, stable conformation. This removes any steric strain from the initial 3D conversion.
-
File Format Conversion: Save the final structure in a format compatible with docking software, such as .pdbqt for AutoDock Vina or .mol2.
Experimental Protocol: Target Protein Preparation
The quality of the protein structure is equally important. Public repositories like the Protein Data Bank (PDB) are the primary source for target structures.
-
Target Selection & Retrieval: Identify and download the crystal structure of the target protein from the PDB. For example, HIV reverse transcriptase (PDB ID: 4I2P) is a known target for some quinoline derivatives.[9]
-
Structure Cleanup: Remove all non-essential molecules from the PDB file, including water, co-solvents, and any co-crystallized ligands. The original ligand can be useful for defining the binding site.
-
Add Hydrogens: Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds.
-
Assign Charges: Assign partial charges to the protein atoms (e.g., Gasteiger charges).
-
Define the Binding Site: Define the "grid box" or binding site. This is typically centered on the position of the co-crystallized ligand or a known active site. This step focuses the docking algorithm on the relevant area, saving computational time.
Part 2: A Comparative Guide to Molecular Docking Software
Molecular docking software uses scoring functions to predict the conformation (pose) and binding affinity of a ligand within a protein's active site.[1][10] The choice of software often depends on a balance between accuracy, speed, and cost.
| Software | Key Features | Scoring Function Principle | Flexibility Handling | Cost | Typical Use Case |
| AutoDock Vina | Open-source, widely used in academia, multi-core processing for speed. | Empirical and knowledge-based scoring function. | Flexible ligand, rigid receptor (can be made flexible with advanced setup). | Free | Academic research, virtual screening of small to medium libraries.[11] |
| GOLD | High accuracy, extensively validated, excellent handling of ligand and protein flexibility. | Genetic algorithm-based search, uses multiple scoring functions (e.g., GoldScore, ChemScore). | Highly flexible ligand and partially flexible protein (sidechains). | Commercial | Lead optimization and studies where high accuracy is paramount.[10] |
| Glide (Schrödinger) | Industry standard, high-throughput virtual screening, integrated into a larger drug discovery suite. | Hierarchical search protocol with empirical scoring functions (SP and XP). | Flexible ligand, rigid receptor. | Commercial | Large-scale virtual screening in pharmaceutical industry settings.[10] |
| MOE | Integrated environment for modeling, simulation, and docking. User-friendly interface. | Placement methodology with London dG scoring function for affinity estimation. | Flexible ligand and receptor (induced fit docking). | Commercial | All-in-one platform for structure-based design from target validation to lead optimization.[1] |
Expert Insight: For initial screening of novel quinoline carboxylic acid derivatives, AutoDock Vina provides an excellent balance of speed and reliability. For lead optimization, where subtle changes in the molecule's structure must be accurately modeled, a commercial package like GOLD or Glide may provide more trustworthy results, particularly in their ability to handle protein side-chain flexibility.
Part 3: Post-Docking Analysis - From Binding Energy to Biological Insight
A low docking score is promising, but it is not the complete story. The true value comes from analyzing the binding pose and predicting the molecule's drug-like properties.
Interpreting Docking Results
-
Binding Energy (kcal/mol): This value estimates the binding affinity. Lower (more negative) values suggest stronger binding. For context, potent quinoline inhibitors have shown binding energies in the range of -8.5 to -10.7 kcal/mol against their targets.[1][9]
-
Binding Pose: Visually inspect the top-ranked poses. A plausible pose should show complementary interactions with the active site. Look for:
-
Hydrogen Bonds: The carboxylic acid group of the quinoline is a prime hydrogen bond donor and acceptor. Its interaction with key residues (like lysine or arginine) can be a major driver of affinity.[1]
-
Hydrophobic Interactions: The bicyclic quinoline ring often fits into hydrophobic pockets.
-
Pi-Pi Stacking: The aromatic rings can stack with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.
-
-
RMSD (Root Mean Square Deviation): When re-docking a co-crystallized ligand, an RMSD value below 2.0 Å indicates that the docking protocol can reliably reproduce the experimental binding mode.
Caption: The logical flow from a single compound to SAR analysis.
A Comparative Guide to ADMET Prediction Tools
A compound with excellent binding affinity is useless if it is toxic or cannot reach its target in the body. ADMET prediction tools use QSAR (Quantitative Structure-Activity Relationship) models to forecast these properties.[12]
| Tool | Key Parameters Predicted | Accessibility | Key Features |
| SwissADME | Lipophilicity, water solubility, GI absorption, blood-brain barrier (BBB) penetration, drug-likeness (e.g., Lipinski's rule), synthetic accessibility. | Free Web Server | User-friendly interface ("Boiled-Egg" plot), comprehensive set of basic pharmacokinetic parameters.[1] |
| ProTox-II | LD50, hepatotoxicity, carcinogenicity, mutagenicity, cytotoxicity. | Free Web Server | Focuses specifically on predicting various toxicity endpoints and classifying compounds into toxicity classes.[1] |
| ADMET Predictor® | Over 175 properties including CYP metabolism, solubility vs. pH, DILI risk, and integrated PBPK simulations. | Commercial Software | High-end, industry-grade platform with highly curated models and advanced capabilities like PBPK modeling.[13] |
Expert Insight: For academic and early-stage discovery, the combination of SwissADME for pharmacokinetics and ProTox-II for toxicity provides a powerful, cost-free workflow. This allows for a comprehensive initial assessment of a compound's drug-like potential.
Experimental Protocol: ADMET Prediction with SwissADME
-
Prepare Ligand Structure: Obtain the SMILES (Simplified Molecular-Input Line-Entry System) string for your quinoline carboxylic acid derivative. This can be generated from most chemical drawing programs.
-
Access the Web Tool: Navigate to the SwissADME website.
-
Submit the Structure: Paste the SMILES string into the input box.
-
Run Prediction: Execute the prediction. The server will return a detailed report.
-
Analyze Key Properties: Focus on:
-
Gastrointestinal (GI) absorption: Should be "High".
-
Blood-Brain Barrier (BBB) permeant: "Yes" or "No", depending on the desired target (e.g., for CNS targets, this should be "Yes").
-
Lipinski's Rule of Five: Check for violations. Ideally, there should be zero violations, suggesting good oral bioavailability.
-
Part 4: Case Study - Comparative Analysis of Quinoline-4-Carboxylic Acids as Anticancer Agents
Let's compare a hypothetical series of quinoline-4-carboxylic acid derivatives against a protein target associated with skin cancer (PDB: 4BKY), as explored in a recent study.[1] This allows us to see the principles in action.
| Ligand | Structure Modification | Docking Score (kcal/mol) | Key Interactions with 4BKY | Predicted GI Absorption | Lipinski Violations | Predicted Toxicity Class |
| L_1 | Parent Scaffold | -8.95 | H-bonds with active site residues via carboxylic acid. | High | 0 | 4 |
| L_2 | Add -Cl at R7 | -8.12 | Similar H-bonds, halogen bond potential. | High | 0 | 4 |
| L_3 | Add -OCH3 at R6 | -8.70 | H-bonds plus additional hydrophobic contact. | High | 0 | 5 |
| L_4 | Add -F at R6 | -8.75 | H-bonds, potential for fluorine interactions. | High | 0 | 4 |
Analysis:
-
Binding Affinity: Ligand L_1, the parent scaffold, shows the strongest binding affinity.[1] The addition of a methoxy group (L_3) and a fluorine (L_4) maintain strong binding, suggesting these positions are favorable for substitution. The chloro-substituted derivative (L_2) has a slightly weaker binding score.
-
Structure-Activity Relationship (SAR): The carboxylic acid group is consistently involved in crucial hydrogen bonds across all analogs, confirming its importance as a pharmacophore. Substitutions at the R6 position appear more favorable for maintaining or enhancing binding than at R7 in this specific target.
-
Drug-Likeness: All compounds exhibit high predicted gastrointestinal absorption and adhere to Lipinski's Rule of Five, making them promising candidates for oral administration.
-
Toxicity: The predicted toxicity class (on a scale of 1 to 6, where lower is more toxic) is moderate for all compounds, suggesting an acceptable initial safety profile that would require experimental validation.
This comparative analysis, combining docking scores, interaction patterns, and ADMET predictions, allows a researcher to make an informed, data-driven decision. In this case, L_1, L_3, and L_4 would be prioritized for synthesis and in vitro testing over L_2.
Conclusion
In silico modeling and molecular docking are indispensable tools in the modern drug discovery pipeline for quinoline carboxylic acids. They provide a rational, cost-effective, and rapid method for evaluating and prioritizing potential drug candidates. By comparing different software alternatives for docking and ADMET prediction, researchers can tailor a workflow that best suits their objectives and resources. The true strength of this approach lies not in a single predicted number, but in the holistic analysis of binding affinity, molecular interactions, and pharmacokinetic properties, which together guide the design of more effective and safer medicines.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ijcps.org [ijcps.org]
- 4. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. ijsrtjournal.com [ijsrtjournal.com]
- 8. ijnrd.org [ijnrd.org]
- 9. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dasher.wustl.edu [dasher.wustl.edu]
- 11. A Comprehensive Review on the Top 10 Molecular Docking Softwares [parssilico.com]
- 12. sygnaturediscovery.com [sygnaturediscovery.com]
- 13. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]
Safety Operating Guide
Proper Disposal of 6-Bromo-4-chloroquinoline-2-carboxylic acid: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of 6-Bromo-4-chloroquinoline-2-carboxylic acid (CAS No. 887589-43-7). As a halogenated heterocyclic compound, this substance requires careful handling and adherence to specific waste management protocols to ensure personnel safety and environmental compliance. This document is intended for researchers, scientists, and drug development professionals who handle this chemical in a laboratory setting.
Understanding the Hazard Profile
Before handling or disposing of any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound is classified with the following hazards:
-
Acute Toxicity: Harmful if swallowed.[1]
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory tract irritation.[1]
Given its chemical structure—containing bromine, chlorine, and a carboxylic acid group—it is categorized as a halogenated organic acid . This classification is the primary determinant for its segregation and disposal pathway. Upon thermal decomposition, it can release toxic and corrosive fumes such as hydrogen chloride, hydrogen bromide, and oxides of nitrogen.
Key Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₅BrClNO₂ | PubChem[1] |
| Molecular Weight | 286.51 g/mol | PubChem[1] |
| Appearance | Solid | N/A |
| Hazards | Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3 | PubChem[1] |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is not merely a suggestion but a requirement under federal and local regulations. The following protocol outlines the necessary steps from the point of generation to final disposal.
Step 1: Personal Protective Equipment (PPE)
Due to the irritant nature of the compound, appropriate PPE must be worn at all times when handling the chemical, including during disposal preparation.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Skin and Body Protection: A fully buttoned lab coat is required. For larger quantities or in case of a spill, additional protective clothing may be necessary.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH/MSHA-approved respirator.
All handling of this compound, especially during waste consolidation, should be performed inside a certified chemical fume hood to minimize inhalation exposure.
Step 2: Waste Characterization and Segregation
Proper segregation is the cornerstone of safe chemical waste management. As a halogenated organic acid, this compound must be disposed of in a dedicated waste stream.
Causality: Halogenated organic compounds are typically incinerated at high temperatures for disposal. Mixing them with non-halogenated waste streams can complicate the disposal process and increase costs, as the entire mixture must then be treated as halogenated waste.[2][3]
Workflow Diagram: Waste Segregation
Caption: Decision tree for proper waste segregation.
Step 3: Container Selection and Labeling
Container:
-
Use a chemically compatible container with a secure, screw-top lid. High-density polyethylene (HDPE) is a suitable choice.
-
The container must be in good condition, free of leaks or cracks.
-
Do not use metal cans, as the acidic nature of the compound could cause corrosion over time.[4]
Labeling: The container must be labeled immediately upon the first addition of waste. The label must be clear, legible, and permanently affixed.
EPA Labeling Requirements: While a specific format is not mandated, the following information is required on all hazardous waste labels[5][6]:
-
The words "Hazardous Waste" .
-
Full Chemical Name(s): "this compound". Avoid using formulas or abbreviations.[7]
-
Hazard Identification: Check all applicable hazards. For this compound, you would indicate "Toxic" and "Corrosive" (due to its acidic nature).
Step 4: Accumulation and Storage
-
Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[8]
-
Keep the container closed at all times except when adding waste. A funnel should not be left in the container opening.[7]
-
Ensure secondary containment is used to capture any potential leaks.
-
Store segregated from incompatible materials, such as bases and strong oxidizing agents.
Step 5: Arranging for Disposal
Once the container is nearly full (leaving at least 10% headspace for expansion) or has been accumulating for the maximum time allowed by your institution (typically 6-12 months), arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
Emergency Procedures in Case of a Spill
In the event of a spill, the immediate priority is to ensure personnel safety and prevent the spread of contamination.
-
Alert Personnel: Immediately notify others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Consult SDS: Refer to the Safety Data Sheet (SDS) for specific spill cleanup instructions.
-
Small Spills: For a small spill of the solid material, you may be able to clean it up if you are properly trained and have the correct equipment.
-
Wear the appropriate PPE as described in Section 2.
-
Gently sweep or vacuum the material into a suitable, labeled container for disposal. Avoid creating dust.
-
-
Large Spills: For large spills, contact your institution's EHS or emergency response team immediately.
Spill Response Workflow
Caption: Emergency response workflow for a chemical spill.
Regulatory Context: EPA Waste Codes
While this compound is not specifically listed as a hazardous waste by the EPA, it must be characterized based on its properties.
-
Corrosivity (D002): As a carboxylic acid, if a solution of this waste has a pH less than or equal to 2, it would be classified as a corrosive hazardous waste with the EPA code D002.[9]
-
Toxicity: The compound is known to be harmful. While it may not meet the specific criteria for a toxicity characteristic (D004-D043) without TCLP testing, it is prudent to manage it as a toxic substance.[2]
Your EHS department will make the final determination of the appropriate waste codes before the waste is transported off-site. Accurate labeling and characterization at the laboratory level are critical for this process.
By adhering to these procedures, you contribute to a safe laboratory environment and ensure that chemical wastes are managed in a compliant and responsible manner.
References
- 1. This compound | C10H5BrClNO2 | CID 29922240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. esd.uga.edu [esd.uga.edu]
- 3. epa.gov [epa.gov]
- 4. wku.edu [wku.edu]
- 5. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 6. bes-corp.com [bes-corp.com]
- 7. research.columbia.edu [research.columbia.edu]
- 8. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 9. actenviro.com [actenviro.com]
A Senior Application Scientist's Guide to Handling 6-Bromo-4-chloroquinoline-2-carboxylic Acid: Personal Protective Equipment and Safety Protocols
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. 6-Bromo-4-chloroquinoline-2-carboxylic acid, a halogenated quinoline derivative, represents a class of molecules with significant potential in medicinal chemistry[1]. However, its potential is matched by the imperative for rigorous safety protocols. This guide provides an in-depth, experience-driven framework for handling this compound, focusing on the selection and use of Personal Protective Equipment (PPE). Our approach moves beyond a simple checklist, embedding safety within a holistic risk-management philosophy that prioritizes both the well-being of the researcher and the integrity of the experiment.
Section 1: Hazard Assessment of this compound
A thorough understanding of a chemical's hazard profile is the foundation of laboratory safety. For this compound (CAS No. 887589-43-7), the primary hazards are identified through the Globally Harmonized System (GHS) classifications.
GHS Hazard Classification:
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed[2].
-
Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation[2][3][4].
-
Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation[2][3][4].
-
Specific Target Organ Toxicity, Single Exposure (Category 3), H335: May cause respiratory irritation[2][3][4].
Crucially, comprehensive toxicological data, such as LD50/LC50 values, are not currently available for this specific compound[5]. Furthermore, its properties as a potential sensitizer or its long-term chronic effects have not been thoroughly investigated[6]. This data gap necessitates a conservative approach; we must treat the compound with a high degree of caution, assuming it may have uncharacterized hazards. The fundamental principle is to minimize all potential routes of exposure—inhalation, skin contact, eye contact, and ingestion[7].
Section 2: The Primacy of Engineering and Administrative Controls
Personal Protective Equipment is the final line of defense. The primary methods for exposure control are robust engineering and administrative protocols that remove or minimize the hazard at its source.
Engineering Controls:
-
Chemical Fume Hood: All manipulations of this compound, especially handling the solid powder, must be conducted in a properly functioning chemical fume hood[8][9]. This is non-negotiable. The fume hood contains airborne particles and vapors, preventing inhalation, which is a primary exposure risk due to the compound's respiratory irritation properties[2][3][5].
-
Ventilation: Ensure the laboratory has adequate general ventilation to dilute fugitive emissions.
-
Designated Work Area: Establish a clearly marked "designated area" for working with this compound. This area should be equipped with absorbent bench paper to contain minor spills and facilitate cleanup[8].
-
Emergency Equipment: An eyewash station and a safety shower must be readily accessible and tested regularly[3][4][5].
Administrative Controls:
-
Safe Work Practices: Never work alone when handling highly hazardous chemicals[9]. Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn[3][4][9]. Avoid eating, drinking, or applying cosmetics in the laboratory[9].
-
Container Management: Keep containers of the chemical tightly closed when not in use and store in a cool, dry, well-ventilated place away from incompatible materials like strong oxidizing agents[3][5].
Section 3: Personal Protective Equipment (PPE) Protocol
The selection of PPE must be deliberately matched to the hazards of the chemical and the specific procedures being performed.
Eye and Face Protection
Rationale: this compound is a known severe eye irritant[2][3][4]. Airborne dust particles or splashes from solutions can cause significant injury.
Minimum Requirement:
-
Safety Glasses with Side Shields: For handling solutions in closed systems or with minimal splash risk.
-
Chemical Splash Goggles: This is the standard requirement when handling the solid powder, preparing solutions, or performing any operation with a risk of splashing. Goggles provide a seal around the eyes, offering superior protection from dust and splashes compared to safety glasses[10][11][12].
Enhanced Protection:
-
Face Shield: A full face shield should be worn over chemical splash goggles during procedures with a higher risk of splashes or energetic reactions, such as when transferring large volumes of solutions or working with the material under pressure[3][11].
Hand Protection: Glove Selection
Rationale: The compound causes skin irritation, and the potential for systemic toxicity through skin absorption, while not quantified, must be assumed[2][3][5]. No single glove material protects against all chemicals[7].
Recommended Material:
-
Nitrile Gloves: Nitrile gloves offer good resistance to a wide range of chemicals, including solvents, oils, and some acids and bases, making them a suitable initial choice for handling this compound[10]. They are also preferable to latex due to the risk of latex allergies and their superior puncture resistance, which is easy to visually inspect[10].
Protocol for Use:
-
Inspect Before Use: Always check gloves for tears, punctures, or signs of degradation before donning.
-
Double Gloving: When handling the pure solid compound or concentrated solutions, wearing two pairs of nitrile gloves is a prudent practice. This provides an additional barrier and allows for the safe removal of the outer glove if it becomes contaminated, without exposing the skin.
-
Limited Contact: Gloves provide protection for incidental contact. They are not a substitute for careful technique. If significant contamination occurs, remove the gloves immediately, wash your hands, and don a fresh pair.
-
Proper Removal: Remove gloves without touching the outside of the glove with your bare hands to prevent self-contamination. Dispose of them in the designated chemical waste container.
-
Hand Washing: Always wash hands after removing gloves[7].
Body Protection
Rationale: Protective clothing prevents skin contact from spills and contamination of personal clothing[7].
-
Laboratory Coat: A standard, buttoned lab coat is mandatory to protect against minor spills and dust[10].
-
Chemical-Resistant Apron: For procedures involving larger quantities or a significant risk of splashes, a chemical-resistant apron made of rubber or PVC should be worn over the lab coat.
-
Full-Body Protection: In situations with a high risk of extensive exposure, such as a large-scale reaction or cleanup of a major spill, disposable coveralls (e.g., Tychem®) may be necessary[12].
-
Footwear: Closed-toe shoes are required at all times in the laboratory. Do not wear perforated shoes or sandals.
Respiratory Protection
Rationale: The compound is a respiratory tract irritant, and fine powders are easily inhaled[2][3][4][6]. Engineering controls (i.e., a fume hood) are the primary means of respiratory protection. Respiratory protection is generally not required if all work is performed within a certified chemical fume hood.
When Respirators are Necessary: A respirator may be required in situations where engineering controls are insufficient or during emergencies, such as a large spill outside of a fume hood. In such cases:
-
N95 Particulate Respirator: For protection against airborne dust when engineering controls are not available or during spill cleanup.
-
Full-Face Respirator with Combination Cartridges: If exposure limits are exceeded or irritation is experienced, a full-face respirator with organic vapor/acid gas/P100 (or equivalent) cartridges provides a higher level of protection for both the respiratory system and the face[6][13]. All respirator use must be in accordance with a formal respiratory protection program that includes medical evaluation and fit-testing, as required by OSHA regulations[5].
| Task | Engineering Control | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid (<1g) | Chemical Fume Hood | Chemical Goggles | Double Nitrile Gloves | Lab Coat | Not Required |
| Preparing Solutions | Chemical Fume Hood | Chemical Goggles | Nitrile Gloves | Lab Coat | Not Required |
| Large Scale Reaction (>10g) | Chemical Fume Hood | Goggles & Face Shield | Double Nitrile Gloves | Lab Coat & Chem-Resistant Apron | Not Required (in hood) |
| Spill Cleanup (outside hood) | N/A | Goggles & Face Shield | Double Nitrile Gloves | Disposable Coveralls | N95 or Full-Face Respirator |
Section 4: Operational Plans and Step-by-Step Guidance
Adherence to standardized procedures is critical for consistent safety.
Workflow for PPE Selection
The following diagram outlines the decision-making process for selecting appropriate controls and PPE when planning to work with this compound.
Caption: Risk assessment and PPE selection workflow for handling this compound.
Protocol: Weighing the Solid Compound
-
Preparation: Don a lab coat, chemical splash goggles, and double nitrile gloves. Designate a work area inside a chemical fume hood and cover the surface with absorbent paper.
-
Tare Container: Place a weigh boat or appropriate receiving vessel on the analytical balance inside the fume hood and tare it.
-
Transfer: Open the stock container of this compound. Using a clean spatula, carefully transfer a small amount of the powder to the tared vessel. Keep the stock container opening away from your breathing zone.
-
Minimize Dust: Perform transfers slowly and deliberately to minimize the generation of airborne dust[8]. Keep containers closed as much as possible[8].
-
Weighing: Close the balance door to get an accurate reading. Add or remove material as needed until the target weight is achieved.
-
Cleanup: Securely close the stock container. Carefully clean the spatula and the weighing area. Dispose of the outer pair of gloves into a designated solid waste bag within the fume hood.
-
Transport: Securely cap the vessel containing the weighed compound before removing it from the fume hood.
Protocol: Donning and Doffing PPE
-
Donning (Putting On):
-
Lab Coat
-
Goggles/Face Shield
-
Gloves (pull cuffs over lab coat sleeves)
-
-
Doffing (Taking Off): This sequence is critical to prevent contamination.
-
Gloves: Remove the first glove by grasping the cuff and peeling it off inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the cuff of the remaining glove and peel it off inside out over the first glove. Dispose of them immediately.
-
Goggles/Face Shield: Handle by the strap or sides.
-
Lab Coat: Remove by rolling it down from the shoulders, keeping the contaminated outside folded inward.
-
Wash Hands: Immediately wash hands with soap and water.
-
Section 5: Emergency Procedures
Spill Response:
-
Minor Spill (in fume hood):
-
Ensure you are wearing appropriate PPE (lab coat, goggles, nitrile gloves).
-
Use a spill kit to gently cover the solid material with an absorbent pad or sweep it up carefully to avoid creating dust.
-
Place the contaminated material and cleanup supplies into a sealed, labeled hazardous waste container.
-
Wipe the area with an appropriate solvent and then soap and water.
-
-
Major Spill (outside fume hood):
-
Alert personnel and evacuate the immediate area.
-
If the spill is large or you feel unwell, activate the fire alarm and call emergency services.
-
Only trained personnel with appropriate respiratory protection should attempt cleanup.
-
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[4][5].
-
Skin Contact: Remove contaminated clothing and immediately flush the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists[4][5].
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[5][13].
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[5][13].
Section 6: Disposal Plan
All waste generated from handling this compound is considered hazardous waste.
-
Solid Waste: Contaminated gloves, weigh boats, absorbent paper, and excess solid chemical must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Solutions containing the compound must be collected in a labeled, sealed hazardous waste container. Do not pour down the drain[13].
-
Disposal: All waste must be disposed of through your institution's environmental health and safety office, typically via licensed chemical incineration[13].
By integrating these expert-level protocols and maintaining a vigilant and informed approach, researchers can confidently and safely handle this compound, unlocking its scientific potential while upholding the highest standards of laboratory safety.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C10H5BrClNO2 | CID 29922240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. synquestlabs.com [synquestlabs.com]
- 4. fishersci.com [fishersci.com]
- 5. CAS#:287176-62-9 | 6-bromo-2-chloroquinoline-4-carboxylic acid | Chemsrc [chemsrc.com]
- 6. capotchem.com [capotchem.com]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ehs.wisc.edu [ehs.wisc.edu]
- 9. gz-supplies.com [gz-supplies.com]
- 10. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 11. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 12. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 13. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
